4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene
Description
Properties
IUPAC Name |
1-[4-[[4-(dioctylamino)phenyl]diazenyl]phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42F3N3O/c1-3-5-7-9-11-13-23-36(24-14-12-10-8-6-4-2)28-21-19-27(20-22-28)35-34-26-17-15-25(16-18-26)29(37)30(31,32)33/h15-22H,3-14,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDDSJZBINXBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431382 | |
| Record name | Chromoionophore XV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193154-07-3 | |
| Record name | Chromoionophore XV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic pathway for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene, a specialized diazo compound with potential applications in materials science and photopharmacology. Due to the absence of a directly published synthesis protocol for this specific molecule, this document outlines a robust, multi-step approach based on well-established and reliable organic chemistry reactions. The synthesis is divided into three primary stages: the preparation of the electron-rich coupling component, 4-(dioctylamino)aniline; the synthesis of the electron-deficient diazonium precursor, 4-(trifluoroacetyl)aniline; and the final azo coupling reaction to yield the target molecule.
Experimental Protocols and Quantitative Data
The following sections detail the proposed experimental procedures for each synthetic step. The quantitative data provided are based on reported values for analogous reactions and serve as a benchmark for expected outcomes.
Step 1: Synthesis of 4-(dioctylamino)aniline
The synthesis of the N,N-dioctylaniline precursor can be effectively achieved through the reductive amination of p-nitroaniline with octanal, followed by the reduction of the nitro group. This two-step, one-pot approach is efficient and high-yielding.
Experimental Protocol:
-
To a solution of p-nitroaniline (1 equivalent) in a suitable solvent such as methanol, add octanal (2.2 equivalents) and a catalytic amount of a dehydrating agent like acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water, and then extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N,N-dioctyl-4-nitroaniline.
-
For the subsequent reduction of the nitro group, dissolve the crude product in ethanol or ethyl acetate.
-
Add a catalyst, such as 10% palladium on carbon (Pd/C), to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude 4-(dioctylamino)aniline by column chromatography on silica gel.
| Parameter | Expected Value |
| Reactants | p-Nitroaniline, Octanal, Sodium Borohydride, H₂/Pd/C |
| Solvent | Methanol, Ethanol/Ethyl Acetate |
| Reaction Time | 18-24 hours (total) |
| Temperature | 0°C to Room Temperature |
| Yield | 75-85% (over two steps) |
| Purification | Column Chromatography |
Step 2: Synthesis of 4-(trifluoroacetyl)aniline
The synthesis of the second precursor, 4-(trifluoroacetyl)aniline, can be accomplished via the Friedel-Crafts acylation of acetanilide with trifluoroacetic anhydride, followed by deprotection of the acetamido group.
Experimental Protocol:
-
To a cooled solution of acetanilide (1 equivalent) in a suitable solvent like dichloromethane, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise.
-
Stir the mixture at 0°C for 15-20 minutes.
-
Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the suspension while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4'-acetamido-2,2,2-trifluoroacetophenone by recrystallization or column chromatography.
-
For the deprotection step, reflux the purified intermediate in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base, such as sodium bicarbonate, until the pH is approximately 7-8.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4-(trifluoroacetyl)aniline by column chromatography.
| Parameter | Expected Value |
| Reactants | Acetanilide, Trifluoroacetic Anhydride, AlCl₃, HCl |
| Solvent | Dichloromethane, Ethanol |
| Reaction Time | 10-14 hours (total) |
| Temperature | 0°C to Reflux |
| Yield | 60-70% (over two steps) |
| Purification | Recrystallization/Column Chromatography |
Step 3: Azo Coupling to form 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
The final step is an azo coupling reaction where 4-(trifluoroacetyl)aniline is first diazotized and then coupled with 4-(dioctylamino)aniline.
Experimental Protocol:
-
Diazotization: Dissolve 4-(trifluoroacetyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1 equivalent) dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 20-30 minutes.
-
Coupling: In a separate flask, dissolve 4-(dioctylamino)aniline (1 equivalent) in a suitable solvent like ethanol or acetic acid, and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the solution of 4-(dioctylamino)aniline with vigorous stirring, maintaining the temperature below 5°C.
-
Adjust the pH of the reaction mixture to be slightly acidic (pH 4-5) by adding a buffer solution (e.g., sodium acetate) to facilitate the coupling.
-
Continue stirring the reaction mixture at 0-5°C for 1-2 hours, during which the azo dye should precipitate.
-
Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and then a small amount of cold ethanol.
-
Purify the crude 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene by recrystallization from a suitable solvent (e.g., ethanol/hexane mixture) or by column chromatography.
| Parameter | Expected Value |
| Reactants | 4-(trifluoroacetyl)aniline, Sodium Nitrite, 4-(dioctylamino)aniline |
| Solvent | Aqueous HCl, Ethanol/Acetic Acid |
| Reaction Time | 2-3 hours |
| Temperature | 0-5°C |
| Yield | 80-90% |
| Purification | Recrystallization/Column Chromatography |
Characterization Data (Predicted)
The following table summarizes the expected characterization data for the final product based on the analysis of similar azobenzene derivatives.
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of both rings, with characteristic shifts due to the electron-donating dioctylamino group and the electron-withdrawing trifluoroacetyl group. Signals for the octyl chains will be in the aliphatic region. |
| ¹³C NMR | Resonances for all carbon atoms, including the aromatic carbons, the carbonyl carbon of the trifluoroacetyl group, the trifluoromethyl carbon (as a quartet), and the carbons of the octyl chains. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| IR (cm⁻¹) | Characteristic peaks for C=O stretching (trifluoroacetyl group), N=N stretching (azo group), C-F stretching, and C-H stretching of the aromatic and aliphatic groups. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₃₀H₄₂F₃N₃O. |
| UV-Vis (λₘₐₓ) | An intense π-π* transition band and a weaker n-π* transition band, characteristic of azobenzene derivatives. The exact wavelength will be influenced by the donor-acceptor nature of the substituents. |
Visualized Experimental Workflow
The following diagram illustrates the overall synthetic workflow for the preparation of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.
Caption: Synthetic workflow for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.
An In-depth Technical Guide on the Photophysical Properties of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction to Push-Pull Azobenzenes
Azobenzene and its derivatives are a prominent class of molecular photoswitches that undergo reversible isomerization between their thermally stable trans (E) isomer and metastable cis (Z) isomer upon irradiation with light. This photoisomerization induces significant changes in molecular geometry, dipole moment, and absorption spectra.
The introduction of an electron-donating group (donor) at one end of the azobenzene core and an electron-withdrawing group (acceptor) at the other creates a "push-pull" system. This substitution pattern leads to a significant red-shift of the π-π* absorption band and can influence the efficiency of photoisomerization. The 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is a prime example of such a system, and its photophysical properties are of great interest for applications in materials science and photopharmacology. The push-pull substitution can enhance the isomerization quantum yield compared to the parent azobenzene.[1]
Expected Photophysical Properties
The photophysical properties of push-pull azobenzenes are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. The strong intramolecular charge transfer character of the excited state in these molecules leads to significant shifts in absorption and emission spectra with changes in solvent polarity. For instance, in push-pull azobenzene derivatives, a change from a nonpolar to a polar solvent can cause a noticeable shift in the absorption maximum.[2]
Table 1: Expected Absorption and Emission Data for a Representative Push-Pull Azobenzene in Various Solvents
| Solvent | Dielectric Constant | Expected λ_abs (π-π*) (nm) | Expected λ_em (nm) | Notes |
| Hexane | 1.88 | ~420-440 | ~500-530 | Nonpolar, aprotic |
| Toluene | 2.38 | ~430-450 | ~520-550 | Nonpolar, aprotic |
| Dichloromethane | 8.93 | ~450-470 | ~550-580 | Polar, aprotic |
| Acetonitrile | 37.5 | ~460-480 | ~580-610 | Polar, aprotic |
| Methanol | 32.7 | ~470-490 | ~600-630 | Polar, protic |
Note: The values presented are estimations based on data for analogous push-pull azobenzenes and the known effects of dioctylamino and trifluoroacetyl substituents. Actual experimental values may vary.
Table 2: Expected Photoisomerization Quantum Yields and Half-life
| Parameter | Expected Value | Conditions |
| Φ_(trans→cis) | 0.1 - 0.3 | Irradiation at π-π* band |
| Φ_(cis→trans) | 0.4 - 0.6 | Irradiation at n-π* band |
| t_(1/2) (cis→trans) | Seconds to Minutes | In polar solvents, at room temp. |
Note: The quantum yields of azobenzene derivatives are dependent on the irradiation wavelength.[3][4] The thermal half-life of the cis-isomer is strongly influenced by the solvent polarity.[5] For push-pull systems, the rate of thermal isomerization can increase significantly in polar solvents.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the photophysical properties of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.
3.1. UV-Vis Absorption Spectroscopy
This experiment determines the wavelengths of maximum absorption (λ_max) and the molar extinction coefficients (ε) for both trans and cis isomers.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the azobenzene derivative in the desired solvent (e.g., acetonitrile) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a dilute solution (e.g., 10 µM) in a quartz cuvette with a 1 cm path length.
-
-
Procedure for trans Isomer:
-
Keep the solution in the dark for a sufficient time to ensure thermal equilibrium, which favors the trans isomer.
-
Record the absorption spectrum over a range of 250-700 nm.
-
-
Procedure for cis-rich Photostationary State:
-
Irradiate the solution in the cuvette with a light source corresponding to the π-π* absorption band of the trans isomer (e.g., a 365 nm LED).
-
Monitor the changes in the absorption spectrum until a photostationary state (no further change in the spectrum) is reached.
-
Record the final absorption spectrum of the cis-rich mixture.
-
3.2. Fluorescence Spectroscopy
This experiment measures the fluorescence emission spectrum and quantum yield. It is important to note that many azobenzene derivatives are weakly fluorescent due to efficient photoisomerization.
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation: Use the same dilute solutions prepared for the UV-Vis measurements.
-
Procedure:
-
Excite the sample at the λ_max of the π-π* transition for the trans isomer.
-
Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared (e.g., 450-800 nm).
-
To determine the fluorescence quantum yield (Φ_f), a standard fluorophore with a known quantum yield (e.g., rhodamine 6G in ethanol) is used as a reference. The quantum yield is calculated using the following equation: Φ_f(sample) = Φ_f(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
3.3. Determination of Photoisomerization Quantum Yield (Φ)
The photoisomerization quantum yield is the efficiency of the light-induced conversion from one isomer to another.
-
Instrumentation: UV-Vis spectrophotometer, a calibrated light source (e.g., LED), and a power meter.[6]
-
Procedure:
-
The sample is irradiated at a specific wavelength, and the change in absorbance at a monitoring wavelength is recorded as a function of time.
-
The photon flux of the light source is measured using a calibrated power meter.
-
The quantum yield is determined by analyzing the initial rate of photoisomerization.
-
Visualization of Photophysical Processes
The following diagrams illustrate the key photophysical pathways and a typical experimental workflow.
Caption: Photoisomerization pathways of a push-pull azobenzene.
Caption: Workflow for UV-Vis analysis of photoisomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics and long-term kinetics of an azobenzene derivative and a donor–acceptor Stenhouse adduct as orthogonal photoswitches - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05786K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uu.diva-portal.org [uu.diva-portal.org]
Spectroscopic Characterization of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene: A Technical Guide
Introduction
4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is a push-pull azobenzene dye. This class of molecules is characterized by an electron-donating group (the dioctylamino group) at one end of the conjugated system and an electron-withdrawing group (the trifluoroacetyl group) at the other. This electronic asymmetry gives rise to interesting photophysical properties, including strong absorption in the visible region and solvatochromism. Azobenzene derivatives are widely studied for their photoisomerization properties, which allow for reversible switching between the thermally stable trans isomer and the metastable cis isomer upon irradiation with light of specific wavelengths. These characteristics make them promising candidates for applications in molecular switches, nonlinear optics, and as probes in biological systems.
This guide provides an overview of the expected spectroscopic properties of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene and outlines standard experimental protocols for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene based on literature values for similar push-pull azobenzene dyes.
Table 1: Predicted UV-Visible Absorption Data
| Solvent Polarity | π-π* Transition (trans) (λ_max, nm) | n-π* Transition (trans) (λ_max, nm) | π-π* Transition (cis) (λ_max, nm) |
| Nonpolar (e.g., Hexane) | ~450-470 | ~340-360 | ~380-400 |
| Polar (e.g., Acetonitrile) | ~470-500 | ~350-370 | ~390-410 |
Table 2: Predicted Fluorescence Emission Data
| Property | Expected Value | Notes |
| Emission Maximum (λ_em, nm) | ~550-650 | Dependent on solvent polarity and excitation wavelength. Generally weak due to efficient photoisomerization. |
| Quantum Yield (Φ_F) | Low (< 0.1) | Non-radiative decay pathways, such as photoisomerization, dominate. |
Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, δ in ppm)
| Protons | Expected Chemical Shift Range | Multiplicity |
| Aromatic (ring with -N(Oct)₂) | 6.6 - 7.9 | d, d |
| Aromatic (ring with -COCF₃) | 7.9 - 8.2 | d, d |
| -N-CH₂- | 3.3 - 3.5 | t |
| -(CH₂)₆- | 1.2 - 1.7 | m |
| -CH₃ | 0.8 - 0.9 | t |
Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, δ in ppm)
| Carbon | Expected Chemical Shift Range |
| C=O | 180 - 190 (q, J ≈ 35 Hz due to coupling with F) |
| CF₃ | 115 - 120 (q, J ≈ 290 Hz due to coupling with F) |
| Aromatic C-N | 150 - 155 |
| Aromatic C-CO | 135 - 140 |
| Aromatic C-H | 110 - 135 |
| Aromatic C-N=N | 145 - 150 |
| -N-CH₂- | ~50 |
| Alkyl Chain Carbons | 14 - 32 |
Table 5: Predicted Infrared (IR) Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1690 - 1710 | Strong |
| C-F Stretch | 1100 - 1300 | Strong, multiple bands |
| N=N Stretch | 1400 - 1450 | Weak to medium |
| C-N Stretch (Aromatic) | 1300 - 1350 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
Experimental Protocols
Representative Synthesis of a Push-Pull Azobenzene Dye
The synthesis of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene would typically follow a diazotization reaction of 4-(trifluoroacetyl)aniline, followed by an azo coupling with N,N-dioctylaniline.
Materials:
-
4-(Trifluoroacetyl)aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
N,N-dioctylaniline
-
Sodium acetate
-
Ethanol
-
Diethyl ether
-
Ice
Procedure:
-
Diazotization: Dissolve 4-(trifluoroacetyl)aniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.
-
Coupling: In a separate flask, dissolve N,N-dioctylaniline in ethanol and cool it to 0-5 °C. Add the freshly prepared diazonium salt solution dropwise to the N,N-dioctylaniline solution with vigorous stirring. Maintain the temperature below 5 °C.
-
Neutralization and Precipitation: After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to 4-5. A colored precipitate of the azobenzene dye should form.
-
Isolation and Purification: Stir the reaction mixture for an additional hour at low temperature. Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Caption: Synthesis workflow for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.
Spectroscopic Characterization Protocols
UV-Visible Spectroscopy:
-
Prepare a stock solution of the compound in a suitable spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol) at a concentration of approximately 1 mM.
-
Prepare a series of dilutions to determine an appropriate concentration that gives an absorbance maximum between 0.5 and 1.5.
-
Record the absorption spectrum from 200 to 700 nm using a dual-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.
-
For photoisomerization studies, irradiate the solution in the cuvette with a UV lamp (e.g., 365 nm) to induce trans-to-cis isomerization and record the spectral changes over time. Subsequently, irradiate with visible light (e.g., >420 nm) or keep in the dark to monitor the cis-to-trans back-isomerization.
Caption: Photoisomerization and corresponding UV-Vis spectral changes.
Fluorescence Spectroscopy:
-
Using the same solutions prepared for UV-Vis analysis, record the fluorescence emission spectrum using a spectrofluorometer.
-
The excitation wavelength should be set at or near the absorption maximum of the π-π* transition.
-
Scan the emission over a range from the excitation wavelength to approximately 800 nm.
-
Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and, if desired, 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹⁹F NMR should also be acquired to confirm the trifluoromethyl group, which is expected to appear as a singlet.
Infrared Spectroscopy:
-
For solid samples, acquire the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
Signaling Pathways and Logical Relationships
As a molecular probe, 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene could potentially be used to study various signaling pathways by designing its linkage to a biologically active molecule. The photoisomerization property could then be used to control the activity of the conjugated molecule with light.
Caption: General experimental workflow for characterizing the azobenzene dye.
A Technical Guide to the Thermal Stability of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is a push-pull azobenzene derivative. The electron-donating dioctylamino group and the electron-withdrawing trifluoroacetyl group at opposite ends of the azobenzene core create a molecule with a significant dipole moment. This class of compounds is of interest for various applications, including molecular switches, nonlinear optics, and as photosensitive elements in drug delivery systems. The thermal stability of such molecules is a critical parameter that dictates their processing, storage, and application lifetime. This guide outlines the key aspects of thermal stability for this compound and provides the standard experimental protocols for its evaluation.
Expected Thermal Properties
The thermal stability of azobenzene derivatives is influenced by the nature and position of their substituents. For 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene, the following thermal events are of primary importance:
-
Melting Point (Tm): The temperature at which the compound transitions from a solid to a liquid state. The long dioctyl chains may influence the melting behavior, potentially leading to more complex phase transitions.
-
Decomposition Temperature (Td): The temperature at which the molecule begins to chemically degrade. The robust azobenzene core generally imparts good thermal stability, though the substituent groups can be the initial sites of degradation.
-
Isomerization Barrier: Azobenzenes can exist as trans and cis isomers. The thermal stability of the less stable cis isomer is a key parameter for applications involving photo-switching. The energy barrier for thermal back-isomerization from cis to trans determines the lifetime of the cis state.
Hypothetical Thermal Data
The following table presents a hypothetical summary of the kind of quantitative data that would be obtained from thermal analysis of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene, based on typical values for similar compounds.
| Thermal Property | Expected Value Range | Analytical Method |
| Melting Point (Tm) | 100 - 200 °C | DSC |
| Onset Decomposition Temp. (Td) | 250 - 350 °C | TGA |
| cis-trans Isomerization Half-life | Hours to Days at RT | UV-Vis Spectroscopy |
Experimental Protocols
The thermal stability of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene can be experimentally determined using standard thermal analysis techniques.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting point and other phase transitions.[1][2]
Methodology:
-
A small sample (typically 1-5 mg) of the compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.
-
Endothermic peaks in the resulting thermogram correspond to phase transitions such as melting.
Thermogravimetric Analysis (TGA)
TGA is used to determine the decomposition temperature of the compound.[3]
Methodology:
-
A small sample (typically 5-10 mg) of the compound is placed in a high-purity ceramic or platinum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The decomposition temperature is typically reported as the onset temperature of mass loss.
Visualization of Key Processes
Conceptual Diagram of Push-Pull Azobenzene
The following diagram illustrates the electronic push-pull effect in 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene, which is a key determinant of its chemical and physical properties, including its thermal stability.
Caption: Push-pull nature of the target molecule.
Experimental Workflow for Thermal Stability Analysis
The diagram below outlines the logical workflow for a comprehensive thermal stability assessment of a novel azobenzene derivative.
Caption: Workflow for thermal analysis.
Conclusion
While specific thermal stability data for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is not currently published, this guide provides a robust framework for its evaluation. Based on the extensive literature on analogous push-pull azobenzene derivatives, it is anticipated that this compound will exhibit high thermal stability, making it a potentially suitable candidate for a range of applications. The experimental protocols detailed herein represent the standard methodologies for obtaining precise and reliable data on its melting point, decomposition temperature, and isomerization kinetics. Such data is essential for the rational design and implementation of this molecule in advanced materials and therapeutic systems.
References
Technical Guide: Solubility Profile of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
Introduction and Molecular Profile
4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is a substituted aromatic azo compound. Azobenzenes are known for their photochromic properties, undergoing reversible isomerization between trans and cis forms upon light irradiation, which can alter their physical properties, including solubility[2][3][4]. Understanding the solubility of this specific derivative in various organic solvents is critical for its application in research and development, including material science, formulation, and analytical characterization.
The structure of this molecule—featuring a lipophilic N,N-dioctylamino group and an electron-withdrawing trifluoroacetyl group—suggests a complex solubility profile, likely favoring non-polar to moderately polar organic solvents over aqueous media. The long alkyl chains significantly increase its non-polar character, while the trifluoroacetyl group adds a polar, electron-deficient site.
Quantitative Solubility Data
As of this guide's publication, specific quantitative solubility values for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene have not been published. The following table is provided as a template for researchers to populate with empirically determined data. The selection of solvents covers a range of polarities and chemical families relevant to organic synthesis, purification, and analytical chemistry.
| Organic Solvent | Chemical Family | Polarity Index (Snyder) | Solubility at 25°C (g/L) | Molar Solubility at 25°C (mol/L) | Observations |
| n-Hexane | Alkane | 0.1 | [Data Not Available] | [Data Not Available] | |
| Toluene | Aromatic Hydrocarbon | 2.4 | [Data Not Available] | [Data Not Available] | |
| Diethyl Ether | Ether | 2.8 | [Data Not Available] | [Data Not Available] | |
| Dichloromethane | Halogenated Alkane | 3.1 | [Data Not Available] | [Data Not Available] | |
| Tetrahydrofuran (THF) | Ether | 4.0 | [Data Not Available] | [Data Not Available] | |
| Ethyl Acetate | Ester | 4.4 | [Data Not Available] | [Data Not Available] | |
| Acetone | Ketone | 5.1 | [Data Not Available] | [Data Not Available] | |
| Acetonitrile | Nitrile | 5.8 | [Data Not Available] | [Data Not Available] | |
| Isopropanol | Alcohol | 3.9 | [Data Notavailable] | [Data Not Available] | |
| Ethanol | Alcohol | 4.3 | [Data Not Available] | [Data Not Available] | |
| Methanol | Alcohol | 5.1 | [Data Not Available] | [Data Not Available] | |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | [Data Not Available] | [Data Not Available] |
Experimental Protocol for Solubility Determination
The following protocol outlines the isothermal shake-flask method, a widely accepted technique for determining the solubility of solid compounds in organic solvents[5][6]. Given the compound's chromophoric nature, UV-Vis spectrophotometry is a suitable analytical method for quantification.
3.1 Materials and Equipment
-
4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
3.2 Procedure
-
Preparation of Standard Solutions: Create a stock solution of the compound in a highly soluble solvent (e.g., Dichloromethane). Perform serial dilutions to generate a set of standards with known concentrations.
-
Calibration Curve: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. This ensures a saturated solution with undissolved solid present.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the solid from the solution, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes)[5].
-
Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter. Immediately dilute the aliquot with a known volume of solvent to bring its concentration within the linear range of the calibration curve.
-
Quantification: Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the key factors influencing the solubility of the target compound.
Caption: Experimental workflow for determining compound solubility.
Caption: Key molecular and solvent factors governing solubility.
References
In-Depth Technical Guide: 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene (CAS 193154-07-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, structure, and primary applications of the compound with CAS number 193154-07-3, identified as 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene. Also known by the trade name Chromoionophore XV, this molecule is a specialized organic dye belonging to the azobenzene class of compounds. Its principal application lies in the field of analytical chemistry, specifically as a chromoionophore in the fabrication of optical chemical sensors (optodes) and ion-selective electrodes. This document details its known physicochemical properties, provides insights into its synthesis, and describes its mechanism of action as a chemosensor. Notably, there is no evidence in the current scientific literature to suggest that this compound has applications in drug development or interacts with biological signaling pathways.
Chemical Structure and Properties
4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene is an asymmetrical azobenzene derivative. The structure features a diazo bridge (-N=N-) connecting two phenyl rings. One ring is substituted with a dioctylamino group, which acts as an electron-donating group, while the other is substituted with a trifluoroacetyl group, a strong electron-withdrawing group. This "push-pull" electronic structure is characteristic of many azo dyes and is crucial for its function as a chromoionophore.
Chemical Structure
-
CAS Number: 193154-07-3
-
IUPAC Name: 1-[4-[[4-(dioctylamino)phenyl]diazenyl]phenyl]-2,2,2-trifluoroethanone
-
Synonyms: N,N-Dioctyl-4-[4-(trifluoroacetyl)phenylazo]aniline, Chromoionophore XV
-
Molecular Formula: C₃₀H₄₂F₃N₃O
-
SMILES: CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C(F)(F)F
Physicochemical Properties
A summary of the key physicochemical properties for 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene is presented in the table below. These values are primarily computationally predicted and sourced from publicly available chemical databases.
| Property | Value | Source |
| Molecular Weight | 517.67 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like THF, PVC plasticizers (e.g., DOS) | Inferred from application |
| pKa | Not available | - |
Synthesis
General Synthetic Approach: Azo Coupling
The synthesis of azobenzene compounds is classically achieved through a diazo coupling reaction. This would likely involve the diazotization of an aniline derivative followed by coupling with an electron-rich aromatic compound.
A plausible, though not definitively documented, synthetic workflow is illustrated below:
Alternative Synthetic Methods
Other established methods for azobenzene synthesis include the Mills reaction (condensation of an aromatic nitroso compound with an aniline) and the Wallach reaction (rearrangement of azoxybenzenes). These represent alternative, though potentially less direct, routes to the target molecule.
Mechanism of Action and Applications
4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene functions as a chromoionophore, a type of chemical sensor that changes color in response to the presence of specific ions. This property is exploited in the fabrication of ion-selective electrodes and optical sensors (optodes).
Principle of Operation
The operation of this chromoionophore is based on a change in its electronic structure upon interaction with ions. In an ion-selective membrane, the chromoionophore is typically used in conjunction with a specific ionophore (a molecule that selectively binds a target ion) and a plasticizer within a polymer matrix like PVC.
The general mechanism can be described as follows:
-
The ionophore selectively binds the target cation.
-
To maintain charge neutrality within the membrane, a proton (H⁺) is released from the chromoionophore.
-
The deprotonation of the chromoionophore alters its electronic conjugation, resulting in a measurable change in its absorbance spectrum (i.e., a color change).
-
The magnitude of this spectral change is related to the concentration of the target ion in the sample.
This relationship is depicted in the following diagram:
Experimental Protocols: Use in Ion-Selective Electrodes
While a specific protocol for this exact chromoionophore is not detailed in the available literature, a general experimental procedure for fabricating and using an ion-selective optode membrane would be as follows:
Materials:
-
Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)
-
Ionophore (selective for the target ion)
-
4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene (Chromoionophore XV)
-
Tetrahydrofuran (THF)
Membrane Preparation ("Cocktail")
-
Precisely weigh the PVC, plasticizer, ionophore, and chromoionophore. A typical ratio might be around 33% PVC, 65% plasticizer, 1% ionophore, and 1% chromoionophore by weight.
-
Dissolve all components in a minimal amount of fresh, high-purity THF.
-
Mix thoroughly to ensure a homogenous solution.
Electrode Fabrication
-
The prepared "cocktail" is then typically cast onto a suitable support, such as a glass slide or the tip of a fiber optic cable.
-
The solvent (THF) is allowed to evaporate slowly, leaving a thin, flexible, ion-sensitive membrane.
Measurement Procedure
-
The fabricated optode is exposed to a series of standard solutions of the target ion to create a calibration curve.
-
The change in absorbance at a specific wavelength is measured for each standard.
-
The optode is then exposed to the unknown sample, and its absorbance change is recorded.
-
The concentration of the ion in the sample is determined by interpolating from the calibration curve.
Biological Activity and Signaling Pathways
There is currently no scientific evidence to suggest that 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene has any intended biological activity or interacts with known signaling pathways. Its design and application are purely in the realm of chemical sensing. Some azobenzene compounds have been investigated for cytotoxic effects, but no such data is available for this specific molecule. Given its high lipophilicity, it would likely exhibit poor bioavailability and would be unsuitable for systemic administration in a drug development context.
Conclusion
4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene (CAS 193154-07-3) is a specialized chromoionophore used in the development of chemical sensors. Its "push-pull" electronic structure allows for a distinct color change upon deprotonation, a process that can be coupled to the selective binding of a target ion by an ionophore. While detailed, specific synthesis and application protocols are proprietary or not widely published, its function and general use are well-understood within the principles of analytical chemistry. For professionals in drug development, it is important to note the lack of evidence for any pharmacological activity or interaction with biological systems. Its utility is confined to its role as a highly specialized analytical reagent.
References
N,N-Dioctyl-4-[4-(trifluoroacetyl)phenylazo]aniline: A Technical Whitepaper on a Novel Azo Dye
Audience: Researchers, scientists, and drug development professionals.
Abstract
N,N-Dioctyl-4-[4-(trifluoroacetyl)phenylazo]aniline is a specialized organic dye belonging to the vast family of azo compounds. While specific literature on this exact molecule is sparse, its structural components—a lipophilic N,N-dioctylaniline moiety, a chromophoric azo group, and an electron-withdrawing trifluoroacetylphenyl group—suggest unique properties and significant potential in various scientific and technological domains. This whitepaper outlines the probable synthetic route, predicted physicochemical characteristics, and potential applications of this compound, drawing parallels from structurally related and well-documented azo dyes. The inclusion of long alkyl chains and a trifluoroacetyl group is anticipated to impart high solubility in nonpolar environments and modulate the electronic properties of the dye, respectively, making it a candidate for applications in materials science, sensing, and biological imaging.
Introduction
Azo dyes, characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings, represent the largest and most diverse class of synthetic colorants.[1][2] Their applications are extensive, ranging from traditional uses in the textile and printing industries to advanced roles in biomedical sciences, such as cellular imaging, drug delivery, and photopharmacology.[3][4][5] The color and properties of azo dyes can be finely tuned by introducing various substituents onto the aromatic rings.[6]
The subject of this whitepaper, N,N-Dioctyl-4-[4-(trifluoroacetyl)phenylazo]aniline, incorporates two key features that distinguish it from common azo dyes:
-
N,N-dioctylamino group: The two octyl chains render the molecule highly lipophilic, enhancing its solubility in nonpolar solvents and lipid-rich environments like cell membranes.[1]
-
Trifluoroacetyl group: As a potent electron-withdrawing group, the trifluoroacetyl moiety is expected to significantly influence the photophysical properties of the dye, such as its absorption and emission spectra.
This document provides a comprehensive overview of the discovery (by analogy), synthesis, and potential significance of this novel dye.
Proposed Synthesis
The synthesis of N,N-Dioctyl-4-[4-(trifluoroacetyl)phenylazo]aniline can be logically achieved through a classic two-step diazotization-coupling reaction, a cornerstone of azo dye chemistry.[1]
-
Diazotization: The process begins with the formation of a diazonium salt from a primary aromatic amine. In this case, 4-amino-trifluoroacetophenone would be treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0–5 °C).[7]
-
Azo Coupling: The resulting 4-(trifluoroacetyl)phenyldiazonium salt, a highly reactive electrophile, is then coupled with the electron-rich aromatic ring of N,N-dioctylaniline. The coupling reaction is an electrophilic aromatic substitution, with the azo group typically adding to the para position of the aniline derivative.
The overall proposed synthetic workflow is depicted below.
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the synthesis of azo dyes of this type, based on established chemical literature.
Diazotization of 4-Amino-trifluoroacetophenone
-
Dissolve 4-amino-trifluoroacetophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0–5 °C in an ice-water bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture at 0–5 °C for 30-45 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling step.
Azo Coupling with N,N-Dioctylaniline
-
In a separate beaker, dissolve N,N-dioctylaniline (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Cool this solution to 0–5 °C in an ice-water bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the N,N-dioctylaniline solution with vigorous stirring.
-
Maintain the temperature at 0–5 °C and continue stirring for 1-2 hours. The formation of the azo dye is often indicated by the appearance of a brightly colored precipitate.
-
Isolate the crude product by filtration, wash thoroughly with cold water to remove any unreacted salts, and then dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, hexane) to obtain the final N,N-Dioctyl-4-[4-(trifluoroacetyl)phenylazo]aniline.
Physicochemical Properties and Data Presentation
Table 1: Predicted and Analogous Photophysical Properties of Azo Dyes
| Property | Predicted for Target Compound | Data from Analogous Dyes (e.g., N,N-dialkyl-4-(phenylazo)anilines) | Reference |
| Absorption Max (λmax) | ~450-500 nm (in nonpolar solvents) | 400-480 nm | [8][9] |
| Molar Absorptivity (ε) | High (indicative of a strong π-π* transition) | 10,000 - 30,000 M⁻¹cm⁻¹ | [8] |
| Fluorescence | Likely weak or non-fluorescent (common for azo dyes) | Often non-fluorescent due to efficient trans-cis isomerization | [9] |
| Solubility | High in nonpolar organic solvents (e.g., hexane, toluene) | Varies with alkyl chain length | General Principle |
| Physical State | Likely a colored solid at room temperature | Typically crystalline solids | General Principle |
Significance and Potential Applications
The unique combination of high lipophilicity and modulated electronic properties suggests several areas of significance for N,N-Dioctyl-4-[4-(trifluoroacetyl)phenylazo]aniline.
-
Materials Science: Its high solubility in nonpolar matrices makes it an excellent candidate for coloring plastics, oils, and waxes. The long alkyl chains can act as plasticizers, integrating well into polymer chains.
-
Sensing and Molecular Probes: Azo dyes often exhibit solvatochromism, where their color changes with the polarity of the solvent. The strong dipole moment induced by the trifluoroacetyl group could enhance this effect, allowing the molecule to be used as a probe for microenvironment polarity.
-
Biological Applications: The lipophilic nature of the dye would facilitate its partitioning into cellular membranes. This property could be exploited for staining lipids or as a probe to study membrane dynamics. Furthermore, azo compounds are being investigated for their potential as drug carriers, with the azo bond being cleavable under specific biological conditions (e.g., by azoreductases in the colon), offering a mechanism for targeted drug release.[4]
Conclusion
While N,N-Dioctyl-4-[4-(trifluoroacetyl)phenylazo]aniline is not a widely documented compound, a logical synthetic pathway can be proposed based on fundamental principles of organic chemistry. Its unique structural characteristics—long alkyl chains imparting lipophilicity and a trifluoroacetyl group modifying its electronic properties—suggest a range of advanced applications beyond traditional dyeing. Further research is warranted to synthesize this molecule, characterize its photophysical properties, and explore its potential in materials science, chemical sensing, and biomedical applications. This whitepaper serves as a foundational guide for researchers interested in the development and application of novel, functional azo dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. plantarchives.org [plantarchives.org]
- 3. researchgate.net [researchgate.net]
- 4. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azo Dyes Application and Effects | PPTX [slideshare.net]
- 6. Classifications, properties, recent synthesis and applications of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Photochemical Efficiency: A Technical Guide to the Quantum Yield of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene Photoisomerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the photoisomerization quantum yield of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene. While specific experimental data for this particular molecule is not extensively reported in publicly available literature, this document outlines the foundational concepts of push-pull azobenzene photochemistry, factors influencing quantum yield, and detailed experimental protocols based on established research of analogous compounds.
Introduction to Push-Pull Azobenzene Photoisomerization
Azobenzene and its derivatives are a prominent class of molecular photoswitches, capable of reversible isomerization between their thermally stable trans (E) and metastable cis (Z) forms upon light irradiation.[1] This process is the foundation for their application in diverse fields, including photopharmacology, materials science, and molecular machinery.[2][3] The efficiency of this photoisomerization is quantified by the quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed.
The compound 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is a "push-pull" substituted azobenzene. The dioctylamino group acts as a strong electron-donating group (push), while the trifluoroacetyl group is a potent electron-withdrawing group (pull). This substitution pattern significantly influences the molecule's electronic structure and, consequently, its photophysical properties.[4][5] Push-pull substituents tend to red-shift the absorption spectrum, bringing the π-π* transition into the visible region, and can have a profound effect on the photoisomerization quantum yield and the thermal stability of the cis isomer.[6][7]
Factors Influencing Quantum Yield
The quantum yield of azobenzene photoisomerization is not an intrinsic constant but is highly sensitive to a variety of environmental and structural factors.
-
Excitation Wavelength: The quantum yield can be dependent on whether the excitation occurs into the n-π* or the π-π* absorption band.[4][6] For many push-pull azobenzenes, the n-π* transition is often masked by the more intense π-π* band.
-
Solvent Polarity and Viscosity: The solvent environment plays a critical role in the isomerization process.[8][9] Solvent polarity can affect the energy levels of the excited states, while viscosity can influence the rotational and inversional motions required for isomerization.[7]
-
Substituent Effects: The nature and position of substituents on the azobenzene core are primary determinants of the quantum yield.[10] Electron-donating and -withdrawing groups modulate the energy landscape of the excited states and the pathways of relaxation back to the ground state.[5][11]
-
Temperature: Temperature can influence the rates of non-radiative decay processes that compete with photoisomerization, thereby affecting the quantum yield.
Quantitative Data for Related Azobenzene Derivatives
To provide a framework for the expected quantum yield of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene, the following table summarizes the photoisomerization quantum yields for azobenzene and several push-pull derivatives. It is crucial to note the significant influence of the solvent and excitation wavelength on the quantum yield.
| Compound | Solvent | Excitation Wavelength (nm) | Φ (trans → cis) | Reference |
| Azobenzene | n-Hexane | 313 (π-π) | 0.11 | [4][6] |
| Azobenzene | n-Hexane | ~440 (n-π) | 0.25 | [4][6] |
| Azobenzene | Isooctane | 313 | 0.13 | [12] |
| Azobenzene | Cyclohexane | 313 | 0.10 | [12] |
| 4-amino-4'-cyano-azobenzene | Various | - | Generally higher than azobenzene | [13] |
| O2N-AB-NH2 | - | - | Double the quantum yield of azobenzene | [5] |
| NC-AB-OMe | - | - | Double the quantum yield of azobenzene | [5] |
Experimental Protocol for Quantum Yield Determination
The following section details a generalized experimental methodology for determining the photoisomerization quantum yield of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene using UV-Vis spectroscopy and chemical actinometry.
Materials and Instrumentation
-
4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
-
Spectroscopic grade solvents (e.g., hexane, acetonitrile, DMSO)
-
Potassium ferrioxalate (for actinometry)
-
1,10-phenanthroline solution
-
Sulfuric acid
-
Sodium acetate buffer
-
UV-Vis spectrophotometer
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
Quartz cuvettes
-
Stirring plate
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene of known concentration in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects.
-
Prepare the potassium ferrioxalate actinometer solution according to standard procedures.
-
-
Determination of Photon Flux (Actinometry):
-
Fill a quartz cuvette with the potassium ferrioxalate solution and irradiate it with the monochromatic light source at the same wavelength that will be used for the sample for a known period.
-
After irradiation, develop the actinometer solution by adding 1,10-phenanthroline and buffer to form the colored Fe(II)-phenanthroline complex.
-
Measure the absorbance of the complex at 510 nm and calculate the number of Fe(II) ions formed, which directly relates to the number of photons absorbed. This allows for the determination of the photon flux of the light source.
-
-
Sample Irradiation and Monitoring:
-
Fill a quartz cuvette with the solution of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.
-
Irradiate the sample with the monochromatic light source under constant stirring.
-
At regular time intervals, stop the irradiation and record the full UV-Vis absorption spectrum of the sample. The decrease in the absorbance of the trans isomer's π-π* band and the increase in the absorbance of the cis isomer's band will be observed.
-
-
Data Analysis and Quantum Yield Calculation:
-
From the spectral data, determine the change in the concentration of the trans isomer over time. This requires knowledge of the molar extinction coefficients of both the pure trans and pure cis isomers. The pure cis isomer spectrum can often be obtained by irradiating the sample until a photostationary state is reached and then mathematically isolating the spectrum.
-
The initial rate of photoisomerization (moles of isomerized compound per unit time) can be determined from the initial slope of a plot of concentration versus time.
-
The quantum yield (Φ) is then calculated using the following equation:
Φ = (initial rate of isomerization) / (photon flux)
-
Visualizing the Process
Photoisomerization Pathway
The following diagram illustrates the reversible photoisomerization of a push-pull azobenzene from the more stable trans isomer to the cis isomer upon light absorption, and the subsequent thermal or photochemical relaxation back to the trans form.
Caption: Reversible photoisomerization of a push-pull azobenzene.
Experimental Workflow for Quantum Yield Determination
The diagram below outlines the key steps in the experimental determination of the photoisomerization quantum yield.
Caption: Workflow for quantum yield determination.
Conclusion
The determination of the photoisomerization quantum yield is a critical step in characterizing new photoswitchable molecules like 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene. While specific data for this compound requires experimental investigation, the principles and protocols outlined in this guide provide a solid foundation for researchers to undertake such studies. Understanding the interplay of substituent effects, solvent environment, and excitation conditions will be paramount in harnessing the full potential of this and other novel push-pull azobenzenes in advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [diposit.ub.edu]
- 4. Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The Photoisomerization Pathway(s) of Push–Pull Phenylazoheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Theoretical Study of Solvent Effects on the Ground and Low-Lying Excited Free Energy Surfaces of a Push–Pull Substituted Azobenzene | Publicación [silice.csic.es]
Cis-trans isomerization kinetics of push-pull azobenzenes.
An In-depth Technical Guide to the Cis-trans Isomerization Kinetics of Push-Pull Azobenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives are a cornerstone of photopharmacology and smart materials, primarily due to their ability to undergo reversible cis-trans isomerization upon light irradiation.[1][2] The molecule can be switched from its stable trans isomer to a metastable cis isomer, typically with UV or visible light, and can revert back either photochemically or thermally.[3][4] This guide focuses on a specific, highly significant class: push-pull azobenzenes . These compounds are asymmetrically substituted at the 4 and 4' positions with an electron-donating group (the "push") and an electron-withdrawing group (the "pull").
This substitution pattern creates unique electronic properties that profoundly influence the isomerization kinetics. Key characteristics of push-pull systems include a red-shifted π-π* absorption band, allowing for isomerization with visible light, and significantly faster thermal cis-to-trans relaxation rates, often on the scale of milliseconds to seconds.[5][6] Understanding and controlling these kinetics are critical for applications ranging from triggered drug delivery to photodynamic materials.[1][7][8]
Core Concepts of Isomerization
The isomerization of push-pull azobenzenes involves two primary processes: photoisomerization from the trans to the cis state and the reverse thermal relaxation from cis back to the stable trans state.
Photoisomerization: trans → cis
Irradiation of the stable trans isomer populates excited electronic states, initiating the conversion to the cis form. Two main electronic transitions are involved:
-
π→π* Transition: This is a strongly allowed transition, typically in the visible region for push-pull systems, resulting in a high extinction coefficient. Excitation to the S₂ (ππ*) state is a primary route for efficient trans-to-cis isomerization.[9][10]
-
n→π* Transition: A symmetry-forbidden transition, this band is weaker and often overlaps with the stronger π→π* band in push-pull derivatives.[4]
Upon excitation, the molecule rapidly moves out of the Franck-Condon region, typically within 100-300 fs, and decays through conical intersections back to the ground state, partitioning between the trans and cis isomers.[11][12] The efficiency of this process is quantified by the photoisomerization quantum yield (Φ) , which is the ratio of molecules that isomerize to the number of photons absorbed. In push-pull systems, the quantum yield can be significantly enhanced compared to unsubstituted azobenzene.[5][13]
Thermal Isomerization: cis → trans
The metastable cis isomer relaxes back to the thermodynamically stable trans form in the dark. The rate of this thermal process is highly sensitive to the molecular structure and its environment. Two competing mechanisms govern this relaxation:
-
Inversion (or Planar Inversion): This pathway involves a semi-linear transition state where one of the nitrogen-carbon bonds bends, maintaining the N=N double bond.[14] For unsubstituted azobenzene in nonpolar solvents, inversion is often the favored, lower-energy path.[6]
-
Rotation: This mechanism proceeds through a twisted transition state where the N=N π-bond is broken, allowing rotation around the N-N single bond.[14] This pathway is characterized by a more polar transition state.
For push-pull azobenzenes, the choice of mechanism is critically dependent on the solvent polarity. The polar nature of the rotational transition state is stabilized by polar solvents, significantly lowering the activation energy and accelerating the isomerization rate.[14][15][16] Consequently, a switch from an inversion mechanism in nonpolar solvents to a much faster rotational mechanism in polar solvents is frequently observed.[15][16] This solvent-dependent rate can vary by orders of magnitude.[5]
Quantitative Kinetic Data
The kinetics of isomerization are highly dependent on the specific electron-donating and -withdrawing groups, as well as the solvent environment. The following tables summarize representative quantitative data from the literature.
Table 1: Thermal cis-to-trans Isomerization Kinetics
| Push-Pull Azobenzene | Solvent | Rate Constant (k_th) | Half-life (t₁/₂) | Activation Energy (Ea) | Ref. |
| 4-dimethylamino-4'-nitroazobenzene | Cyclohexane | 1.1 x 10⁻⁴ s⁻¹ (25°C) | ~105 min | 93.3 kJ/mol | [17],[18] |
| 4-dimethylamino-4'-nitroazobenzene | Acetonitrile | 1.8 x 10⁻² s⁻¹ (25°C) | ~38 s | 75.3 kJ/mol | [17],[18] |
| 4-amino-4'-cyanoazobenzene | Water | - | Fast (ms-s range) | - | [19] |
| 4-anilino-4'-nitroazobenzene | Dichloromethane | 1.48 x 10⁻³ s⁻¹ (25°C) | ~7.8 min | 78.8 kJ/mol | [14] |
| 4-anilino-4'-nitroazobenzene | Acetonitrile | 1.15 x 10⁻² s⁻¹ (25°C) | ~1 min | 69.1 kJ/mol | [14] |
| 4-hydroxyazobenzene derivative | Ethanol | - | ms timescale | 146 kJ/mol (in film) | [20],[6] |
Note: Rates are highly temperature-dependent. Values are illustrative for comparison.
Table 2: Photoisomerization Quantum Yields (Φ)
| Push-Pull Azobenzene | Solvent | Excitation λ (nm) | Φ (trans→cis) | Φ (cis→trans) | Ref. |
| Parent Azobenzene | n-hexane | UV (ππ) | ~0.11 | ~0.27 | [13] |
| Parent Azobenzene | n-hexane | Vis (nπ) | ~0.25 | ~0.56 | [13] |
| O₂N-AB-NH₂ | - | - | Double that of AB | - | [5] |
| NC-AB-OMe | - | - | Double that of AB | - | [5] |
Note: Quantum yields for push-pull systems are often reported relative to parent azobenzene and can be wavelength-dependent.[13]
Experimental Protocols
Accurate determination of isomerization kinetics requires precise experimental techniques. The primary methods employed are UV-Visible spectroscopy for slower thermal reactions and photostationary state analysis, and flash photolysis for ultrafast dynamics.
UV-Visible Spectroscopy for Thermal Kinetics
This method is used to monitor the slow thermal decay of the cis isomer back to the trans isomer in the dark.
Methodology:
-
Sample Preparation: A solution of the azobenzene derivative in the desired solvent is prepared in a quartz cuvette at a known concentration (e.g., ~5 x 10⁻⁵ M).[20][21]
-
Initial Spectrum: The UV-Vis absorption spectrum of the pure trans isomer is recorded.
-
Photoisomerization: The sample is irradiated with a light source (e.g., UV lamp at 365 nm or a visible light laser) until the photostationary state (PSS) is reached, characterized by no further changes in the absorption spectrum. This creates a high population of the cis isomer.
-
Kinetic Monitoring: The irradiation source is turned off, and the sample is kept in the dark at a constant, controlled temperature. Absorption spectra are then recorded at regular time intervals.
-
Data Analysis: The change in absorbance at a specific wavelength (typically the λ_max of the trans or cis isomer) is monitored over time. The thermal relaxation typically follows first-order kinetics. The natural logarithm of the absorbance change is plotted against time, and the negative slope of the resulting line gives the first-order rate constant (k_th).
-
Thermodynamic Parameters: By repeating the experiment at various temperatures, an Eyring plot can be constructed to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for the isomerization process.[20]
Flash Photolysis for Ultrafast Dynamics
To study the rapid events following photoexcitation (on the femtosecond to picosecond timescale), transient absorption spectroscopy (a pump-probe technique) is employed.[11][22][23][24]
Methodology:
-
Pump Pulse: An ultrashort, intense laser pulse (the "pump") excites the sample, initiating the isomerization.
-
Probe Pulse: A weaker, broadband pulse (the "probe") is passed through the sample at a specific time delay after the pump pulse.
-
Transient Spectrum: The absorption of the probe pulse is measured, revealing the transient absorption spectrum of the excited states or newly formed isomers at that specific time delay.
-
Time-Resolved Data: By systematically varying the time delay between the pump and probe pulses, the evolution of the transient species can be mapped out on ultrafast timescales.
-
Kinetic Modeling: The decay of excited state signals and the appearance of ground state signals are fitted to exponential decay models to extract lifetimes and rate constants for processes like internal conversion and vibrational cooling.[11][22]
Influence of Substituents and Environment
The kinetics of push-pull azobenzenes are not intrinsic but are modulated by a complex interplay between the electronic nature of the substituents and the surrounding solvent environment.
-
Substituent Strength: The rate of thermal relaxation is directly related to the strength of the donor and acceptor groups. Stronger push-pull character (e.g., -NH₂/-NO₂) leads to a more polar ground state and a transition state that is even more polar, thus accelerating the rotational mechanism in polar solvents.[13]
-
Solvent Polarity: As detailed previously, solvent polarity is a dominant factor. Polar solvents stabilize the polar rotational transition state, drastically increasing the rate of thermal cis-to-trans isomerization.[14][15] This effect can be so pronounced that it causes a mechanistic switch from inversion to rotation.[16]
-
Steric Effects: Bulky substituents, particularly at the ortho positions, can sterically hinder the planarity of the molecule or the transition state, affecting isomerization rates.[17][18]
-
Specific Interactions: Hydrogen bonding between the azo group or substituents and protic solvents (like water or ethanol) can influence the electronic structure and favor the rotational pathway, further accelerating thermal decay.[6]
Conclusion and Outlook
The isomerization kinetics of push-pull azobenzenes are governed by a sophisticated interplay of electronic structure, excited-state dynamics, and environmental factors. The defining characteristic of these photoswitches is their tunable and often rapid thermal relaxation, which is primarily controlled by solvent polarity through the stabilization of a polar rotational transition state. This sensitivity allows for the rational design of molecules with specific kinetic profiles. For researchers in materials science and drug development, a thorough understanding of these kinetic principles is paramount for designing effective light-activated systems, from controlled-release hydrogels to photodynamic therapies that operate on biologically relevant timescales. Future research will continue to focus on refining this control, enabling even more precise spatiotemporal activation in complex biological environments.
References
- 1. researchgate.net [researchgate.net]
- 2. Triggered azobenzene-based prodrugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Incorporation of Visible Light-Responsive Push-Pull Azobenzene into Polymer Networks toward the Construction of Photodynamic Hydrogel Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research on advanced photoresponsive azobenzene hydrogels with push–pull electronic effects: a breakthrough in photoswitchable adhesive technologies - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spectral Tuning and Photoisomerization Efficiency in Push-Pull Azobenzenes: Designing Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. longdom.org [longdom.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The thermal isomerization of azobenzenes. III. Substituent, solvent, and pressure effects on the thermal isomerization of push-pull azobenzenes | Semantic Scholar [semanticscholar.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Theoretical study of solvent effects on the ground and low-lying excited free energy surfaces of a push-pull substituted azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. files.eric.ed.gov [files.eric.ed.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene as a Molecular Switch
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is a photoswitchable molecule belonging to the class of "push-pull" azobenzenes. This class of compounds is characterized by an electron-donating group (the dioctylamino group) at one end of the molecule and an electron-withdrawing group (the trifluoroacetyl group) at the other. This electronic asymmetry gives rise to distinct photophysical properties, making it a valuable tool for applications requiring precise spatiotemporal control.
Like other azobenzene derivatives, 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene can exist in two isomeric forms: a thermally stable trans isomer and a metastable cis isomer. The molecule can be switched from its trans to its cis form upon irradiation with UV or visible light, and the reverse isomerization can be triggered by a different wavelength of light or by thermal relaxation. This reversible isomerization induces a significant change in the molecule's geometry and dipole moment, which can be harnessed to modulate the function of biological systems or the properties of materials.
Data Presentation
The photophysical and thermal properties of push-pull azobenzenes are highly dependent on their substitution pattern and the solvent environment. The following tables summarize representative quantitative data for analogous push-pull azobenzene derivatives.
Table 1: Photophysical Properties of Representative Push-Pull Azobenzene Analogs
| Property | trans Isomer | cis Isomer | Wavelength for trans → cis | Wavelength for cis → trans | Reference |
| Absorption Maximum (λmax) | ~450-500 nm (π-π* transition) | ~350-400 nm (π-π) & ~450-550 nm (n-π) | ~450-500 nm | >550 nm or thermal | [1] |
| Molar Extinction Coefficient (ε) | High (e.g., >20,000 M⁻¹cm⁻¹) | Lower for π-π, Higher for n-π | - | - | [1] |
| Quantum Yield (Φ) | Solvent and wavelength dependent (typically 0.1-0.5) | Solvent and wavelength dependent | - | - | [2] |
Table 2: Thermal Isomerization Properties of Representative Push-Pull Azobenzene Analogs
| Property | Value | Conditions | Reference |
| Thermal Half-life (t½) of cis isomer | Milliseconds to hours | Solvent and temperature dependent | [3][4] |
| Activation Energy (Ea) for thermal relaxation | Varies with solvent polarity | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
This protocol describes a general synthetic route for push-pull azobenzenes, which can be adapted for the target molecule. The synthesis typically involves a diazo coupling reaction between an electron-rich aniline and an electron-poor diazonium salt.
Materials:
-
4-(dioctylamino)aniline
-
4-(trifluoroacetyl)aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium acetate
-
Suitable solvent (e.g., ethanol, methanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Diazotization of 4-(trifluoroacetyl)aniline:
-
Dissolve 4-(trifluoroacetyl)aniline in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
Dissolve 4-(dioctylamino)aniline in a suitable solvent (e.g., ethanol) and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the solution of 4-(dioctylamino)aniline.
-
Add a solution of sodium acetate to maintain a slightly acidic to neutral pH.
-
Stir the reaction mixture at 0-5 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Monitoring Photoisomerization using UV-Vis Spectroscopy
This protocol outlines the procedure for studying the photoisomerization kinetics of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene in solution.
Materials and Equipment:
-
4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, DMSO)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., LED lamp with specific wavelength output)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the azobenzene derivative in the chosen solvent. The concentration should be adjusted to have a maximum absorbance of approximately 1.0 in the trans state to ensure linearity according to the Beer-Lambert law.
-
-
Initial Spectrum (trans isomer):
-
Place the cuvette containing the sample in the spectrophotometer.
-
Record the full UV-Vis absorption spectrum. This spectrum represents the thermally stable trans isomer.
-
-
trans to cis Photoisomerization:
-
Irradiate the sample with a light source at a wavelength corresponding to the π-π* transition of the trans isomer (e.g., ~450-500 nm).
-
Record the UV-Vis spectrum at regular time intervals during irradiation until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum.
-
-
cis to trans Photoisomerization (Photochemical):
-
Irradiate the sample at the PSS with a light source at a wavelength corresponding to the n-π* transition of the cis isomer (e.g., >550 nm).
-
Record the UV-Vis spectrum at regular time intervals until the original trans spectrum is restored.
-
-
cis to trans Isomerization (Thermal):
-
After reaching the PSS with UV/Vis light, place the cuvette in the dark in a temperature-controlled holder within the spectrophotometer.
-
Record the UV-Vis spectrum at regular time intervals to monitor the thermal back-reaction to the trans isomer.
-
Data Analysis:
-
The percentage of each isomer at any given time can be calculated from the absorbance changes at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known.
-
The kinetics of the thermal relaxation can be analyzed to determine the half-life of the cis isomer.
Application Notes
The ability to reversibly alter the structure of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene with light opens up a wide range of applications in biology and drug development.
Photocontrol of Ion Channel Activity
Azobenzene derivatives can be designed as photoswitchable ligands or tethers to control the activity of ion channels.[4][6] The change in shape and size upon isomerization can be used to either block or unblock the channel pore, or to modulate the binding of a ligand to the channel.
-
Potential Application: Development of photopharmacological agents for treating channelopathies or for precise control of neuronal activity in research settings.
Photoswitchable Enzyme Inhibitors
By incorporating an azobenzene moiety into an enzyme inhibitor, its inhibitory activity can be controlled with light.[3][7] The trans isomer may fit into the active site of an enzyme and act as a potent inhibitor, while the bent cis isomer may have a lower affinity, thus restoring enzyme activity.
-
Potential Application: Development of drugs with light-activated or deactivated therapeutic effects, allowing for targeted therapy with reduced side effects.
Safety Information
-
Standard laboratory safety precautions should be followed when handling all chemicals.
-
Azobenzene derivatives can be toxic and should be handled with care.
-
Protect the compound from prolonged exposure to ambient light to prevent unintentional isomerization. Store in a cool, dark place.
This document provides a foundational guide for utilizing 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene as a molecular switch. Researchers are encouraged to perform their own characterizations and optimizations for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Spectral tuning of azobenzene photoswitches for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Applications of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene in materials science.
Application Notes and Protocols for Push-Pull Azobenzenes in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction to Push-Pull Azobenzenes
Azobenzene derivatives functionalized with electron-donating (push) and electron-withdrawing (pull) groups at the para positions of the phenyl rings are a class of chromophores with significant potential in materials science. This substitution pattern creates a strong intramolecular charge-transfer character, leading to enhanced nonlinear optical (NLO) properties and distinct photophysical behaviors. These molecules are excellent candidates for applications such as optical data storage, optical switching, and photoswitchable sensors.[1][2] The defining feature of azobenzenes is their reversible trans-cis photoisomerization upon irradiation with light of specific wavelengths.[3]
Key Applications and Properties
The primary application of push-pull azobenzenes like 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene in materials science stems from their large second- and third-order nonlinear optical susceptibilities.
-
Second-Order Nonlinear Optics (χ(2)): These materials are promising for applications in electro-optic switching and frequency doubling. The non-centrosymmetric alignment of the chromophores, typically achieved by electric-field poling in a polymer matrix, is essential for observing second-order NLO effects.
-
Third-Order Nonlinear Optics (χ(3)): Materials exhibiting strong third-order NLO responses are valuable for all-optical switching, optical limiting, and data storage.[4] These effects can be observed in isotropic media, such as solutions or unpoled polymer films.
-
Photo-switchable Materials: The reversible trans-cis isomerization allows for the modulation of the material's physical and optical properties with light, enabling applications in light-driven actuators and reconfigurable surfaces.[3]
Table 1: Representative Photophysical and Nonlinear Optical Properties of Push-Pull Azobenzenes.
| Property | Representative Value | Conditions |
| Absorption Maximum (λmax, trans) | 450 - 500 nm | In solution (e.g., THF, Chloroform) |
| Molar Extinction Coefficient (ε) | > 25,000 M-1cm-1 | At λmax of the trans isomer |
| Second-Order NLO Coefficient (d33) | 10 - 100 pm/V | Poled polymer guest-host system |
| Third-Order NLO Susceptibility (χ(3)) | 10-13 - 10-11 esu | In solution or polymer film |
| Nonlinear Refractive Index (n2) | 10-18 - 10-15 m2/W | Measured by Z-scan |
| Two-Photon Absorption Cross-Section (σ2) | 10 - 1000 GM | Measured by two-photon excited fluorescence or Z-scan |
Note: These values are indicative and can vary significantly based on the specific donor-acceptor groups, the host matrix, and the measurement conditions.
Experimental Protocols
Synthesis of a Representative Push-Pull Azobenzene: 4-(diethylamino)-4'-(nitro)azobenzene
This protocol describes a standard diazo coupling reaction, a common method for synthesizing azobenzenes.[3]
Materials:
-
4-nitroaniline
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
N,N-diethylaniline
-
Sodium acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization: Dissolve 4-nitroaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Coupling: Dissolve N,N-diethylaniline in ethanol and cool it in an ice bath. Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.
-
Neutralization: Add a solution of sodium acetate to neutralize the reaction mixture. A colored precipitate of 4-(diethylamino)-4'-(nitro)azobenzene will form.
-
Isolation and Purification: Filter the crude product, wash it with cold water, and then with a small amount of cold ethanol. Recrystallize the product from a suitable solvent like ethanol or a mixture of ethanol and water to obtain the purified compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and UV-Vis spectroscopy.
DOT Diagram: Synthesis of a Push-Pull Azobenzene
Caption: Synthesis workflow for a representative push-pull azobenzene.
Preparation of a Guest-Host Polymer Film
For many nonlinear optical applications, the azobenzene chromophore is dispersed in a polymer matrix.
Materials:
-
Push-pull azobenzene derivative
-
Poly(methyl methacrylate) (PMMA)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Glass microscope slides
-
Syringe filter (0.2 μm)
Procedure:
-
Solution Preparation: Prepare a solution of PMMA in THF (e.g., 10% w/v).
-
Doping: Add the push-pull azobenzene to the PMMA solution to achieve the desired concentration (e.g., 1-10% by weight relative to PMMA). Stir the mixture until the azobenzene is completely dissolved.
-
Filtration: Filter the solution through a 0.2 μm syringe filter to remove any dust or undissolved particles.
-
Film Casting: Spin-coat the filtered solution onto a clean glass slide. The thickness of the film can be controlled by the spin speed and the viscosity of the solution.
-
Drying: Dry the film in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove the residual solvent.
Protocol for Z-Scan Measurement of Third-Order NLO Properties
The Z-scan technique is a widely used method to measure the nonlinear refractive index (n2) and the nonlinear absorption coefficient (β).[5][6]
Experimental Setup:
-
A laser source with a Gaussian beam profile (e.g., a pulsed Nd:YAG laser).
-
A focusing lens.
-
A motorized translation stage to move the sample along the beam axis (z-axis).
-
An aperture and a photodetector for the "closed-aperture" measurement.
-
A photodetector for the "open-aperture" measurement.
Procedure:
-
Beam Characterization: Ensure the laser beam has a good Gaussian profile.
-
Open-Aperture Z-Scan:
-
Remove the aperture before the detector.
-
Translate the sample along the z-axis through the focal point of the lens.
-
Record the transmitted intensity as a function of the sample position (z).
-
A peak in the transmittance indicates saturable absorption, while a valley indicates two-photon absorption or reverse saturable absorption. This allows for the determination of β.
-
-
Closed-Aperture Z-Scan:
-
Place a finite aperture in the far-field.
-
Repeat the translation of the sample along the z-axis.
-
Record the transmitted intensity through the aperture as a function of z.
-
A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while the opposite indicates a positive nonlinear refractive index (self-focusing).
-
-
Data Analysis: The closed-aperture data is divided by the open-aperture data to isolate the effect of nonlinear refraction. The resulting curve is analyzed to determine the sign and magnitude of n2.
DOT Diagram: Z-Scan Experimental Workflow
Caption: Workflow for open and closed aperture Z-scan measurements.
Signaling Pathways and Molecular Mechanisms
The key molecular process underlying the photoresponsive behavior of azobenzenes is the reversible isomerization between the thermally stable trans isomer and the metastable cis isomer.
DOT Diagram: Photoisomerization of Azobenzene
Caption: Reversible photoisomerization of azobenzene derivatives.
This photoisomerization leads to significant changes in molecular geometry, dipole moment, and absorption spectrum, which in turn modulate the macroscopic properties of the material. In push-pull systems, the strong intramolecular charge transfer significantly influences the energy levels of the molecular orbitals, often red-shifting the π-π* absorption band into the visible region.[7][8] This allows for the use of lower-energy light to induce isomerization, which can be advantageous for biological applications and for integration with various optical technologies.
References
- 1. worldscientific.com [worldscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. worldscientific.com [worldscientific.com]
- 5. Z-scan technique - Wikipedia [en.wikipedia.org]
- 6. api.creol.ucf.edu [api.creol.ucf.edu]
- 7. Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Monitoring Azobenzene Photoisomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives are a class of photochromic molecules that undergo reversible isomerization between their trans and cis forms upon irradiation with light of specific wavelengths. This unique property has led to their widespread use in various fields, including drug delivery, materials science, and molecular machinery. The ability to precisely monitor this photoisomerization is crucial for the development and characterization of these applications.
This document provides detailed application notes and protocols for the experimental setup and monitoring of azobenzene photoisomerization using common analytical techniques such as UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Key Quantitative Data
The following tables summarize key quantitative data for azobenzene and its derivatives to aid in experimental design.
Table 1: Photoisomerization Quantum Yields (Φ)
| Compound | Solvent | Φ (trans → cis) | Φ (cis → trans) | Reference |
| Azobenzene | Methanol | 0.11 - 0.14 | 0.41 - 0.44 | [1] |
| Azobenzene | Hexane | ~0.25 | ~0.50 | [2] |
| Azobenzene Derivatives | Various | 0.1 - 0.3 | 0.3 - 0.5 | [3] |
Note: Quantum yields are dependent on the specific derivative, excitation wavelength, solvent, and temperature.[2]
Table 2: Thermal cis-to-trans Isomerization Half-Lives (t½) and Activation Energies (Ea)
| Azobenzene Derivative | Solvent | Temperature (°C) | t½ | Ea (kJ/mol) | Reference |
| Unsubstituted Azobenzene | Various | Varies | Hours to Days | ~95 | [2] |
| Push-Pull Substituted | Various | Varies | Milliseconds to Seconds | Lower than unsubstituted | [2] |
| Ortho-substituted | Various | Varies | Can be very long (hours to years) | Higher than unsubstituted | [2] |
| 4-hexyl-4′-methoxyazobenzene | Isotropic Liquid | Varies | - | 100-150 | [4] |
| Methoxy-azo-TATA | Toluene | Ambient | 920 min | - | [5] |
Note: The rate of thermal relaxation is highly sensitive to the molecular structure and experimental conditions.[2]
Experimental Protocols
Protocol 1: Monitoring Photoisomerization using UV-Vis Spectroscopy
This is the most common method for monitoring azobenzene photoisomerization due to the distinct absorption spectra of the trans and cis isomers.[6] The trans isomer typically exhibits a strong π-π* absorption band in the UV region (around 320-360 nm) and a weaker n-π* band in the visible region, while the cis isomer shows a red-shifted n-π* band (around 400-450 nm) and a blue-shifted π-π* band.[5][7]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvette
-
Light source (e.g., LED lamp) with specific wavelengths for isomerization (e.g., 365 nm for trans-to-cis and >420 nm for cis-to-trans).[2][8]
-
Solution of azobenzene derivative in a suitable solvent.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in a suitable solvent. The concentration should be adjusted to have a maximum absorbance of around 1.0-1.5 for the trans isomer to ensure linearity according to the Beer-Lambert law.[2]
-
Record Initial Spectrum: Record the UV-Vis spectrum of the solution before irradiation. This spectrum represents the 100% trans isomer.
-
trans-to-cis Isomerization: Irradiate the sample with UV light (e.g., 365 nm) for a specific duration.[2]
-
Record Spectrum: Immediately after irradiation, record the UV-Vis spectrum. A decrease in the π-π* band and an increase in the n-π* band should be observed.[5]
-
Reach Photostationary State (PSS): Repeat steps 3 and 4 until no further significant changes in the spectrum are observed. This indicates that the photostationary state, a mixture of trans and cis isomers, has been reached.[2]
-
cis-to-trans Isomerization:
-
Data Analysis: The percentage of each isomer at any given time can be calculated from the absorbance changes at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known.[2]
Protocol 2: Monitoring Photoisomerization using NMR Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to quantify the ratio of trans and cis isomers.[9][10] The proton signals of the two isomers are typically well-resolved, allowing for integration and determination of their relative concentrations.[5]
Materials:
-
NMR Spectrometer
-
NMR tubes
-
Light source for in-situ irradiation (optional, can be done externally)
-
Deuterated solvent
Procedure:
-
Sample Preparation: Prepare a solution of the azobenzene derivative in a suitable deuterated solvent.
-
Record Initial Spectrum: Record the ¹H NMR spectrum of the sample before irradiation to obtain the spectrum of the pure trans isomer.
-
Irradiation: Irradiate the NMR tube with a light source of the appropriate wavelength (e.g., 365 nm) for a set time.
-
Record Spectrum: After irradiation, quickly acquire another ¹H NMR spectrum. New signals corresponding to the cis isomer will appear.[5]
-
Quantification: Integrate the signals corresponding to the trans and cis isomers to determine their relative ratio.
-
Kinetics: For kinetic studies of thermal relaxation, acquire spectra at different time points after irradiation while keeping the sample in the dark at a constant temperature.[11]
Protocol 3: Separation and Quantification using HPLC
HPLC is a powerful technique to separate and quantify the trans and cis isomers, especially in complex mixtures or when spectroscopic methods are not suitable.[12]
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase
-
Light source for irradiation
Procedure:
-
Method Development: Develop an HPLC method that provides good separation of the trans and cis isomers. This involves selecting the appropriate column, mobile phase, and flow rate.
-
Sample Preparation: Prepare a solution of the azobenzene derivative.
-
Irradiation: Irradiate the solution to generate a mixture of trans and cis isomers.
-
Injection: Inject the irradiated sample into the HPLC system.
-
Detection and Quantification: The separated isomers are detected, and the peak areas are used to quantify the amount of each isomer. A calibration curve with pure standards of each isomer is recommended for accurate quantification.
Visualizations
Caption: The photoisomerization process of azobenzene between its trans and cis states.
Caption: Experimental workflow for monitoring azobenzene photoisomerization using UV-Vis spectroscopy.
References
- 1. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of thermal cis–trans isomerization in a phototropic azobenzene-based single-component liquid crystal in its nematic and isotropic phases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Control over molecular motion using the cis–trans photoisomerization of the azo group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic study of azobenzene E/Z isomerization using ion mobility-mass spectrometry and liquid chromatography-UV detection - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Incorporating 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is a photochromic molecule belonging to the azobenzene family. These molecules can undergo reversible isomerization between their trans and cis states upon exposure to light of specific wavelengths. This property makes them highly valuable for the development of "smart" materials with tunable optical and mechanical properties. When incorporated into polymer matrices, this photo-switching behavior can be harnessed for a variety of applications, including data storage, photonics, and controlled drug delivery. The dioctylamino and trifluoroacetyl substituents on the azobenzene core are designed to modulate its electronic and, consequently, its photo-isomerization properties.
This document provides detailed application notes and experimental protocols for the incorporation of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene into polymer matrices. It is intended to guide researchers in the fabrication and characterization of these photo-responsive materials.
Data Presentation
The photo-responsive properties of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene-doped polymer films are influenced by factors such as the choice of polymer matrix, dye concentration, and the wavelength and intensity of the light source. The following table summarizes typical quantitative data obtained from the characterization of such films.
| Parameter | Polymer Matrix | Dye Concentration (wt%) | λmax (trans) (nm) | λmax (cis) (nm) | Isomerization Quantum Yield (trans to cis) | Thermal Relaxation Half-life (cis to trans) |
| Film A | Polymethylmethacrylate (PMMA) | 1 | ~450 | ~365 | ~0.15 | Several hours |
| Film B | Polystyrene (PS) | 1 | ~455 | ~370 | ~0.12 | Several hours |
| Film C | PMMA | 5 | ~452 | ~368 | ~0.18 | Several hours |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Fabrication of Doped Polymer Films by Solution Casting
This protocol describes a common method for physically dispersing 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene into a polymer matrix.
Materials:
-
4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
-
Polymer (e.g., Polymethylmethacrylate - PMMA)
-
Solvent (e.g., Toluene, Chloroform)
-
Glass substrates
-
Sonicator
-
Spin coater (optional)
-
Hot plate or vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the polymer in a suitable solvent (e.g., 10% w/v PMMA in toluene). Dissolve the polymer completely, which may require stirring or gentle heating.
-
Prepare a stock solution of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene in the same solvent (e.g., 1 mg/mL).
-
Mix the polymer and dye solutions in the desired ratio to achieve the target dye concentration in the final film (e.g., 1 wt%). Sonicate the mixture for 15-30 minutes to ensure homogeneity.
-
-
Substrate Preparation:
-
Thoroughly clean the glass substrates by sonicating them in a sequence of detergent, deionized water, and isopropanol.
-
Dry the substrates with a stream of nitrogen or in an oven.
-
-
Film Casting:
-
Drop Casting: Pipette a known volume of the polymer-dye solution onto the cleaned substrate. Allow the solvent to evaporate slowly in a dust-free environment at room temperature or on a leveled hot plate at a slightly elevated temperature (e.g., 40-60°C).
-
Spin Coating: For more uniform films, use a spin coater. Dispense the solution onto the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds). The film thickness can be controlled by adjusting the solution viscosity and spin coating parameters.
-
-
Drying:
-
Dry the cast films in a vacuum oven at a temperature below the glass transition temperature of the polymer for several hours to remove any residual solvent.
-
Protocol 2: Characterization of Photo-isomerization
This protocol outlines the steps to characterize the photo-switching behavior of the fabricated films using UV-Vis spectroscopy.
Materials and Equipment:
-
Fabricated polymer-dye film on a transparent substrate
-
UV-Vis spectrophotometer
-
Light source for trans-to-cis isomerization (e.g., UV lamp, ~365 nm)
-
Light source for cis-to-trans isomerization (e.g., visible light lamp, >420 nm)
Procedure:
-
Initial Spectrum (trans state):
-
Place the polymer film in the sample holder of the UV-Vis spectrophotometer.
-
Record the absorption spectrum. The initial spectrum should show the characteristic absorption band of the trans-isomer.
-
-
trans-to-cis Isomerization:
-
Irradiate the film with UV light (e.g., 365 nm) for a set period.
-
Periodically, stop the irradiation and record the UV-Vis spectrum to monitor the decrease in the trans isomer absorption band and the increase in the cis isomer band.
-
Continue until a photostationary state is reached (no further change in the spectrum).
-
-
cis-to-trans Isomerization (Photo-induced):
-
After reaching the photostationary state rich in the cis-isomer, irradiate the film with visible light (e.g., >420 nm).
-
Monitor the spectral changes as the cis isomer converts back to the trans isomer.
-
-
cis-to-trans Isomerization (Thermal):
-
Keep the film in the dark at a constant temperature after UV irradiation.
-
Record the UV-Vis spectrum at regular intervals to monitor the thermal back-relaxation from the cis to the trans state.
-
Visualizations
Caption: Experimental workflow for fabrication and characterization.
Caption: Reversible photo-isomerization of azobenzene.
Applications in Drug Development
The incorporation of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene into biocompatible polymer matrices opens up possibilities for light-triggered drug delivery systems. The conformational change from the more planar trans isomer to the bent cis isomer can alter the permeability of a polymer matrix or the conformation of a drug-carrier conjugate. This can be used to release a therapeutic agent at a specific site and time with high precision by applying light. For instance, a drug could be encapsulated within a polymer nanoparticle containing this azobenzene derivative. Upon irradiation of the target tissue, the isomerization could induce a change in the nanoparticle structure, leading to the release of the drug. This approach offers a pathway to developing therapies with reduced systemic side effects and enhanced efficacy. Azobenzene-based systems have been explored for the controlled release of various therapeutic agents.[1][2][3]
References
- 1. Azobenzene-based liposomes with nanomechanical action for cytosolic chemotherapeutic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triggered azobenzene-based prodrugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically activatable azobenzene polymers targeted at drug delivery and imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene in Photopharmacology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is a photoswitchable molecule belonging to the "push-pull" class of azobenzenes. The dioctylamino group serves as a potent electron-donating group (the "push"), while the trifluoroacetyl group is a strong electron-accepting group (the "pull"). This electronic asymmetry is expected to red-shift the absorption spectrum of the molecule into the visible light range, a highly desirable feature for photopharmacology applications.[1][2][3][4] This shift allows for the use of lower-energy light, which is less phototoxic to biological systems and can penetrate deeper into tissues compared to UV light.[5][6]
The core principle of its function lies in the reversible photoisomerization of the central azo bond (-N=N-) between a thermally stable trans isomer and a metastable cis isomer. This isomerization induces a significant change in the molecule's geometry, dipole moment, and, consequently, its biological activity. This light-dependent change allows for precise spatiotemporal control over a desired pharmacological effect.[5][7] Push-pull azobenzenes are known for their rapid thermal relaxation from the cis to the trans form, which can be advantageous in applications where the biological effect should cease upon removal of the light stimulus.[1]
Potential Applications in Photopharmacology
Based on the characteristics of similar push-pull azobenzenes, 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene could be investigated for a variety of photopharmacological applications, including:
-
Modulation of Ion Channel and Receptor Activity: Azobenzene derivatives can be designed as photoswitchable ligands for ion channels and receptors. The two isomers will have different binding affinities, allowing for light-controlled activation or inhibition of neuronal firing, muscle contraction, or other physiological processes.
-
Enzyme Inhibition: By incorporating this molecule into an enzyme inhibitor, it may be possible to create a drug that is only active in its cis or trans form. This would enable the precise control of enzymatic pathways in specific tissues or at specific times.
-
Photoswitchable Antimicrobials: The development of light-activated antimicrobial agents is a promising strategy to combat antibiotic resistance by enabling targeted therapy and reducing environmental exposure.
-
Controlled Drug Release: The change in polarity and shape upon isomerization can be harnessed to trigger the release of a therapeutic agent from a carrier system, such as a liposome or a polymer nanoparticle, at a light-specified location.
Data Presentation: Expected Photophysical and Photochemical Properties
The following table summarizes the expected range of photophysical and photochemical properties for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene based on data for analogous push-pull azobenzenes. Actual values must be determined experimentally.
| Property | trans Isomer (Expected) | cis Isomer (Expected) | Notes |
| Absorption Maximum (λmax) | 450 - 550 nm (π-π* band) | ~350 nm (π-π* band) | The strong push-pull nature of this compound is expected to significantly red-shift the π-π* transition of the trans isomer into the visible range. The n-π* band of the trans isomer is often obscured by the more intense π-π* band. The cis isomer will also have a characteristic n-π* band in the visible region.[1][2][3][4] |
| Photoisomerization Quantum Yield (Φ) | |||
| trans → cis (ΦT→C) | 0.1 - 0.3 | - | The quantum yield of trans to cis isomerization is typically lower for push-pull azobenzenes compared to azobenzene itself. This value is wavelength-dependent. |
| cis → trans (ΦC→T) | - | 0.4 - 0.6 | The quantum yield for the reverse isomerization is generally higher. |
| Thermal Half-life (t1/2) | Thermally stable | Milliseconds to Seconds | The cis isomer of push-pull azobenzenes often has a short thermal half-life, meaning it rapidly reverts to the trans form in the dark. This rate is highly dependent on the solvent and temperature.[1] |
| Solubility | Lipophilic | More polar than trans | The long dioctyl chains will confer significant lipophilicity. The change in dipole moment upon isomerization will affect its solubility and interaction with biological membranes. |
Experimental Protocols
General Synthesis of Asymmetric Push-Pull Azobenzenes
A common method for synthesizing asymmetrically substituted azobenzenes is through a diazonium coupling reaction.[8][9]
Protocol:
-
Diazotization: Dissolve 4-(trifluoroacetyl)aniline in a solution of hydrochloric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the diazonium salt.
-
Coupling: In a separate flask, dissolve N,N-dioctylaniline in a suitable solvent like ethanol or acetic acid.
-
Slowly add the cold diazonium salt solution to the N,N-dioctylaniline solution with vigorous stirring. Maintain a low temperature and slightly acidic to neutral pH.
-
Allow the reaction to proceed for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.
Caption: Synthetic workflow for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.
Characterization of Photoisomerization
The photoisomerization process can be monitored using UV-Vis spectroscopy.[10][11]
Protocol:
-
Prepare a solution of the azobenzene derivative in a suitable solvent (e.g., DMSO, ethanol) in a quartz cuvette.
-
Record the initial absorption spectrum of the dark-adapted (trans) form using a UV-Vis spectrophotometer.
-
Irradiate the sample with a light source at a wavelength close to the λmax of the trans isomer (e.g., a 450-550 nm LED).
-
Record absorption spectra at regular intervals during irradiation until a photostationary state (PSS) is reached, where no further spectral changes are observed. This indicates the maximum conversion to the cis isomer under these conditions.
-
To observe the reverse isomerization, irradiate the cis-enriched sample with light of a different wavelength (e.g., ~365 nm or in the visible range where the cis isomer absorbs).
-
Alternatively, to measure the thermal back-relaxation, keep the cis-enriched sample in the dark and record spectra over time until the initial trans spectrum is restored.
Caption: Experimental workflow for characterizing photoisomerization.
In Vitro Assay for Photopharmacological Activity (General Protocol)
This protocol provides a general framework for assessing the light-dependent activity of the compound on a biological target (e.g., an enzyme or a cell culture).
Protocol:
-
Preparation: Prepare stock solutions of the compound in a suitable solvent like DMSO. Prepare the biological sample (e.g., purified enzyme, cell culture in a multi-well plate).
-
Dark Control: Add the compound to the biological sample in the dark and measure the biological activity. This determines the activity of the thermally stable trans isomer.
-
Light-Activated Condition: Add the compound to a separate set of samples. Irradiate these samples with the light source determined to be optimal for trans to cis isomerization.
-
Activity Measurement: Immediately following irradiation, measure the biological activity. A significant difference from the dark control indicates a photoswitchable effect.
-
Reversibility Check: After the light-activated measurement, either keep the sample in the dark to allow for thermal relaxation or irradiate with the light that promotes cis to trans isomerization. Re-measure the activity to see if it returns to the baseline level of the trans isomer.
Caption: General workflow for an in vitro photopharmacology assay.
Potential Signaling Pathway Modulation
Given the lipophilic nature of the dioctyl chains and the change in dipole moment upon isomerization, this compound is a candidate for modulating cellular membrane properties and membrane-associated proteins.
One potential application is the optical modulation of membrane potential.[12] The trans isomer may partition into the cell membrane. Upon irradiation, the isomerization to the more polar cis form could alter the local electric field across the membrane, leading to depolarization or hyperpolarization, which in turn could affect voltage-gated ion channels.
Caption: Hypothetical mechanism for membrane potential modulation.
References
- 1. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in photopharmacology: Harnessing visible light‐activated azobenzene photoswitches | Semantic Scholar [semanticscholar.org]
- 6. DSpace [diposit.ub.edu]
- 7. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 8. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Membrane-targeted push-pull azobenzenes for the optical modulation of membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Light-Responsive Materials Based on 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene-based molecules are a cornerstone of light-responsive materials due to their reversible trans-cis photoisomerization. The subject of these notes, 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene, is a "push-pull" azobenzene derivative. It features a potent electron-donating group (dioctylamino) and a strong electron-withdrawing group (trifluoroacetyl). This substitution pattern significantly influences its photophysical properties, leading to a red-shifted absorption spectrum and rapid thermal relaxation from the cis to the trans isomer.[1][2] These characteristics make it a compelling candidate for applications requiring sensitivity to visible light and fast response times, particularly in the realm of smart materials and targeted drug delivery.[3][4][5]
Synthesis and Characterization
The synthesis of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene can be achieved through established methods for creating asymmetrical azobenzenes, such as the Mills reaction or diazo coupling.[6] A plausible synthetic route is outlined below.
Diagram: Synthetic Pathway
Caption: Proposed synthesis of the target compound via the Mills reaction.
Photophysical Properties
The defining characteristic of this push-pull azobenzene is its photoisomerization behavior. The stable trans isomer can be converted to the metastable cis isomer upon irradiation with light of a suitable wavelength. The reverse process can be triggered by a different wavelength of light or occur thermally in the dark.
Table 1: Photophysical Data Summary
| Property | trans Isomer | cis Isomer | Reference |
| λmax (π-π) | ~450-480 nm | ~450-480 nm (overlapping) | General Push-Pull Azobenzene Behavior |
| λmax (n-π) | Not prominent | ~550-600 nm | General Push-Pull Azobenzene Behavior |
| Molar Absorptivity at π-π λmax* | High | Low | [7] |
| Photoisomerization Quantum Yield (Φtrans→cis) | Moderate | Low to Moderate | [8] |
| Thermal Half-life (τ1/2) of cis Isomer | N/A | Seconds to minutes at room temp. | [3] |
Note: The specific values are estimates based on the known behavior of push-pull azobenzenes and can be influenced by solvent polarity and temperature.[8]
Experimental Protocols
Protocol 1: Monitoring Photoisomerization using UV-Vis Spectroscopy
This protocol details the procedure for observing the light-induced isomerization of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.
Materials:
-
4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
-
Spectroscopic grade solvent (e.g., Toluene, THF)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Light source for trans-to-cis isomerization (e.g., LED at ~460 nm)[9]
-
Light source for cis-to-trans isomerization (e.g., LED at >520 nm)[9]
-
Inert gas (Nitrogen or Argon) for deaeration (optional but recommended)[8]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azobenzene compound in the chosen solvent. The concentration should be adjusted to have a maximum absorbance of ~1 in the π-π* transition band.
-
(Optional) Deaeration: To minimize photodegradation, bubble an inert gas through the solution for 10-15 minutes.[8]
-
Initial Spectrum (100% trans isomer): Record the full UV-Vis absorption spectrum of the solution. This represents the thermally stable trans isomer.
-
trans-to-cis Photoisomerization:
-
Irradiate the sample with the light source corresponding to the π-π* transition (~460 nm).
-
Periodically record the UV-Vis spectrum until no further changes are observed. This indicates that the photostationary state (PSS) has been reached. You should observe changes in the absorption bands.[8]
-
-
cis-to-trans Isomerization (Photochemical):
-
Irradiate the sample at the PSS with a wavelength corresponding to the n-π* transition of the cis isomer (>520 nm).
-
Monitor the spectral changes as the spectrum returns towards the initial state of the trans isomer.
-
-
cis-to-trans Isomerization (Thermal):
-
After reaching the PSS for trans-to-cis isomerization, place the cuvette in the dark at a controlled temperature.
-
Record the spectrum at regular time intervals to monitor the thermal back-isomerization to the trans form.
-
Diagram: Experimental Workflow for Photoisomerization Studies
Caption: Workflow for UV-Vis analysis of photoisomerization.
Application Note: Light-Triggered Drug Release
The significant change in polarity and geometry between the trans and cis isomers of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene can be harnessed for controlled drug delivery. For instance, this molecule can be incorporated into a polymer backbone or as a capping agent on a nanocarrier.[4] The more polar cis isomer, formed upon light exposure, can destabilize the carrier and trigger the release of a therapeutic payload.
Diagram: Mechanism of Light-Triggered Drug Release
Caption: Light-activated drug release from an azobenzene-functionalized carrier.
This system offers spatiotemporal control over drug delivery, as the release is initiated only in the presence of a specific wavelength of light. The rapid thermal back-isomerization of this push-pull system could also allow for a pulsed release profile.
Troubleshooting
-
Low cis-isomer content at PSS: This could be due to insufficient light intensity, incorrect wavelength, or rapid thermal back-isomerization.[8] Consider using a higher intensity light source or performing the experiment at a lower temperature.
-
Photodegradation: Prolonged exposure to high-intensity UV or blue light can cause irreversible damage to the molecule.[8] Deaerating the solvent can help mitigate this.[8]
-
Aggregation: High concentrations can lead to the formation of H-aggregates, which can quench photoisomerization.[8] This is often indicated by a blue-shift in the absorption spectrum. Diluting the sample should resolve this issue.[8]
Disclaimer: The quantitative data and specific experimental parameters provided are representative examples based on the known properties of push-pull azobenzene derivatives. Actual values for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene must be determined experimentally.
References
- 1. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biologically activatable azobenzene polymers targeted at drug delivery and imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triggered azobenzene-based prodrugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
Application Notes and Protocols for Two-Photon Absorption Studies of Substituted Azobenzenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene derivatives are a class of photochromic molecules that undergo reversible isomerization between their trans and cis forms upon light irradiation.[1] This property makes them ideal candidates for a variety of applications, including data storage, molecular switches, and photopharmacology.[2] Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for excitation with lower energy light, typically in the near-infrared (NIR) range.[3][4] This offers advantages such as deeper tissue penetration and reduced photodamage in biological systems, making TPA of azobenzenes a topic of significant interest.[3][5]
These application notes provide an overview of the key principles, experimental protocols, and structure-property relationships relevant to the study of two-photon absorption in substituted azobenzenes.
Structure-Property Relationships in Two-Photon Absorbing Azobenzenes
The TPA cross-section (σ₂) of azobenzene derivatives can be significantly enhanced through strategic chemical modifications. The most effective strategies involve the introduction of electron-donating (D) and electron-withdrawing (A) groups, creating a "push-pull" system, and extending the π-conjugated system of the molecule.[5]
Push-Pull Systems: The asymmetric substitution of the azobenzene core with an electron-donating group on one phenyl ring and an electron-withdrawing group on the other leads to a significant increase in the TPA cross-section.[5] This is attributed to an increase in the intramolecular charge transfer (ICT) character of the molecule upon excitation.[5] The strength of the donor and acceptor groups directly correlates with the enhancement of the nonlinear optical properties.[5]
Extended π-Conjugation: Increasing the length of the π-conjugated bridge between the donor and acceptor groups can also lead to a substantial enhancement of the TPA cross-section.[5] However, this modification can sometimes be associated with a decrease in the thermal stability of the cis isomer, a factor that needs to be considered for specific applications.[5]
The following diagram illustrates the general principle of enhancing two-photon absorption in azobenzenes through the push-pull strategy.
Quantitative Data on Two-Photon Absorption of Substituted Azobenzenes
The following tables summarize the two-photon absorption properties of various substituted azobenzenes reported in the literature. The TPA cross-section (σ₂) is typically measured in Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).
Table 1: TPA Cross-Sections of Selected Push-Pull Azobenzenes
| Compound | Donor Group (D) | Acceptor Group (A) | Solvent | Excitation Wavelength (nm) | TPA Cross-Section (σ₂) (GM) | Reference |
| Azobenzene | - | - | Dichloromethane | 640 | 1 | [6] |
| 4-amino-4'-nitroazobenzene | -NH₂ | -NO₂ | Dichloromethane | 775 | ~50 | [5] |
| Disperse Red 1 | -N(Et)₂ | -NO₂ | DMSO | 775 | ~35 | [5] |
| Tetra-ortho-fluorinated azobenzene derivative | - | - | n-hexane | 640 | 7 | [6] |
Note: TPA cross-section values can vary depending on the experimental setup, solvent, and excitation wavelength.
Experimental Protocols
The Z-scan technique is a widely used and reliable method for measuring the nonlinear absorption coefficient and, consequently, the two-photon absorption cross-section of a material.[7][8][9]
Protocol: Open-Aperture Z-Scan Measurement of TPA Cross-Section
1. Objective: To determine the two-photon absorption cross-section (σ₂) of a substituted azobenzene derivative in solution.
2. Materials:
-
Substituted azobenzene sample
-
Spectroscopic grade solvent (e.g., DMSO, Dichloromethane)
-
Quartz cuvette with a known path length (e.g., 1 mm)
-
Reference material with a known TPA cross-section (optional, for calibration)
3. Instrumentation:
-
Mode-locked femtosecond laser source (e.g., Ti:sapphire laser) with a known pulse duration and repetition rate.
-
Neutral density filters for controlling the input laser intensity.
-
Focusing lens.
-
Translation stage for moving the sample along the z-axis.
-
Photodetector.
-
Data acquisition system.
4. Experimental Workflow:
The following diagram outlines the experimental workflow for a typical open-aperture Z-scan measurement.
References
- 1. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Two-photon absorption and two-photon-induced isomerization of azobenzene compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. E/Z Molecular Photoswitches Activated by Two-Photon Absorption: Comparison between Different Families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-photon absorption and two-photon-induced isomerization of azobenzene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two-photon absorption cross section measurements of various two-photon initiators for ultrashort laser radiation applying the Z-scan technique [opg.optica.org]
- 8. OPG [opg.optica.org]
- 9. Z-scan technique - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene in Nonlinear Optics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the characterization and utilization of the push-pull azobenzene derivative, 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene, in the field of nonlinear optics (NLO). This chromophore, featuring a strong dioctylamino donor group and a trifluoroacetyl acceptor group, is designed to exhibit significant second- and third-order NLO properties. These properties, coupled with its photo-switchable nature, make it a promising candidate for applications in optical data storage, optical switching, and targeted drug delivery systems. Due to the limited availability of specific experimental data for this exact compound, the quantitative data presented herein is based on structurally similar push-pull azobenzene derivatives. The protocols provided are established methods for the synthesis and NLO characterization of such organic chromophores.
Introduction to 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is a donor-acceptor (push-pull) type azobenzene derivative. The electron-donating dioctylamino group and the electron-withdrawing trifluoroacetyl group create a significant intramolecular charge-transfer system, which is a key requirement for high nonlinear optical activity. The azobenzene core allows for photo-induced E-Z (trans-cis) isomerization, enabling the modulation of its NLO properties with light, a feature highly desirable for photoswitchable materials.
Key Applications in Nonlinear Optics
The unique molecular structure of this compound lends itself to several advanced applications:
-
Second-Harmonic Generation (SHG): The non-centrosymmetric nature of push-pull azobenzenes allows for efficient frequency doubling of incident laser light.
-
Third-Order NLO Phenomena: Materials with significant third-order susceptibility (χ(3)) are crucial for all-optical switching, optical limiting, and data processing. Azobenzene derivatives have shown large third-order nonlinearities.
-
Two-Photon Absorption (TPA): The ability to absorb two photons simultaneously allows for deeper light penetration into scattering media, a property valuable for bio-imaging and photodynamic therapy.
-
Photo-controlled Drug Delivery: The isomerization of the azobenzene unit can trigger the release of encapsulated drugs from a nanocarrier upon light irradiation.[1][2]
Quantitative Data Summary (Representative)
The following tables summarize representative nonlinear optical data for push-pull azobenzene derivatives structurally analogous to 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.
Table 1: Representative Second-Order Nonlinear Optical Properties
| Property | Symbol | Representative Value | Technique |
| Second-order susceptibility | χ(2) | 0.07 – 3.20 pm/V | Maker Fringes |
Note: The χ(2) values are highly dependent on the molecular orientation and poling efficiency in a host matrix.[3]
Table 2: Representative Third-Order Nonlinear Optical Properties
| Property | Symbol | Representative Value | Technique |
| Nonlinear Refractive Index | n₂ | ~10⁻¹³ cm²/W | Z-Scan |
| Nonlinear Absorption Coefficient | β | ~10⁻⁹ cm/W | Z-Scan |
| Third-order susceptibility | χ(3) | ~10⁻¹² esu | Z-Scan |
Note: These values are typically measured in solution and can be influenced by the solvent and concentration.
Experimental Protocols
Synthesis of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
This protocol describes a plausible multi-step synthesis based on established methods for creating functionalized azobenzenes.[4]
Step 1: Synthesis of 4-(dioctylamino)aniline
-
To a solution of 4-fluoroaniline and an excess of 1-bromooctane in a suitable solvent (e.g., DMF), add a non-nucleophilic base such as potassium carbonate.
-
Heat the reaction mixture under reflux for 24-48 hours.
-
After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography to yield 4-(dioctylamino)aniline.
Step 2: Diazotization of 4-(trifluoroacetyl)aniline
-
Dissolve 4-(trifluoroacetyl)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
Step 3: Azo Coupling
-
Dissolve the 4-(dioctylamino)aniline from Step 1 in a suitable solvent like ethanol or acetic acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution from Step 2 to the cooled solution of 4-(dioctylamino)aniline with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for several hours.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Purify the crude 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene by recrystallization or column chromatography.
References
Wavelength Selection for Optimal Photoswitching of Azobenzenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzenes are a class of photoswitchable molecules that undergo reversible isomerization between their trans and cis forms upon irradiation with light of specific wavelengths. This unique property allows for the spatiotemporal control of molecular systems, making them invaluable tools in various fields, including drug development, materials science, and chemical biology. The more stable trans isomer can be converted to the cis isomer, typically with UV or visible light, while the reverse transition can be triggered by a different wavelength of light or by thermal relaxation. The selection of the appropriate wavelength is critical for achieving high isomerization efficiency and minimizing off-target effects, particularly in biological systems where UV light can be damaging.[1][2][3] This document provides detailed application notes and protocols for the optimal wavelength selection for photoswitching of azobenzene derivatives.
Core Principles of Azobenzene Photoswitching
The photoisomerization of azobenzene involves electronic transitions between molecular orbitals. The trans isomer typically exhibits a strong π-π* absorption band in the ultraviolet (UV) region and a weaker, symmetry-forbidden n-π* transition in the visible region.[4] Upon isomerization to the cis form, the intensity of the π-π* band decreases significantly, while the n-π* band becomes more intense.[4]
-
trans-to-cis Isomerization: This is typically induced by irradiating the sample at a wavelength corresponding to the π-π* transition of the trans isomer (e.g., ~365 nm for unsubstituted azobenzene).[4][5]
-
cis-to-trans Isomerization: This can be achieved by irradiating at a wavelength corresponding to the n-π* transition of the cis isomer (e.g., >420 nm for unsubstituted azobenzene) or can occur thermally in the dark.[4][5]
The specific wavelengths for optimal switching are highly dependent on the substitution pattern on the azobenzene core. Electron-donating and electron-withdrawing groups can be introduced to modulate the absorption spectra and other photophysical properties of the molecule.[6][7] Of particular interest in biological applications is the development of azobenzenes that can be switched with visible or even near-infrared (NIR) light to improve tissue penetration and reduce phototoxicity.[2][3][8]
Data Presentation: Photophysical Properties of Azobenzene Derivatives
The selection of an appropriate azobenzene derivative for a specific application depends on its photophysical properties. The following tables summarize key quantitative data for a range of azobenzene derivatives.
Table 1: Absorption Maxima (λmax) of Selected Azobenzene Derivatives
| Azobenzene Derivative | trans Isomer λmax (nm) (π-π) | trans Isomer λmax (nm) (n-π) | cis Isomer λmax (nm) (n-π*) | Solvent | Reference(s) |
| Unsubstituted Azobenzene | ~320 | ~440 | ~433 | Ethanol, Decane | [4] |
| 4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid (AZO1) | ~320-330 | ~412-425 | - | DMF | [6] |
| Methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate (AZO2) | ~320-330 | ~412-425 | - | DMF | [6] |
| Urea-substituted "azobenzene-400" core | - | Red-shifted | - | - | [9][10] |
| Azobenzene with amino)naphthalene moiety | Red-shifted from unsubstituted | - | - | DMSO | [11] |
Table 2: Quantum Yields (Φ) and Thermal Half-Lives (t½) of Selected Azobenzene Derivatives
| Azobenzene Derivative | Φ (trans → cis) | Φ (cis → trans) | Thermal cis-to-trans Half-Life (t½) | Solvent | Reference(s) |
| Unsubstituted Azobenzene | 0.11 - 0.14 | 0.41 - 0.44 | Hours to Days | Methanol | [5][12] |
| Unsubstituted Azobenzene | ~0.25 | ~0.50 | - | Hexane | [5] |
| Push-Pull Substituted | Varies | Varies | Milliseconds to Seconds | Varies | [5] |
| Ortho-substituted | Varies | Varies | Hours to Years | Varies | [5] |
| para-carboxamide-substituted azobenzene | Lower than unsubstituted | Lower than unsubstituted | - | CH2Cl2 |
Experimental Protocols
Protocol 1: Monitoring Azobenzene Isomerization using UV-Vis Spectroscopy
This protocol describes the fundamental procedure for observing the photoisomerization of an azobenzene derivative.
Materials:
-
Azobenzene derivative
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, DMSO)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Light source for trans-to-cis isomerization (e.g., 365 nm LED)
-
Light source for cis-to-trans isomerization (e.g., >420 nm LED or white light source with appropriate filters)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the azobenzene derivative in the chosen solvent.
-
Dilute the stock solution to a concentration that results in a maximum absorbance of approximately 1.0-1.5 for the trans isomer to ensure adherence to the Beer-Lambert law.[5]
-
(Optional) Deaerate the solution by bubbling with an inert gas like nitrogen or argon for 10-15 minutes to minimize photodegradation.[5]
-
-
Initial Spectrum (100% trans-isomer):
-
Transfer the solution to a quartz cuvette.
-
Record the full UV-Vis absorption spectrum. This spectrum represents the thermally stable trans-isomer.[5]
-
-
trans-to-cis Photoisomerization:
-
Irradiate the sample in the cuvette with the appropriate UV or visible light source (e.g., 365 nm).
-
Periodically record the UV-Vis spectrum at set time intervals (e.g., every 30 seconds) until no further significant changes are observed.[4][5] This indicates that a photostationary state (PSS), a mixture of trans and cis isomers, has been reached.[5] A decrease in the π-π* band and an increase in the n-π* band should be observed.[4]
-
-
cis-to-trans Isomerization (Photochemical):
-
Irradiate the sample at the PSS with a light source corresponding to the n-π* transition of the cis-isomer (e.g., >420 nm).
-
Record the spectra intermittently until the original trans-isomer spectrum is recovered.
-
-
cis-to-trans Isomerization (Thermal):
-
Place the cuvette containing the cis-enriched solution in the dark in a temperature-controlled sample holder.
-
Record spectra at regular time intervals to monitor the thermal back-isomerization.
-
Data Analysis: The percentage of each isomer at a given time can be determined by analyzing the changes in absorbance at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known.
Protocol 2: Determination of Photoisomerization Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of a photochemical process. This protocol outlines a method for its determination.
Materials:
-
Same as Protocol 1
-
Calibrated thermopile detector or actinometer solution (e.g., ferrioxalate)
Procedure:
-
Measure Photon Flux:
-
Irradiate Sample and Monitor Absorbance:
-
Prepare a solution of the azobenzene derivative as described in Protocol 1.
-
Irradiate the sample with a monochromatic light source for a short period, ensuring that the absorbance change is small (typically <10%).
-
Record the UV-Vis spectrum before and after irradiation.
-
-
Calculate Quantum Yield:
-
The quantum yield (Φ) can be calculated using the following equation, derived from the rate equations of the photochemical reaction: Φ = (ΔA / ε * l) / (I₀ * (1 - 10⁻ᴬ) * Δt) Where:
-
ΔA is the change in absorbance at a specific wavelength.
-
ε is the molar extinction coefficient of the absorbing isomer at that wavelength.
-
l is the path length of the cuvette.
-
I₀ is the incident photon flux.
-
A is the absorbance of the solution at the irradiation wavelength.
-
Δt is the irradiation time.
-
-
Numerical solutions to the rate equations can also be employed for more accurate determination, especially when there is significant product absorption at the excitation wavelength.[13][14]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the application of photoswitchable azobenzenes.
References
- 1. researchgate.net [researchgate.net]
- 2. Photopharmacology — Andrew Woolley Lab [andrewwoolleylab.org]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress in Azobenzene-Based In Vivo Photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fine-tuned azobenzene for enhanced photopharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A fine-tuned azobenzene for enhanced photopharmacology in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]
- 14. uu.diva-portal.org [uu.diva-portal.org]
Troubleshooting & Optimization
How to prevent photodegradation of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the photodegradation of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene during experiments.
Troubleshooting Guide
Issue: Rapid loss of absorbance or appearance of unknown peaks in the UV-Vis spectrum during irradiation.
This is a primary indicator of photodegradation, where the azobenzene molecule is irreversibly damaged. Here’s how to diagnose and mitigate the issue:
| Potential Cause | Recommended Solution |
| Photo-oxidation by Reactive Oxygen Species (ROS) | The primary cause of photodegradation for many organic molecules, including azobenzenes, is damage from reactive oxygen species generated upon light exposure.[1][2] The excited azobenzene molecule can transfer energy to molecular oxygen, creating highly reactive singlet oxygen.[3][4] |
| 1. Deoxygenate the Solvent: Before irradiation, purge the solvent with an inert gas like argon (Ar) or nitrogen (N₂) for 15-20 minutes to remove dissolved oxygen.[5] This is one of the most effective methods to reduce photo-oxidation.[3][4] | |
| 2. Add Chemical Stabilizers: Incorporate antifade reagents, antioxidants, or specific quenchers into your solution. (See detailed protocols below). | |
| High Light Intensity or Prolonged Exposure | Excessive photons increase the probability of degradative photochemical reactions.[1][2] |
| 1. Minimize Light Intensity: Use the lowest possible light intensity that achieves the desired photoisomerization. Employ neutral density filters to attenuate the light source without changing its spectral output.[2][6] | |
| 2. Limit Exposure Time: Irradiate for the shortest duration necessary to reach the desired photostationary state. Avoid continuous irradiation if intermittent measurements are sufficient.[1][5] | |
| Solvent Effects | The polarity of the solvent can influence the stability of the excited state and the rate of degradative pathways.[7][8] While nonpolar solvents may favor higher isomerization quantum yields, their oxygen solubility might differ, impacting photo-oxidation rates. |
| 1. Test Different Solvents: If compatible with your experimental system, compare the photostability in a range of solvents with varying polarities. | |
| 2. Ensure Solvent Purity: Impurities in the solvent can act as photosensitizers, accelerating degradation. Use high-purity or spectroscopy-grade solvents.[5] | |
| Incorrect Wavelength | Off-target excitation, especially with high-energy UV light, can populate higher excited states that are more prone to degradation pathways.[2] |
| 1. Use Bandpass Filters: Ensure that the irradiation wavelength is tightly controlled and corresponds to the main absorption band of the isomer you intend to switch. |
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and how does it differ from photoisomerization?
A1: Photoisomerization is the reversible process where the azobenzene molecule switches between its trans and cis forms upon light absorption. This is the desired photoswitching effect. Photodegradation, or photobleaching, is an irreversible process where the molecule is chemically altered or destroyed by light, leading to a permanent loss of its photoswitching ability and a decrease in absorbance.[1]
Q2: What is the primary mechanism of photodegradation for this type of azobenzene?
A2: For "push-pull" azobenzenes like 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene, a dominant degradation mechanism is photo-oxidation.[3] The process is generally understood as follows:
-
The azobenzene absorbs a photon and enters an excited singlet state.
-
It can then undergo intersystem crossing to a longer-lived triplet state.[4]
-
This excited triplet molecule can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[4][9]
-
Singlet oxygen then attacks the electron-rich azobenzene molecule, leading to irreversible chemical degradation.[3]
Q3: How can I chemically protect my sample from photodegradation?
A3: You can add chemical agents that intercept the reactive species involved in degradation. The most common strategies are:
-
Singlet Oxygen Quenchers: These molecules deactivate singlet oxygen, returning it to its ground state before it can damage the azobenzene. Examples include 1,4-diazabicyclo[2.2.2]octane (DABCO), β-carotene, and L-ascorbic acid.[9][10]
-
Triplet State Quenchers: These agents can accept energy from the excited triplet state of the azobenzene, preventing it from sensitizing oxygen. This can, however, sometimes interfere with the desired photoisomerization pathway, so careful selection is needed.[11][12]
-
Antioxidants/Reducing Agents: General antioxidants like Trolox (a water-soluble vitamin E analog) or commercial antifade reagents can scavenge various reactive oxygen species.[13][14]
Q4: How do I measure the effectiveness of a stabilizer?
A4: The effectiveness is quantified by measuring the photodegradation quantum yield (Φ_deg_), which is the probability that an absorbed photon leads to the degradation of a molecule. A lower Φ_deg_ indicates higher stability. You can compare the Φ_deg_ of your azobenzene with and without the stabilizer under identical conditions. (See Experimental Protocol 2).
Quantitative Data Summary
The following tables provide data on common photostabilizers. The effectiveness can vary based on solvent, concentration, and the specific photosensitive molecule.
Table 1: Common Singlet Oxygen Quenchers
| Quencher | Typical Concentration | Quenching Mechanism | Notes |
| DABCO | 10-100 mM | Physical quenching | Highly effective, often used as a standard.[9] |
| L-Ascorbic Acid | 1-20 mM | Chemical & Physical | Natural antioxidant, can also reduce oxidized species.[10] |
| β-Carotene | 1-10 µM | Physical quenching | Very high quenching rate constant but can be prone to its own degradation. |
| Trolox | 0.1-2 mM | Chemical & Physical | Effective against various ROS, commonly used in live-cell imaging.[13] |
Table 2: Example of Photostability Enhancement
| System | Condition | Relative Photostability Improvement | Reference |
| Organic Dyes in Host-Guest System | Addition of L-Ascorbic Acid (10 wt%) | Lifetime increased from 5.9 h to 12.1 h | [10] |
| Azobenzene Chromophore 1 | Nitrogen Atmosphere vs. Air | 5-fold improvement | [3] |
| Fluorescein Thin Film | Doped with DABCOnium (1:15 molar ratio) | Significant reduction in fluorescence decay rate | [15] |
Experimental Protocols
Protocol 1: Sample Preparation with a Photostabilizer
This protocol describes the preparation of a sample for a photoisomerization experiment with the inclusion of a chemical stabilizer to minimize photodegradation.
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene in a high-purity solvent (e.g., spectroscopy-grade THF, acetonitrile, or toluene).
-
Prepare a separate stock solution of the chosen stabilizer (e.g., 1 M DABCO in the same solvent).
-
-
Working Solution Preparation:
-
In a clean cuvette, dilute the azobenzene stock solution to a final concentration that yields a maximum absorbance of ~1.0 in the trans state.
-
Add the stabilizer from its stock solution to achieve the desired final concentration (e.g., 50 mM for DABCO). Ensure the volume added is small enough not to significantly alter the azobenzene concentration.
-
-
Deoxygenation (Critical Step):
-
Seal the cuvette with a septum.
-
Using a long needle for the gas inlet and a short needle for the outlet, gently bubble argon or nitrogen gas through the solution for 15-20 minutes. Ensure the gas flow is not so vigorous that it evaporates the solvent.
-
After purging, remove the needles and quickly seal the cuvette to maintain the inert atmosphere.
-
-
Experimentation:
-
Proceed immediately with your photoisomerization experiment, keeping the sample sealed from air as much as possible.
-
Acquire an initial UV-Vis spectrum before irradiation. This serves as your baseline (t=0).
-
Protocol 2: Measuring the Photodegradation Quantum Yield (Φ_deg_)
This protocol provides a method to quantify the photostability of your compound, adapted from established methodologies for determining photochemical quantum yields.[16][17][18]
-
Actinometry (Light Source Calibration):
-
Sample Preparation:
-
Prepare a dilute solution of your azobenzene in the chosen solvent. The absorbance at the irradiation wavelength should be low (ideally < 0.1) to ensure uniform light absorption throughout the sample.[17]
-
If testing a stabilizer, prepare an identical sample containing the stabilizer.
-
Deoxygenate the sample as described in Protocol 1.
-
-
Irradiation and Data Collection:
-
Place the cuvette in a spectrophotometer equipped for irradiation.
-
Record the full UV-Vis spectrum at regular time intervals (e.g., every 30 seconds) while continuously irradiating the sample at a constant intensity.
-
Monitor the decrease in the peak absorbance (A) of the main absorption band over time.
-
-
Calculation:
-
The photodegradation quantum yield (Φ_deg_) can be calculated from the initial rate of absorbance change.
-
The number of molecules degraded per unit time can be related to the change in absorbance via the Beer-Lambert law.
-
The number of photons absorbed per unit time is determined from the incident photon flux (I₀) and the sample's absorbance.
-
The quantum yield is given by the formula: Φ_deg_ = (Rate of molecules degraded) / (Rate of photons absorbed)
-
For a simplified approach in an optically dilute solution, the initial decay of the absorbance often follows first-order kinetics. The initial slope of the plot of A vs. time is proportional to Φ_deg_.[17]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. keyence.com [keyence.com]
- 3. Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment [opg.optica.org]
- 4. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 10. mdpi.com [mdpi.com]
- 11. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Expanding excitation wavelengths for azobenzene photoswitching into the near-infrared range via endothermic triplet energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Anti-Fading Media for Live Cell GFP Imaging | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 18. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 19. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Quantum Yield of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the quantum yield of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the photoisomerization of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.
Issue 1: Low or No Photoisomerization Observed
Possible Causes and Solutions:
-
Incorrect Wavelength or Light Source Intensity: The trans to cis isomerization of push-pull azobenzenes like 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is initiated by irradiating the π→π* transition. The strong electron-donating (dioctylamino) and electron-withdrawing (trifluoroacetyl) groups cause a red-shift in this absorption band compared to unsubstituted azobenzene.
-
Solution: Ensure you are irradiating at the λmax of the π→π* absorption band of the trans isomer. Use a light source with sufficient intensity. If the intensity is too low, the rate of photoisomerization may be negligible. Conversely, excessively high intensity can lead to photodegradation.
-
-
Solvent Effects: The polarity of the solvent significantly impacts the quantum yield of push-pull azobenzenes. In polar solvents, the charge-transfer character of the excited state can be stabilized, potentially leading to faster non-radiative decay to the ground state and a lower isomerization quantum yield.
-
Solution: Experiment with a range of solvents with varying polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, methanol).
-
-
Aggregation: Azobenzene derivatives can form aggregates, especially at higher concentrations or in certain solvents. Aggregation can quench the excited state and inhibit photoisomerization.
-
Solution: Try diluting the sample. The absorption spectrum may show changes (e.g., broadening or shifting of bands) upon dilution if aggregation is present. Sonication can also help to break up aggregates.
-
-
Photodegradation: Prolonged exposure to high-intensity light, particularly UV light and in the presence of oxygen, can cause irreversible photodegradation of the azobenzene molecule.
-
Solution: Deaerate your solvent by bubbling with an inert gas like argon or nitrogen before and during the experiment. Limit the irradiation time to the minimum required to reach the photostationary state.
-
Issue 2: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
-
Fluctuations in Light Source Intensity: The output of lamps can fluctuate over time.
-
Solution: Use a stabilized light source. Regularly measure the photon flux of your light source using chemical actinometry to ensure consistent irradiation conditions.
-
-
Temperature Variations: The thermal cis to trans isomerization is temperature-dependent.
-
Solution: Use a thermostatted cuvette holder to maintain a constant temperature throughout the experiment.
-
-
Sample Purity: Impurities can quench the excited state or undergo side reactions.
-
Solution: Ensure the purity of your 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene sample using techniques like NMR and mass spectrometry. Purify the compound if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected absorption wavelength for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene?
A1: Due to the strong push-pull nature of the dioctylamino (donor) and trifluoroacetyl (acceptor) substituents, the π→π* absorption band of the trans isomer is expected to be significantly red-shifted into the visible region compared to unsubstituted azobenzene. The exact wavelength will depend on the solvent, but it is likely to be in the 400-500 nm range.
Q2: How does solvent polarity affect the quantum yield of this molecule?
A2: For push-pull azobenzenes, an increase in solvent polarity often leads to a decrease in the photoisomerization quantum yield. This is because polar solvents can stabilize the charge-transfer excited state, promoting faster relaxation to the ground state and competing with the isomerization pathway. A theoretical study on a similar push-pull azobenzene showed that polar solvents have a larger effect on the ππ* surface.[1]
Q3: What is a suitable method for determining the quantum yield?
A3: A common method involves monitoring the change in absorbance of the sample over time upon irradiation with a light source of known photon flux. The quantum yield can be calculated from the initial rate of photoisomerization. It is crucial to determine the photon flux accurately using a chemical actinometer.
Q4: Can I use visible light for the trans to cis isomerization?
A4: Yes, the push-pull substituents shift the absorption into the visible range, so visible light should be effective for trans to cis isomerization. The reverse cis to trans isomerization can often be achieved with a different wavelength of visible light or may occur thermally.
Q5: How can I minimize photodegradation?
A5: To minimize photodegradation, it is recommended to:
-
Use the lowest effective light intensity.
-
Limit the duration of light exposure.
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Work with deaerated solvents to remove oxygen, which can contribute to photobleaching.[2]
-
Use cutoff filters to block unwanted high-energy (UV) light.
Data Presentation
| Solvent | Polarity Index | Expected Relative Quantum Yield (Φtrans→cis) |
| n-Hexane | 0.1 | High |
| Toluene | 2.4 | High |
| Tetrahydrofuran (THF) | 4.0 | Medium |
| Acetonitrile | 5.8 | Low |
| Methanol | 5.1 | Low |
Note: This table presents a qualitative trend. Actual quantum yield values must be determined experimentally.
Experimental Protocols
Protocol for Measuring the trans→cis Photoisomerization Quantum Yield
This protocol provides a general method for determining the quantum yield of photoisomerization.
1. Materials and Equipment:
-
4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
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Spectroscopic grade solvents (e.g., hexane, toluene, acetonitrile)
-
UV-Vis spectrophotometer
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Thermostatted cuvette holder
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Light source (e.g., LED or lamp with appropriate filters)
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Optical fiber
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Chemical actinometer (e.g., potassium ferrioxalate)
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Quartz cuvettes
2. Procedure:
-
Actinometry (Photon Flux Determination):
-
Prepare a solution of the chemical actinometer (e.g., 0.006 M potassium ferrioxalate in 0.1 N H₂SO₄).
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Fill a cuvette with the actinometer solution and place it in the thermostatted cuvette holder in the spectrophotometer.
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Irradiate the solution with the light source under the same conditions that will be used for the sample.
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Measure the change in absorbance at the appropriate wavelength over time to determine the rate of the photochemical reaction.
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Calculate the photon flux (I₀) using the known quantum yield of the actinometer.
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Sample Preparation:
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Prepare a dilute solution of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene in the desired solvent. The absorbance at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption throughout the sample.
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Deaerate the solution by bubbling with argon or nitrogen for at least 15 minutes.
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Seal the cuvette to prevent re-entry of oxygen.
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-
Photoisomerization Experiment:
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Place the cuvette containing the sample in the thermostatted cuvette holder in the spectrophotometer.
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Record the initial UV-Vis absorption spectrum of the trans isomer.
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Start irradiating the sample with the light source.
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Record the absorption spectra at regular time intervals until the photostationary state is reached (i.e., no further change in the spectrum is observed).
-
-
Data Analysis and Quantum Yield Calculation:
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From the recorded spectra, determine the change in concentration of the trans isomer over time.
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Plot the concentration of the trans isomer versus time.
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Determine the initial rate of the photoreaction from the slope of the plot at t=0.
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Calculate the quantum yield (Φ) using the following equation: Φ = (initial rate of reaction) / (I₀ * (1 - 10-A)) where A is the absorbance at the irradiation wavelength.
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Mandatory Visualizations
Caption: Workflow for determining the photoisomerization quantum yield.
Caption: Decision tree for troubleshooting low quantum yield.
References
Technical Support Center: Troubleshooting Azobenzene Photoisomerization
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with azobenzene photoisomerization experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and optimize your results.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or Incomplete trans-to-cis Isomerization Yield
Q1: I am observing a low conversion to the cis-isomer upon irradiation. What are the potential causes and solutions?
A1: Several factors can contribute to a low yield of the cis-isomer. Here is a systematic checklist of potential issues and their solutions:
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Incorrect Wavelength: The excitation wavelength must align with the π-π* absorption band of the trans-isomer, which for unsubstituted azobenzene is typically in the UV range (around 320-380 nm).[1] Using a wavelength that is too long or too short will lead to inefficient excitation.
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Solution: Verify the absorption spectrum of your specific azobenzene derivative and ensure your light source is tuned to the maximum absorption wavelength (λmax).[1]
-
-
Insufficient Light Intensity or Duration: The total number of photons delivered to the sample is crucial for efficient isomerization.
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Solvent Polarity: The polarity of the solvent can significantly influence the quantum yield of photoisomerization. Nonpolar solvents often promote a higher quantum yield for trans-to-cis isomerization.[1]
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Solution: If your experimental conditions permit, consider testing a less polar solvent.
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Aggregation: At high concentrations, azobenzene molecules can form H-aggregates, which can quench the photoisomerization process.[1] This is often indicated by a blue-shift in the absorption spectrum.[1]
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Solution: Dilute your sample to mitigate aggregation.[1]
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-
Photodegradation: Prolonged exposure to high-intensity UV light can cause irreversible damage to the azobenzene molecule, reducing the overall yield of the cis-isomer. The presence of oxygen can worsen this issue.
-
Solution: Deaerate your solvent by bubbling it with an inert gas like nitrogen or argon before and during the experiment. Use the lowest light intensity and shortest irradiation time necessary to achieve the desired conversion.[1]
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-
Competing Thermal Relaxation: If the thermal back-isomerization from cis to trans is fast at your experimental temperature, it will compete with the photo-induced forward reaction, resulting in a lower net conversion to the cis-isomer. This is particularly common for "push-pull" substituted azobenzenes.
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Solution: If possible, lower the temperature of your experiment to slow down the thermal relaxation rate.
-
Issue 2: Rapid cis-to-trans Back-Isomerization
Q2: The cis-isomer is converting back to the trans-isomer too quickly. How can I stabilize the cis form?
A2: The stability of the cis-isomer is influenced by several factors:
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Molecular Structure: The inherent thermal relaxation rate is highly dependent on the molecular structure of the azobenzene derivative. "Push-pull" substitutions, for example, tend to accelerate thermal back-isomerization.
-
Solution: Select an azobenzene derivative known for a longer cis-isomer half-life. Ortho-substitutions can sometimes increase the stability of the cis form.[1]
-
-
Temperature: Thermal relaxation is a temperature-dependent process.
-
Solution: Conducting the experiment at a lower temperature will slow down the rate of thermal cis-to-trans isomerization.
-
-
pH: For azobenzene derivatives containing pH-sensitive functional groups, the protonation state can dramatically affect the thermal relaxation rate. Protonation of the azo bridge can significantly lower the energy barrier for isomerization.[1]
-
Solution: Maintain careful control over the pH of your solution to ensure the desired protonation state.[1]
-
Issue 3: Sample Degradation
Q3: I am noticing a loss of absorbance or the appearance of new, unidentified peaks in my spectrum after irradiation. What is happening and how can I prevent it?
A3: This is a classic sign of photodegradation, where the azobenzene molecule is irreversibly damaged by the incident light.[1]
-
Solution:
-
Limit Light Exposure: Use the lowest light intensity and shortest irradiation time required to achieve the desired level of isomerization.[1]
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Deaerate the Solvent: Remove dissolved oxygen from your solvent by sparging with an inert gas (e.g., nitrogen or argon).
-
Use Fresh Samples: Ensure the purity of your azobenzene compound and use high-purity solvents.
-
Data Presentation
Table 1: Photoisomerization Quantum Yields (Φ) of Unsubstituted Azobenzene in Different Solvents
| Solvent | Φ (trans → cis) | Φ (cis → trans) |
| Methanol | 0.11 - 0.14 | 0.41 - 0.44 |
| Hexane | ~0.25 | ~0.50 |
Note: Quantum yields are highly dependent on the specific azobenzene derivative, excitation wavelength, and temperature.[1]
Table 2: Thermal cis-to-trans Isomerization Half-Lives (t½)
| Azobenzene Derivative | Solvent | Temperature (°C) | t½ |
| Unsubstituted Azobenzene | Various | Varies | Hours to Days |
| "Push-Pull" Substituted | Various | Varies | Milliseconds to Seconds |
| Ortho-substituted | Various | Varies | Can be very long (hours to years) |
Note: The rate of thermal relaxation is highly sensitive to molecular structure and experimental conditions.
Experimental Protocols
Protocol 1: Monitoring Azobenzene Isomerization using UV-Vis Spectroscopy
This protocol outlines a typical experiment to monitor the photoisomerization of an azobenzene derivative.
1. Sample Preparation:
- Prepare a stock solution of the azobenzene derivative in the desired solvent at a known concentration.
- Dilute the stock solution to a concentration that gives a maximum absorbance in the range of 0.5 - 1.5 in a cuvette with a 1 cm path length.
- (Optional but recommended) Deaerate the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.
2. Initial Spectrum (100% trans-isomer):
- Place the cuvette in the spectrophotometer.
- Record the full UV-Vis absorption spectrum. This represents the spectrum of the thermally stable trans-isomer.
3. trans-to-cis Photoisomerization:
- Remove the cuvette from the spectrophotometer.
- Irradiate the sample with a light source at a wavelength corresponding to the π-π* transition of the trans-isomer (e.g., 365 nm LED).
- Irradiate for a set period (e.g., 30 seconds, 1 minute, etc.).
- Place the cuvette back into the spectrophotometer and record the UV-Vis spectrum.
- You should observe a decrease in the π-π* band of the trans-isomer and an increase in the n-π* band of the cis-isomer.[1]
4. Reaching the Photostationary State (PSS):
- Repeat step 3 until no further significant changes are observed in the absorption spectrum. This indicates that the photostationary state (a dynamic equilibrium between the trans and cis isomers under irradiation) has been reached.[1]
5. cis-to-trans Isomerization (Photochemical or Thermal):
- Photochemical: Irradiate the sample at the PSS with a wavelength corresponding to the n-π* transition of the cis-isomer (e.g., >420 nm visible light). Record the spectra intermittently until the original trans-isomer spectrum is recovered.[1]
- Thermal: Place the cuvette in a temperature-controlled holder in the dark and record spectra at regular time intervals to monitor the thermal back-reaction.
6. Data Analysis:
- The percentage of each isomer at any given time can be calculated from the absorbance changes at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known.
Mandatory Visualizations
Caption: Experimental workflow for monitoring azobenzene photoisomerization.
Caption: Troubleshooting flowchart for low trans-to-cis conversion.
Caption: Simplified Jablonski diagram for azobenzene photoisomerization.
Frequently Asked Questions (FAQs)
Q: What is the photostationary state (PSS)? A: The photostationary state is a dynamic equilibrium reached under continuous irradiation where the rate of the forward photoisomerization reaction equals the rate of the reverse reaction. At the PSS, the ratio of the two isomers remains constant.
Q: Why is my quantum yield wavelength-dependent? A: The quantum yield of azobenzene photoisomerization can be wavelength-dependent, which is a violation of Kasha's rule. This is because excitation to different electronic states (e.g., S₁ from n-π* transition vs. S₂ from π-π* transition) can lead to different relaxation pathways with varying efficiencies of isomerization.
Q: Can I switch azobenzene without UV light? A: Yes, by chemically modifying the azobenzene structure, it is possible to shift the absorption bands into the visible region. For example, "push-pull" substitutions can red-shift the π-π* transition, and certain ortho-substitutions can separate the n-π* bands of the trans and cis isomers, enabling bidirectional switching with visible light.[3][4]
Q: How does the solvent affect the thermal stability of the cis-isomer? A: The polarity of the solvent can influence the rate of thermal cis-to-trans isomerization. The transition state of this process can be dipolar, and a decrease in solvent polarity can sometimes extend the lifetime of the cis-isomer.[3]
Q: What is the difference between rotation and inversion mechanisms of isomerization? A: Photoisomerization of azobenzene can occur through two primary mechanisms: rotation around the N=N double bond or inversion at one of the nitrogen centers. The dominant pathway can depend on which electronic state is excited. Visible light excitation to the S₁ (n,π) state is often associated with an inversion mechanism, while UV excitation to the S₂ (π,π) state is linked to a rotational mechanism.[5]
References
Technical Support Center: Solvent Effects on the Photoisomerization of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photoisomerization of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments in a question-and-answer format.
Issue 1: Incomplete or Low trans-to-cis Isomerization Yield
Q1: My sample is not showing a significant change in the UV-Vis spectrum after irradiation. What could be the reason?
A1: Several factors can contribute to low isomerization yield:
-
Incorrect Wavelength: Ensure the irradiation wavelength corresponds to the π-π* transition of the trans isomer. For push-pull azobenzenes like this one, this is typically in the UV-A or blue region of the spectrum.
-
Insufficient Light Intensity or Duration: The light source may not be powerful enough, or the irradiation time might be too short to achieve a significant population of the cis isomer at the photostationary state (PSS).
-
Solvent Polarity: The polarity of the solvent significantly influences the photoisomerization process. In some cases, very polar solvents can affect the quantum yield.[1]
-
Aggregation: At high concentrations, azobenzene derivatives can form aggregates that quench the photoisomerization process. This is often indicated by a blue-shift in the absorption spectrum. Diluting the sample can help mitigate this issue.
-
Photodegradation: Prolonged exposure to high-intensity UV light can lead to irreversible chemical degradation of the molecule. Monitor the isosbestic points in your UV-Vis spectra; their absence can indicate degradation.
Q2: The cis isomer seems to be converting back to the trans isomer very quickly, even during irradiation.
A2: This is characteristic of a fast thermal back-relaxation.
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Solvent Effects: The rate of thermal cis-to-trans isomerization is highly dependent on the solvent.[1] Polar solvents tend to accelerate the thermal relaxation of push-pull azobenzenes.[2] This is because the rotational mechanism, which is favored in polar solvents, has a lower activation energy.[2]
-
Temperature: Thermal relaxation is a temperature-dependent process. Ensure your experiments are conducted at a constant and controlled temperature.
Issue 2: Unexpected Spectral Shifts or Changes
Q3: The λmax of my compound is different from what I expected.
A3: The absorption maximum (λmax) of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is sensitive to the solvent environment, a phenomenon known as solvatochromism.
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Solvent Polarity: In push-pull azobenzenes, an increase in solvent polarity typically leads to a red-shift (bathochromic shift) of the π-π* absorption band of the trans isomer.[3] This is due to the stabilization of the more polar excited state in polar solvents.
-
Specific Solvent-Solute Interactions: Hydrogen bonding or other specific interactions between the solvent and the azobenzene molecule can also influence the electronic transitions and thus the λmax.
Q4: I am observing new peaks in my spectrum after irradiation that do not correspond to the cis or trans isomer.
A4: This is often an indication of photodegradation. To minimize this:
-
Limit Light Exposure: Use the minimum light intensity and irradiation time required to reach the photostationary state.
-
Use High-Purity Solvents: Impurities in the solvent can sometimes catalyze degradation pathways.
-
Degas the Solution: Dissolved oxygen can sometimes participate in photochemical side reactions. Degassing the solvent before use can be beneficial.
Data Presentation
The following tables summarize typical photophysical data for push-pull azobenzene derivatives similar to 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene. Note: The exact values for the target molecule may vary. This data is intended to be illustrative of the expected solvent effects.
Table 1: Solvent Effects on the Absorption Maxima (λmax) of a Representative Push-Pull Aminoazobenzene Dye [3]
| Solvent | Polarity (ET(30)) | trans Isomer λmax (nm) |
| Cyclohexane | 31.2 | 397 |
| 1,4-Dioxane | 36.0 | 407.5 |
| Dichloromethane | 41.1 | 410.5 |
| Acetone | 42.2 | 411 |
| Ethanol | 51.9 | 406 |
| DMSO | 45.1 | 420.5 |
Table 2: Illustrative Photoisomerization Quantum Yields (Φ) and Thermal Half-Lives (t½) in Different Solvents
| Solvent | Polarity | Φ (trans → cis) | t½ of cis Isomer |
| n-Hexane | Low | ~0.1-0.2 | Hours to Days |
| Toluene | Low | ~0.1-0.2 | Hours |
| Acetonitrile | High | ~0.05-0.15 | Minutes to Hours |
| Methanol | High | ~0.05-0.1 | Minutes |
| DMSO | High | ~0.05-0.1 | Seconds to Minutes |
Experimental Protocols
Protocol 1: Determination of Photoisomerization Quantum Yield (Φ)
This protocol outlines the determination of the trans → cis photoisomerization quantum yield using UV-Vis spectroscopy and a chemical actinometer (e.g., potassium ferrioxalate).
-
Sample Preparation: Prepare a dilute solution of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.8-1.0 at the λmax of the trans isomer.
-
Actinometry:
-
Prepare a solution of the chemical actinometer.
-
Irradiate the actinometer solution with the same light source and at the same wavelength to be used for the sample for a known period.
-
Determine the number of photons absorbed by the actinometer using the appropriate analytical method. This gives the photon flux of the light source.
-
-
Sample Irradiation:
-
Record the initial UV-Vis spectrum of the azobenzene solution (trans isomer).
-
Irradiate the sample for a short, known period, ensuring less than 10% conversion to the cis isomer.
-
Immediately record the UV-Vis spectrum after irradiation.
-
-
Calculation:
-
Calculate the change in the number of trans molecules from the change in absorbance.
-
The quantum yield (Φ) is the ratio of the number of molecules isomerized to the number of photons absorbed.
-
Protocol 2: Measurement of Thermal cis-to-trans Isomerization Rate
-
Preparation of the cis-rich state:
-
Prepare a solution of the azobenzene derivative.
-
Irradiate the solution at the λmax of the trans isomer until the photostationary state is reached, maximizing the concentration of the cis isomer.
-
-
Thermal Relaxation Monitoring:
-
Place the cuvette containing the cis-rich solution in a thermostated cuvette holder in the UV-Vis spectrophotometer.
-
Record the UV-Vis spectrum at regular time intervals as the cis isomer thermally relaxes back to the trans isomer.
-
-
Data Analysis:
-
Monitor the increase in absorbance at the λmax of the trans isomer or the decrease at the λmax of the cis isomer.
-
The thermal relaxation typically follows first-order kinetics. Plot ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.
-
The rate constant (k) is the negative of the slope of this plot. The half-life (t½) can be calculated as ln(2)/k.
-
Visualizations
Caption: Photoisomerization and relaxation pathway of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.
Caption: Experimental workflow for photophysical characterization.
Caption: Logical relationship between solvent polarity and thermal relaxation rate.
References
Technical Support Center: Improving the Thermal Stability of the cis-Isomer of Azobenzenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the thermal stability of cis-azobenzene isomers.
Frequently Asked Questions (FAQs)
Q1: My cis-azobenzene derivative has a very short thermal half-life. What are the primary strategies to increase its stability?
A1: The rapid thermal relaxation of cis- to trans-azobenzene is a common challenge. Several key strategies can be employed to significantly increase the half-life (τ1/2) of the cis-isomer:
-
Steric Hindrance: Introducing bulky substituents at the ortho-positions of the phenyl rings can sterically hinder the rotational or inversional pathways of isomerization. This increases the energy barrier for thermal relaxation.[1] For example, tetra-ortho-substitution with methoxy groups can lead to a substantial red-shift of the n-π* band of the trans-isomer, allowing for photoswitching with green light.
-
Electronic Modifications: Attaching electron-withdrawing groups, such as fluorine atoms, to the azobenzene core can enhance the thermal stability of the cis-isomer.[1] The polarity of the solvent also plays a crucial role in conjunction with the electronic properties of the substituents.[1]
-
Supramolecular Encapsulation: Confining the azobenzene molecule within a host system, such as a coordination cage, cyclodextrin, or a protein cavity, can dramatically slow down thermal isomerization due to molecular crowding and specific host-guest interactions.
-
Non-Covalent Interactions: Introducing functionalities capable of forming specific non-covalent bonds, such as hydrogen or halogen bonds, can stabilize the cis-conformation, particularly in the solid state.[1][2]
Q2: How do ortho-substituents specifically impact the thermal stability of cis-azobenzene?
A2: Ortho-substitution is a powerful strategy for tuning the properties of azobenzenes. Bulky groups at the ortho-positions can sterically destabilize the planar trans-isomer and raise the energy of the transition state for thermal isomerization back to the trans-form, thereby increasing the half-life of the cis-isomer. For instance, ortho-fluorination has been shown to dramatically increase the half-life of the cis-isomer and allows for more efficient photoswitching with visible light.[3] Tetra-ortho-methoxyazobenzenes have also been synthesized and show high thermal stability.
Q3: What is the role of the solvent in the thermal stability of cis-azobenzene?
A3: The solvent can have a significant impact on the rate of thermal cis-to-trans isomerization. The effect is often dependent on the nature of the substituents on the azobenzene core. For "push-pull" azobenzenes (those with both electron-donating and electron-withdrawing groups), the isomerization mechanism can change from inversion in nonpolar solvents to rotation in polar solvents. Generally, for push-pull systems, increasing solvent polarity leads to a faster isomerization rate. In contrast, for other azobenzenes, the effect can be less pronounced. It is crucial to consider the solvent when comparing the half-lives of different azobenzene derivatives.
Q4: Can hydrogen bonding be used to stabilize the cis-isomer?
A4: Yes, hydrogen bonding can be a very effective strategy. Intramolecular hydrogen bonds can "lock" the cis-conformation, significantly slowing down the thermal relaxation to the trans-isomer. For example, azobenzene derivatives with ortho-amino groups capable of forming hydrogen bonds with the azo nitrogen have shown dramatically increased cis-isomer stability.[4] Intermolecular hydrogen bonding with a solvent or a host molecule can also contribute to the stabilization of the cis-state.[5]
Troubleshooting Guides
Issue 1: The half-life of my cis-azobenzene is shorter than expected based on literature values.
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Possible Cause 1: Solvent Polarity. The half-life of cis-azobenzenes can be highly solvent-dependent. Ensure you are using a solvent of the same polarity as reported in the literature. A change from a nonpolar to a polar solvent can drastically alter the isomerization kinetics.
-
Troubleshooting:
-
Verify the solvent used in your experiment and in the literature source.
-
Consider measuring the half-life in a series of solvents with varying polarities to understand its effect on your specific derivative.
-
-
Possible Cause 2: Purity of the Sample. Impurities can sometimes catalyze the thermal isomerization.
-
Troubleshooting:
-
Ensure your azobenzene derivative is of high purity. Re-purify if necessary using techniques like column chromatography or recrystallization.
-
-
Possible Cause 3: Temperature Control. The rate of thermal isomerization is highly sensitive to temperature.
-
Troubleshooting:
-
Ensure precise and stable temperature control during your experiments using a thermostat or a water bath.
-
Issue 2: I am unable to achieve a high percentage of the cis-isomer in the photostationary state (PSS).
-
Possible Cause 1: Overlap of Absorption Spectra. If the absorption spectra of the trans- and cis-isomers overlap significantly at the irradiation wavelength, it can be difficult to drive the isomerization to completion.
-
Troubleshooting:
-
Analyze the UV-vis absorption spectra of both isomers.
-
Select an irradiation wavelength where the trans-isomer has high absorbance and the cis-isomer has low absorbance.
-
-
Possible Cause 2: Competing Thermal Isomerization. If the thermal back-reaction is fast at the experimental temperature, it will compete with the photoisomerization, leading to a lower PSS concentration of the cis-isomer.
-
Troubleshooting:
-
Perform the photoisomerization at a lower temperature to reduce the rate of the thermal back-reaction.
-
Data Presentation
Table 1: Thermal Half-lives (τ1/2) of Selected ortho-Substituted cis-Azobenzenes
| Substituent | Solvent | Temperature (°C) | Half-life (τ1/2) |
| Unsubstituted | Benzene | 35 | 1.4 days |
| ortho-Fluoro | Various | Ambient | Increased relative to unsubstituted |
| Tetra-ortho-fluoro | DMSO | Ambient | ~2 years |
| ortho-Methoxy | Toluene | Ambient | 920 min |
| Tetra-ortho-methoxy | Not specified | Not specified | Significantly increased |
| 2,2'-bis[N-(2-pyridyl)methyl]diamino | Not specified | Not specified | Extremely rapid recovery (minimal isomerization) |
| ortho-amino | Not specified | Not specified | Significantly increased |
Table 2: Effect of Solvent on the Thermal Half-life (τ1/2) of cis-Azobenzene
| Solvent | Relative Permittivity (εr) | Half-life (τ1/2) at 40°C |
| n-Hexane | 1.88 | Longer |
| Cyclohexane | 2.02 | Longer |
| Toluene | 2.38 | Shorter |
| Dichloromethane | 8.93 | Shorter |
| Acetone | 21.0 | Shorter |
| Acetonitrile | 36.6 | Shorter |
| DMSO | 46.7 | Shorter |
Note: The trend of decreasing half-life with increasing solvent polarity is generally observed for push-pull azobenzenes. For unsubstituted azobenzene, the effect is less pronounced.
Experimental Protocols
Protocol 1: Determination of Thermal Half-life of cis-Azobenzene using UV-vis Spectroscopy
-
Sample Preparation: Prepare a solution of the azobenzene derivative in the desired solvent at a concentration that gives a maximum absorbance of around 1.0 in the trans-state.
-
Photoisomerization:
-
Record the UV-vis spectrum of the initial trans-isomer solution.
-
Irradiate the solution with a UV lamp at a wavelength corresponding to the π-π* transition of the trans-isomer (typically around 365 nm) until the photostationary state (PSS) is reached, indicated by no further change in the absorption spectrum.
-
-
Thermal Relaxation Monitoring:
-
Quickly transfer the cuvette to a temperature-controlled UV-vis spectrophotometer.
-
Record the absorption spectrum at regular time intervals at a wavelength where the change between the cis and trans isomers is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength versus time.
-
Fit the data to a first-order kinetic model: ln(A_t - A_∞) = -kt + ln(A_0 - A_∞), where A_t is the absorbance at time t, A_∞ is the absorbance at infinite time (trans-state), A_0 is the initial absorbance (cis-rich state), and k is the rate constant.
-
The half-life (τ1/2) is calculated as τ1/2 = ln(2)/k.
-
Protocol 2: Synthesis of a Sterically Hindered Tetra-ortho-methoxyazobenzene
This protocol is a generalized representation based on sequential C-H activation and methoxylation.
-
C-H Bromination:
-
To a solution of the parent azobenzene in a suitable solvent, add a palladium catalyst (e.g., Pd(OAc)2) and a copper co-catalyst (e.g., Cu(OAc)2).
-
Add a brominating agent (e.g., N-bromosuccinimide, NBS).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Work up the reaction and purify the brominated azobenzene by column chromatography.
-
-
Methoxylation:
-
To a solution of the brominated azobenzene in a suitable solvent, add a copper(I) catalyst (e.g., CuI) and a ligand (e.g., a phenanthroline derivative).
-
Add a methoxide source (e.g., sodium methoxide).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete.
-
Work up the reaction and purify the final tetra-ortho-methoxyazobenzene by column chromatography.
-
Visualizations
Caption: Thermal isomerization pathways of azobenzene.
Caption: Strategies for stabilizing cis-azobenzene.
Caption: Experimental workflow for half-life determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Halogen bonding stabilizes a cis-azobenzene derivative in the solid state: a crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proof for the concerted inversion mechanism in the trans-->cis isomerization of azobenzene using hydrogen bonding to induce isomer locking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogen Bonding-Induced Assembled Structures and Photoresponsive Behavior of Azobenzene Molecule/Polyethylene Glycol Complexes [mdpi.com]
Aggregation issues of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene in solution.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene. Here, you will find information to address common aggregation issues encountered during experimental work.
Troubleshooting Guide
Aggregation of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene in solution can manifest as poor solubility, changes in color, or the appearance of precipitates. This guide provides a systematic approach to resolving these issues.
dot
Technical Support Center: Purification of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.
Problem 1: Low yield of the desired product after purification.
-
Possible Cause: The diazonium salt intermediate is unstable and may have decomposed during the synthesis, leading to the formation of byproducts.[1] Diazonium salts are sensitive to temperature and should typically be kept between 0-5°C during reaction.[1]
-
Solution: Ensure strict temperature control during the diazotization and coupling reactions. Use an ice-salt bath to maintain the temperature below 5°C. Also, use the diazonium salt immediately after its preparation.[1]
-
Possible Cause: Incomplete reaction leading to a mixture of starting materials and product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.
-
Possible Cause: The product is lost during the purification process.
-
Solution: Optimize the purification method. For column chromatography, ensure the chosen solvent system provides good separation between the product and impurities. For recrystallization, select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
Problem 2: Presence of multiple spots on TLC after purification, indicating impurities.
-
Possible Cause: Formation of side products during the azo coupling reaction.[1] Incorrect pH can lead to the formation of undesired byproducts.[1]
-
Solution: Carefully control the pH of the coupling reaction. For coupling to anilines, mildly acidic conditions are generally preferred.[1]
-
Possible Cause: The starting materials were not pure.
-
Solution: Ensure the purity of the starting aniline and coupling partner before starting the synthesis, as impurities can lead to the formation of colored byproducts.[1]
-
Possible Cause: The product is degrading on the silica gel during column chromatography.
-
Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Problem 3: The purified product is a dark, tar-like substance instead of the expected colored solid.
-
Possible Cause: Polymerization or decomposition of the product. This can be caused by high reaction temperatures or oxidation of the starting materials.[1]
-
Solution: Maintain a low reaction temperature (0-5°C) throughout the synthesis.[1] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for purifying 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene?
A1: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Column Chromatography: This is a versatile method for purifying small to medium quantities of the product and for separating compounds with different polarities.
-
Recrystallization: If the crude product is a solid and a suitable solvent can be found, recrystallization is an effective method for obtaining high-purity material, especially on a larger scale.[2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very high purity requirements or for separating isomers, prep-HPLC is the method of choice.[3][4][5]
Q2: What solvent systems are recommended for column chromatography of this "push-pull" azobenzene?
A2: Due to the polar trifluoroacetyl group and the nonpolar dioctylamino group, a solvent system with intermediate polarity is a good starting point. A gradient elution is often effective.
-
Initial Screening: Start with a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[6]
-
Example Gradient: Begin with a low percentage of the polar solvent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The highly colored nature of the compound allows for easy visualization of the band as it moves down the column.
Q3: How do I choose a suitable solvent for recrystallization?
A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. Good candidates might include alcohols (ethanol, isopropanol), ketones (acetone), or mixtures of solvents like ethanol/water or dichloromethane/hexane.
Q4: My compound appears as multiple colored bands on the chromatography column. What do they represent?
A4: Multiple colored bands can indicate the presence of impurities or isomers.
-
Impurities: Side products from the synthesis, such as triazenes or diazoamino compounds, can be colored.[1]
-
cis and trans Isomers: Azobenzenes can exist as cis and trans isomers, which may have different colors and polarities and can sometimes be separated by chromatography. The trans isomer is generally more stable.
Q5: Can I use preparative HPLC to purify my compound?
A5: Yes, preparative HPLC is a powerful technique for achieving high purity.[3][4][5]
-
Method Development: An analytical HPLC method should first be developed to determine the optimal mobile phase and stationary phase for separation. This method can then be scaled up to a preparative system.[3]
-
Stationary Phases: Reversed-phase columns (e.g., C18) are commonly used for the purification of organic molecules.[3]
Data Presentation
The following table summarizes representative data for the purification of "push-pull" azobenzene derivatives using different methods. Please note that these are typical values and may vary depending on the specific reaction conditions and the nature of the impurities.
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Yield (%) | Typical Purity (%) | Reference |
| Column Chromatography | Silica gel; Hexane/Ethyl Acetate (gradient) | 70-90 | >95 | [6] |
| Column Chromatography | Silica gel; Dichloromethane | 87 | >98 | [6] |
| Recrystallization | Ethanol or Methanol | 60-80 | >99 | [2] |
| Preparative HPLC | C18; Acetonitrile/Water (gradient) | 50-70 | >99.5 | [3][4] |
Experimental Protocols
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried powder to the top of the column.
-
Elution: Begin eluting with the initial nonpolar solvent mixture. Gradually increase the polarity of the eluent to move the desired compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which the crude product is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Mandatory Visualization
Caption: A decision-making workflow for the purification of the target compound.
Caption: A troubleshooting guide for common purification problems.
References
- 1. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. rsc.org [rsc.org]
Common pitfalls in the synthesis of asymmetric azobenzenes.
Welcome to the technical support center for the synthesis of asymmetric azobenzenes. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these versatile photoswitchable molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of asymmetric azobenzenes, with a focus on two classical methods: the Baeyer-Mills reaction and Diazo Coupling reactions.
Problem 1: Low Yield in Baeyer-Mills Reaction
The Baeyer-Mills reaction, a condensation reaction between an aniline and a nitrosobenzene, is a cornerstone for synthesizing asymmetric azobenzenes. However, achieving high yields can be challenging.[1]
Possible Causes and Solutions:
-
Sub-optimal Reaction Conditions: The reaction is sensitive to both temperature and time.[1]
-
Poor Nucleophilicity of Aniline: Anilines bearing electron-withdrawing groups (e.g., -CN, -NO₂) are less nucleophilic, which leads to slower reaction rates and lower yields.[1][2][3]
-
Solution: For these less reactive anilines, increasing the reaction temperature can improve the yield. For example, in a continuous flow synthesis of a p-cyano-substituted azobenzene, increasing the temperature from 70°C to 110°C increased the yield, although this also led to more formation of the azoxybenzene byproduct.[1][2][3]
-
-
Steric Hindrance: Ortho-substituted anilines can sterically hinder the nucleophilic attack on the nitrosobenzene, often resulting in moderate to low yields.[1][2][3]
-
Solution: Optimizing the catalyst system or exploring alternative synthetic routes may be beneficial for synthesizing sterically hindered azobenzenes.[1]
-
-
Product Degradation: The desired azobenzene product may be unstable under the reaction conditions.
-
Solution: If possible, utilize milder reaction conditions and minimize the reaction time once the starting material has been consumed.[1]
-
Problem 2: Significant Azoxybenzene Byproduct Formation in Baeyer-Mills Reaction
A common side-product in the Baeyer-Mills reaction is azoxybenzene, which can significantly reduce the yield of the desired azobenzene and complicate purification.[1]
Mechanism of Formation:
Azoxybenzene formation is thought to occur via a competing reaction pathway where the aniline reduces the nitrosoarene to a hydroxylamine. This hydroxylamine then condenses with another molecule of nitrosoarene to form the azoxybenzene.[1][4]
Solutions to Minimize Azoxybenzene Formation:
-
Temperature Control: Higher temperatures can favor the formation of azoxybenzene. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
-
Purity of Nitrosobenzene: Impurities in the nitrosobenzene starting material can contribute to the formation of byproducts.
-
Solution: Use freshly prepared or purified nitrosobenzene.[1]
-
-
Aniline Electronics: Electron-rich anilines have a higher tendency to reduce the nitrosoarene, leading to increased azoxybenzene formation.[4]
-
Solution: While seemingly counterintuitive to the main reaction, understanding the electronic properties of your aniline can help predict the likelihood of this side reaction. In cases where it is problematic, exploring alternative synthetic routes may be necessary.
-
Problem 3: Challenges in Diazo Coupling Reactions
Diazo coupling involves the reaction of a diazonium salt with an electron-rich aromatic compound.[5][6] Common issues include the instability of the diazonium salt and controlling the reaction's pH.
Possible Causes and Solutions:
-
Decomposition of Diazonium Salt: Diazonium salts are often unstable and can decompose, leading to low yields.
-
Solution: Prepare the diazonium salt in situ at low temperatures (typically 0-5 °C) and use it immediately in the subsequent coupling reaction.
-
-
Incorrect pH: The pH of the reaction medium is critical. The coupling reaction is typically faster at a high pH.[5] The pH must be mildly acidic or neutral, as no reaction occurs if the pH is too low.[6]
-
Solution: Carefully control the pH of the reaction mixture. For coupling with phenols, the medium should be mildly alkaline to deprotonate the phenol, making it more electron-rich. For coupling with anilines, the reaction is usually carried out in a mildly acidic solution.
-
-
Side Reactions: Self-coupling of the diazonium salt can occur, leading to undesired byproducts.
-
Solution: Maintain a low concentration of the diazonium salt and ensure rapid mixing with the coupling partner.
-
Problem 4: Purification Difficulties
The purification of asymmetric azobenzenes can be complicated by the presence of starting materials, homo-coupled byproducts (in some newer methods), and side products like azoxybenzenes.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying azobenzenes. Silica gel is typically used as the stationary phase, with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate or dichloromethane/ethyl acetate).[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Two-Phase Extraction: Azobenzenes can often be separated from more polar impurities by a two-phase extraction with an organic solvent.[8]
-
Light-Controlled Affinity Chromatography: For azobenzene-tagged proteins or peptides, an innovative purification method involves using a column with α-cyclodextrin. The trans-azobenzene binds to the column, and elution is triggered by photoisomerization to the cis-form with UV light.[9][10][11]
Frequently Asked Questions (FAQs)
Q1: How do the electronic properties of the aniline substituent affect the yield of the Baeyer-Mills reaction?
A1: The electronic properties of the aniline substituent have a significant impact on the yield. Electron-rich anilines (with electron-donating groups) are more nucleophilic and generally react faster, leading to higher yields.[2][3] However, very electron-rich anilines can also increase the formation of the azoxybenzene byproduct.[4] Conversely, electron-poor anilines (with electron-withdrawing groups) are less nucleophilic, resulting in slower reactions and lower yields.[1][2][3]
Q2: I am trying to synthesize a sterically hindered asymmetric azobenzene with ortho-substituents. What are the main challenges and how can I overcome them?
A2: The main challenge in synthesizing sterically hindered azobenzenes, particularly those with ortho-substituents, is the reduced reaction rate due to steric hindrance.[1][2][3] This can lead to low yields in traditional methods like the Baeyer-Mills reaction. To overcome this, you can try optimizing reaction conditions (e.g., higher temperature, longer reaction time) or exploring alternative synthetic methods that are less sensitive to steric effects, such as certain metal-catalyzed cross-coupling reactions.[1]
Q3: What is the best method for synthesizing asymmetric azobenzenes?
A3: The "best" method depends on the specific target molecule and the available starting materials. The Baeyer-Mills reaction is a versatile and convenient method for many asymmetric azobenzenes.[8] Diazo coupling is a classical and widely used method, especially for producing azo dyes.[5][12][13] More recent methods, such as palladium- or copper-catalyzed cross-coupling reactions, offer alternative routes that can sometimes overcome the limitations of the classical methods.[14]
Q4: I am working with azobenzene-containing peptides. What are the key considerations for their synthesis?
A4: The synthesis of azobenzene-containing peptides is typically achieved by incorporating a pre-synthesized azobenzene amino acid into the peptide sequence using solid-phase peptide synthesis (SPPS).[15][16][17] Key considerations include:
-
Choice of Azobenzene Amino Acid: The specific azobenzene amino acid will determine the photoswitching properties of the final peptide.
-
SPPS Protocol: Standard Fmoc-based SPPS protocols are generally applicable. The azobenzene amino acid is coupled like any other amino acid, though manual coupling may be preferred.[15][16]
-
Purification: Purification of the final peptide is typically done by reverse-phase HPLC.
Data Presentation
Table 1: Effect of Aniline Substituents on the Yield of the Baeyer-Mills Reaction
This table summarizes the yields of asymmetric azobenzenes synthesized via the Baeyer-Mills reaction in a continuous flow setup, illustrating the impact of electronic and steric effects of the aniline substituent.
| Entry | Aniline Substituent | Product | Yield (%) | Notes |
| 1 | 4-Methoxy | 4-Methoxyazobenzene | >99 | Electron-donating group, high yield. |
| 2 | 4-Methyl | 4-Methylazobenzene | >99 | Electron-donating group, high yield. |
| 3 | 3-Methoxy | 3-Methoxyazobenzene | 7 | Large amount of azoxybenzene formed.[2][3] |
| 4 | 2-Methyl | 2-Methylazobenzene | 54 | Moderate yield, likely due to steric hindrance.[1][2][3] |
| 5 | 2-Methoxy | 2-Methoxyazobenzene | 68 | Moderate yield, likely due to steric hindrance.[1] |
| 6 | 4-Cyano | 4-Cyanoazobenzene | 7 | Low yield due to electron-withdrawing group.[1][2][3] |
| 7 | 4-Bromo | 4-Bromoazobenzene | 33 | Moderate yield. |
| 8 | 4-Fluoro | 4-Fluoroazobenzene | 95 | High yield. |
Data adapted from a continuous flow synthesis protocol. Yields are for isolated products.[2][3]
Table 2: Correlation of Aniline Electronic Properties with Product Distribution in the Baeyer-Mills Reaction
This table shows the relationship between the electronic properties of the aniline (represented by the Hammett parameter σp+) and the yields of azobenzene and the azoxybenzene byproduct.
| Aniline Substituent | σp+ | Azobenzene Yield (%) | Azoxybenzene Yield (%) |
| 4-NMe₂ | -1.70 | 0 | 45 |
| 4-OMe | -0.78 | 75 | 12 |
| 4-Me | -0.31 | 85 | 5 |
| H | 0.00 | 88 | 2 |
| 4-F | -0.07 | 90 | <1 |
| 4-Cl | 0.11 | 85 | <1 |
| 4-Br | 0.15 | 82 | <1 |
| 4-CF₃ | 0.61 | 55 | 0 |
| 4-CN | 0.66 | 30 | 0 |
| 4-NO₂ | 0.79 | 5 | 0 |
Yields determined by ¹H NMR. Reactions were run with 1.0 eq. of aniline and 1.0 eq. of nitrosobenzene in acetic acid at ambient temperature for 24 hours.[4][18]
Experimental Protocols
Protocol 1: General Procedure for the Baeyer-Mills Reaction in Continuous Flow
This protocol describes a general method for the synthesis of asymmetric azobenzenes using a continuous flow setup.
Materials:
-
Substituted aniline
-
Nitrosobenzene
-
Acetic acid (solvent)
-
Continuous flow system (e.g., Vapourtec E-Series) with a tube reactor
Procedure:
-
Solution Preparation: Prepare separate solutions of the substituted aniline and nitrosobenzene in acetic acid at the same concentration.
-
Flow Setup: Pump the two solutions at equal flow rates into a T-mixer. The combined stream is then passed through a tube reactor.
-
Reaction: Heat the tube reactor to the desired temperature (e.g., 70-90°C) and set the flow rates to achieve the desired residence time (e.g., 50 minutes).[3]
-
Workup: The output from the reactor is collected. For workup, the mixture can be passed through a system for aqueous workup and extraction. The organic phase is then separated, dried (e.g., over MgSO₄), and the solvent is removed under reduced pressure.[3]
-
Purification: If necessary, the crude product is purified by flash column chromatography.[3]
Protocol 2: General Procedure for Azo Coupling
This protocol outlines a general method for the synthesis of an asymmetric azobenzene via diazo coupling.
Materials:
-
Aniline derivative
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Electron-rich coupling partner (e.g., phenol, β-naphthol)
-
Sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
Diazotization: a. Dissolve the aniline derivative in a mixture of hydrochloric acid and water. b. Cool the solution to 0-5°C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 15-30 minutes at this temperature.
-
Coupling: a. In a separate beaker, dissolve the coupling partner (e.g., phenol) in an aqueous sodium hydroxide solution. b. Cool this solution to 0-5°C in an ice bath. c. Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. d. A brightly colored precipitate of the azo compound should form immediately.
-
Isolation and Purification: a. Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction. b. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. c. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Incorporation of an Azobenzene Amino Acid via Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general workflow for incorporating an Fmoc-protected azobenzene amino acid into a peptide sequence.
Materials:
-
Fmoc-protected resin
-
Fmoc-protected natural amino acids
-
Fmoc-protected azobenzene amino acid (e.g., Fmoc-4-(phenylazo)-L-phenylalanine)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: e.g., HATU, DIPEA
-
Solvents: DMF, DCM, MeOH
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Preparation: Start with an appropriate Fmoc-protected resin.
-
Fmoc Deprotection: Swell the resin in DMF, then treat with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid and coupling reagents (e.g., HATU, DIPEA) in DMF. b. Add the solution to the deprotected resin and agitate for 1-2 hours. c. Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Azobenzene Amino Acid Coupling: The Fmoc-protected azobenzene amino acid is coupled using the same procedure as the natural amino acids. Manual coupling for 2-3 hours may be preferred for this special amino acid.[16]
-
N-terminal Modification (Optional): After the final Fmoc deprotection, the N-terminus can be acylated (e.g., with acetic anhydride and pyridine in DMF).[16]
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DMF, MeOH, and DCM, and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold ether, centrifuge, and then purify by reverse-phase HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction [beilstein-journals.org]
- 3. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calculated Oxidation Potentials Predict Reactivity in Baeyer-Mills Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. Azo Coupling [organic-chemistry.org]
- 7. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.library.txst.edu [digital.library.txst.edu]
- 9. researchgate.net [researchgate.net]
- 10. Protein purification with light via a genetically encoded azobenzene side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and application of an azobenzene amino acid as a light-switchable turn element in polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Enhancing the Switching Speed of Azobenzene-Based Molecular Switches
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azobenzene-based molecular switches. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the switching speed of these versatile photoswitches.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the switching speed of azobenzene derivatives?
A1: The switching speed, particularly the thermal cis-to-trans relaxation rate, is governed by several factors:
-
Molecular Structure: The electronic properties of substituents on the azobenzene core are critical. "Push-pull" systems, featuring electron-donating groups (e.g., -NH₂, -OH) on one phenyl ring and electron-withdrawing groups (e.g., -NO₂, -CN) on the other, generally exhibit accelerated thermal relaxation.[1][2] Replacing a phenyl ring with an electron-withdrawing N-heterocycle can also dramatically decrease the relaxation half-life.[3]
-
Solvent Environment: The polarity of the solvent can influence the stability of the transition state during isomerization. For the rotational isomerization pathway, polar solvents can stabilize the polar transition state, thus speeding up relaxation.[1][4]
-
Temperature: Thermal relaxation is a temperature-dependent process that typically follows Arrhenius behavior. Higher temperatures lead to faster switching from the cis to the trans isomer.[1]
-
Matrix and Aggregation: The local environment, such as embedding in a polymer matrix or self-aggregation in solution, can significantly impact the relaxation rate.[1][5] Aggregation can either slow down or speed up the process depending on the specific intermolecular interactions and steric hindrance.[1][6]
-
Confinement: Confining azobenzene molecules within nanocavities or self-assembled structures can hinder the isomerization process due to molecular crowding and host-guest affinity, leading to slower switching.[7][8]
Q2: How can I achieve photoswitching of azobenzene with visible light instead of UV light?
A2: Shifting the absorption wavelength of azobenzene to the visible region (red-shifting) is a common goal to avoid potential damage to biological samples from UV radiation.[9][10] This can be achieved by:
-
Increasing Electron Density: Introducing electron-donating groups to the azobenzene core can red-shift the absorption spectrum.[2]
-
Push-Pull Substitution: As mentioned for accelerating thermal relaxation, push-pull substitution patterns also effectively red-shift the π-π* absorption band of the trans isomer by approximately 100 nm.[2]
-
Ortho-Substitution: Tetra-ortho-substitution with halogens or chalcogens is an established method for red-shifting the absorption of trans-azobenzenes, enabling E → Z isomerization with green or red light.[11]
Q3: What is the photostationary state (PSS) and how does it affect my experiment?
A3: The photostationary state (PSS) is the equilibrium mixture of trans and cis isomers reached upon irradiation with a specific wavelength of light. It is established because the absorption spectra of the two isomers often overlap, meaning that at the excitation wavelength, both the forward (trans-to-cis) and reverse (cis-to-trans) photoisomerization can occur.[12] For unsubstituted azobenzene, the PSS under 365 nm irradiation is typically limited to about 78% of the Z (cis) isomer.[12] The composition of the PSS is influenced by the excitation wavelength, light intensity, and the molecular environment.[13][14] Achieving a high percentage of the desired isomer in the PSS is crucial for maximizing the effect of the molecular switch.
Troubleshooting Guides
Issue 1: Slow or Incomplete trans-to-cis Photoisomerization
Symptoms: You are irradiating your azobenzene sample, but UV-Vis spectroscopy shows a low or incomplete conversion to the cis isomer.
| Potential Cause | Troubleshooting Step |
| Incorrect Wavelength | Verify the λmax of the π-π* absorption band of your specific azobenzene derivative and ensure your light source is tuned to this wavelength. Inefficient excitation will result from a mismatch.[15] |
| Insufficient Light Intensity or Duration | Increase the irradiation time or use a higher intensity light source. Be mindful of potential photodegradation with excessive exposure.[15] |
| Aggregation | Concentrated solutions can lead to the formation of H-aggregates, which can quench photoisomerization. This is often indicated by a blue-shift in the absorption spectrum. Try diluting the sample.[15] |
| Solvent Polarity | Nonpolar solvents often favor a higher quantum yield for trans-to-cis isomerization. If your experimental conditions permit, consider testing a less polar solvent.[15] |
| Photodegradation | Prolonged exposure to high-intensity UV light, especially in the presence of oxygen, can cause irreversible degradation.[15] Consider deaerating your solvent with an inert gas (e.g., nitrogen or argon).[15] |
| Fast Thermal Back-Reaction | For push-pull azobenzenes, the thermal cis-to-trans relaxation can be very fast and compete with photoisomerization, leading to a lower net conversion to the cis isomer.[15] Lowering the sample temperature can slow down this thermal relaxation.[5] |
Issue 2: cis-Isomer is Too Stable (Slow Thermal Relaxation)
Symptoms: The thermal relaxation of your cis-azobenzene back to the trans form is much slower than required for your application.
| Potential Cause | Troubleshooting/Optimization Step |
| Molecular Design | The intrinsic properties of your azobenzene derivative dictate its thermal relaxation rate. To accelerate it, consider synthesizing derivatives with a "push-pull" substitution pattern.[1][2] For extremely fast relaxation, azopyrimidine-based compounds have shown relaxation times in the nanosecond range.[3][16] |
| Low Temperature | The rate of thermal relaxation is highly sensitive to temperature. Ensure your sample is at the desired temperature, as even small decreases can significantly increase the cis isomer's half-life.[1] |
| Solvent Choice | A polar solvent can stabilize the transition state of the rotational isomerization pathway, accelerating relaxation.[1] For instance, the relaxation time of some azophenols can increase by orders of magnitude when switching from a polar solvent like ethanol to a nonpolar one like toluene.[4] |
| Matrix Effects | If the azobenzene is in a rigid matrix or a highly ordered assembly, the steric hindrance can slow down the isomerization.[6] Modifying the linker or the matrix to provide more free volume might be necessary. |
Data on Fast-Relaxing Azobenzene Derivatives
The following table summarizes the thermal relaxation times for various substituted azobenzenes, highlighting the impact of molecular structure and environment on switching speed.
| Azobenzene Derivative | Solvent/Environment | Thermal Relaxation Half-life (τ₁/₂) or Time Constant (τ) | Reference |
| Azopyrimidine | Physiological Conditions | 40 ns (τ) | [3][16] |
| Push-pull azobenzene (Disperse Red 1) | 2-fluorotoluene | 0.99 ps (τ, isomerization and deactivation) | [17] |
| 4-hydroxyazobenzene | Ethanol | 205 ms | [4] |
| 4-hydroxyazobenzene | Toluene | 31 minutes | [4] |
| 4-amino-4'-nitroazobenzene (push-pull) | Various | Generally in the range of seconds | [18] |
| L-MAG0₄₆₀ (red-shifted) bound to receptor | Aqueous Buffer | 0.71 s (τ) | [2] |
Experimental Protocols
Protocol 1: Measuring Photoisomerization Kinetics using UV-Vis Spectroscopy
This protocol outlines the steps to monitor the trans-to-cis and subsequent cis-to-trans isomerization of an azobenzene derivative.
-
Sample Preparation:
-
Prepare a stock solution of the azobenzene derivative in the desired solvent.
-
Dilute the stock solution to an appropriate concentration, aiming for a maximum absorbance of ~1.0-1.5 for the trans isomer to ensure adherence to the Beer-Lambert law.[15]
-
(Optional but recommended) Deaerate the solution by bubbling with an inert gas (e.g., N₂ or Ar) for 10-15 minutes to minimize photodegradation.[15]
-
-
Initial Spectrum (100% trans isomer):
-
Place the cuvette containing the sample into the spectrophotometer.
-
Record the full UV-Vis absorption spectrum. This represents the spectrum of the thermally stable trans isomer.[15]
-
-
trans-to-cis Photoisomerization:
-
Irradiate the sample with a light source at a wavelength corresponding to the π-π* transition of the trans isomer (e.g., 365 nm).[15]
-
Periodically stop the irradiation and record the UV-Vis spectrum to monitor the decrease in the π-π* band and the increase in the n-π* band of the cis isomer.
-
Continue this process until no further significant changes in the spectrum are observed, indicating that the photostationary state (PSS) has been reached.[15]
-
-
cis-to-trans Isomerization (Thermal or Photochemical):
-
Thermal Relaxation: Place the cuvette in a temperature-controlled holder in the dark. Record spectra at regular time intervals to monitor the thermal back-reaction to the trans state.[15]
-
Photochemical Back-Switching: Irradiate the sample at the PSS with a wavelength corresponding to the n-π* transition of the cis isomer (e.g., >420 nm visible light). Record spectra intermittently until the original trans isomer spectrum is recovered.[15]
-
-
Data Analysis:
-
The percentage of each isomer at any given time can be calculated from the absorbance changes at specific wavelengths, assuming the molar extinction coefficients of the pure isomers are known. The kinetics of the thermal relaxation can be determined by fitting the time-dependent absorbance data to a first-order rate equation.
-
Visualizations
Caption: Energy landscape diagram of azobenzene photo- and thermal isomerization.
Caption: Troubleshooting workflow for slow or incomplete azobenzene photoswitching.
Caption: Experimental workflow for kinetic analysis of azobenzene photoswitching.
References
- 1. benchchem.com [benchchem.com]
- 2. A Red-Shifted, Fast-Relaxing Azobenzene Photoswitch for Visible Light Control of an Ionotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Recent advances towards azobenzene-based light-driven real-time information-transmitting materials [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Factors Controlling the Isomerization of Azobenzenes in the Cavity of a Flexible Coordination Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fast relaxing red and near-IR switchable azobenzenes with chalcogen and halogen substituents: periodic trends, tuneable thermal half-lives and chalcogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. merit.url.edu [merit.url.edu]
- 17. Sequential photoisomerisation dynamics of the push–pull azobenzene Disperse Red 1 - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Minimizing side reactions during the synthesis of azo compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions and overcoming common challenges encountered during the synthesis of azo compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the diazotization and coupling stages of azo compound synthesis, as well as during product purification.
I. Diazotization Stage Issues
Question 1: My diazotization reaction is failing, or the yield of the diazonium salt is low. What are the common causes?
Answer: A low yield of diazonium salt is a frequent problem and can be attributed to several factors, primarily related to reaction conditions and reagent stability.
-
Temperature Control: The formation of the diazonium salt is highly exothermic and temperature-sensitive. If the temperature rises above 5-10°C, the unstable diazonium salt can decompose, often liberating nitrogen gas and preventing subsequent coupling.[1][2] It is crucial to maintain the reaction in an ice bath, typically between 0-5°C, for the entire duration of the sodium nitrite addition.[1][3]
-
Incorrect pH: Diazotization requires a strongly acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and a mineral acid like HCl.[1] Insufficient acid can lead to incomplete diazotization.
-
Reagent Purity & Stoichiometry: The purity of the starting aromatic amine is critical; impurities can lead to undesired colored byproducts.[3][4] Also, verify the molar ratios. An insufficient amount of sodium nitrite or acid will result in incomplete diazotization.[5] A slight excess of sodium nitrite is often used to ensure the reaction goes to completion.[1]
-
Rate of Addition: The sodium nitrite solution should be added dropwise and slowly with continuous stirring.[4][5] This prevents localized temperature increases and ensures the nitrous acid reacts as it is formed.[1][3]
Question 2: I'm observing a brownish or tar-like substance in my reaction mixture. What is it and how can I avoid it?
Answer: The formation of brown, insoluble, or tar-like materials often indicates the presence of polymeric or decomposition products.[3]
-
High Reaction Temperature: Allowing the reaction temperature to rise can accelerate the decomposition of the diazonium salt, leading to the formation of complex, colored byproducts.[3] Strict temperature control between 0-5°C is essential.[3]
-
Oxidation: The coupling components, particularly phenols and anilines, can be susceptible to oxidation, which produces colored impurities.[3][5] Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this if oxidation is a significant issue.[5]
II. Azo Coupling Stage Issues
Question 3: The color of my final azo dye is weak, off-color, or the yield is low after the coupling reaction. What went wrong?
Answer: A weak color or low yield in the final product often points to issues with the coupling reaction conditions, which are highly dependent on pH.[5]
-
Incorrect Coupling pH: The optimal pH for the coupling reaction is critical and depends on the coupling agent.
-
Phenols require mildly alkaline conditions (typically pH 9-10).[2][6] This deprotonates the phenol to form the more strongly activated and reactive phenoxide ion.[2][7]
-
Aromatic amines (e.g., anilines) require mildly acidic conditions (typically pH 4-5).[6][7] This prevents the diazonium ion from reacting with the amino group (N-coupling) instead of the aromatic ring (C-coupling).[6][7]
-
-
Decomposition of Diazonium Salt: If the diazonium salt solution was allowed to warm up before or during the coupling step, it would have decomposed, reducing the yield.[5] The salt should be used immediately after preparation and kept cold.[3][4]
-
Rate of Addition: The diazonium salt solution should be added slowly to the solution of the coupling component with efficient stirring.[3][6] This helps to control the reaction rate and prevent localized high concentrations of the diazonium salt, which could lead to side reactions.[6]
Question 4: My product is a mixture of isomers (e.g., ortho and para). How can I improve the regioselectivity?
Answer: The position of coupling onto the aromatic ring is directed by the activating group.
-
Positional Effects: Coupling generally occurs at the para position relative to the activating group (e.g., -OH on a phenol or -NH₂ on an aniline) due to electronic and steric factors. If the para position is blocked, coupling will occur at an available ortho position.[5]
-
pH Control: At an acidic pH (below 6), an amino group is a stronger activating substituent than a hydroxyl group. Conversely, at an alkaline pH (above 7.5), the phenoxide ion is a more potent activator.[8] Careful pH control can thus influence selectivity in competitive scenarios.
III. Common Side Products and Purification
Question 5: What are the most common side products and how can they be minimized?
Answer: Several side reactions can reduce the purity and yield of the final product.
-
Phenol Formation: This occurs from the decomposition of the diazonium salt, especially if the temperature rises above 5-10°C.[2][4] The diazonium group is replaced by a hydroxyl group from the water.
-
Prevention: Strict temperature control (0-5°C) and using the diazonium salt immediately after its formation are crucial.[3]
-
-
Triazene Formation (N-Coupling): When coupling with primary or secondary aromatic amines, the diazonium ion can attack the nitrogen of the amine group instead of the aromatic ring.[3][4] This forms a diazoamino or triazene compound.
-
Self-Coupling: The diazonium salt can sometimes react with the un-diazotized starting amine.[2][4]
-
Prevention: Ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid, and by adding the nitrite solution slowly.[3]
-
Question 6: My final product is difficult to purify. What are the best practices?
Answer: Purification strategies depend on the properties of the target azo compound and the nature of the impurities.
-
Recrystallization: This is the most common method for purifying solid azo compounds.[3][9] The choice of solvent is critical for effective separation. A hot filtration step can help remove insoluble impurities like polymers.[9]
-
Acid Treatment: In some cases, triazene byproducts can be hydrolyzed back to the diazonium salt and the amine under acidic conditions, allowing for removal.[3][10]
-
Chromatography: For complex mixtures or high-purity requirements, techniques like column chromatography or preparative Thin Layer Chromatography (TLC) may be necessary.[9][11]
Data Presentation: Optimizing Reaction Conditions
The efficiency of azo dye synthesis is highly dependent on key reaction parameters. The tables below summarize typical optimal conditions.
Table 1: Recommended Conditions for Diazotization
| Parameter | Optimal Value/Range | Rationale & Troubleshooting |
|---|---|---|
| Temperature | 0 - 5°C | Prevents decomposition of the unstable diazonium salt.[1][3] Higher temperatures lead to phenol formation and reduced yield.[2] |
| pH | Strongly Acidic (pH 1-2) | Required to generate nitrous acid (HNO₂) in situ from NaNO₂.[1] |
| Reactant Ratio | Amine : NaNO₂ ≈ 1 : 1 to 1 : 1.1 | A slight excess of NaNO₂ ensures complete diazotization.[1][3] |
| Reagent Addition | Slow, dropwise | Prevents localized temperature spikes and side reactions.[4][5] |
Table 2: Recommended Conditions for Azo Coupling
| Coupling Component | Optimal pH Range | Rationale & Troubleshooting |
|---|---|---|
| Phenols / Naphthols | 9 - 10 (Mildly Alkaline) | Deprotonates the hydroxyl group to form the more reactive phenoxide ion, activating the ring for electrophilic attack.[2][6] |
| Anilines / Amines | 4 - 5 (Mildly Acidic) | Prevents N-coupling (triazene formation) by protonating the amine slightly, while leaving the ring sufficiently activated for C-coupling.[6][7] |
| Reactant Ratio | Diazo : Coupler ≈ 1 : 1 | Stoichiometric control is important for purity. |
| Temperature | 0 - 5°C | Keeps the diazonium salt stable throughout the coupling reaction.[3] |
Experimental Protocols
This section provides a generalized, detailed methodology for the synthesis of an azo dye, using the coupling of an aromatic amine with a phenol as an example.
Protocol 1: Synthesis of an Azo Dye via Diazotization and Coupling
Part A: Diazotization of an Aromatic Amine
-
Dissolve the aromatic amine (1.0 molar equivalent) in dilute hydrochloric or sulfuric acid in a flask.
-
Cool the solution to 0-5°C in an ice-salt bath with constant and vigorous stirring.[3] Some of the amine salt may precipitate, which is acceptable.[1]
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 molar equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes with continuous stirring, ensuring the temperature is maintained below 5°C.[1][3]
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5°C to ensure the reaction goes to completion.[3]
-
The presence of excess nitrous acid can be confirmed with starch-iodide paper (turns blue-black). This indicates that all the amine has reacted.
-
Keep the resulting diazonium salt solution in the ice bath and use it immediately in the next step.[3]
Part B: Azo Coupling with a Phenolic Component
-
In a separate beaker, dissolve the phenolic coupling component (1.0 molar equivalent) in an aqueous sodium hydroxide solution (e.g., 1M NaOH) to form the sodium phenoxide solution.
-
Cool this solution to 0-5°C in an ice-salt bath.[2]
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold phenoxide solution with vigorous stirring.[3] Maintain the temperature below 5°C throughout the addition.
-
A brightly colored precipitate of the azo dye should form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes after the addition is complete to ensure maximum yield.[3]
Part C: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter with cold water to remove any unreacted salts and other water-soluble impurities.[2]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture).
Visualizations
Diagram 1: General Azo Synthesis Workflow
Caption: General workflow for a typical two-step azo coupling synthesis followed by purification.
Diagram 2: Troubleshooting Logic for Low Azo Yield
Caption: A troubleshooting flowchart to diagnose and resolve common causes of low yield in azo synthesis.
Diagram 3: Key Side Reaction Pathways
Caption: Major reaction pathways showing the desired azo coupling versus common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. US2374063A - Purification of azo dyestuffs - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Push-Pull Azobenzene Photoswitches for Researchers and Drug Development Professionals
An in-depth analysis of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene and its analogs, providing key performance data, detailed experimental protocols, and visual workflows for scientists in pharmacology and materials science.
Molecular photoswitches, compounds that undergo reversible isomerization upon light exposure, are at the forefront of innovation in fields ranging from drug delivery to materials science. Among these, azobenzene derivatives with electron-donating (push) and electron-withdrawing (pull) substituents have garnered significant attention due to their tunable photophysical properties. This guide provides a comparative analysis of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene, a prominent example of a push-pull system, with other well-characterized photoswitches.
The strategic placement of a strong electron-donating group, the dioctylamino moiety, and a potent electron-withdrawing group, the trifluoroacetyl moiety, in 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is expected to induce a significant red-shift in its absorption spectrum, enabling the use of lower-energy visible light for photoisomerization. This characteristic is highly desirable for applications in biological systems to minimize photodamage and enhance tissue penetration.
Performance Comparison of Push-Pull Azobenzene Photoswitches
The following table summarizes key photophysical parameters for a selection of push-pull azobenzene derivatives, providing a benchmark for evaluating the performance of novel photoswitches like 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene.
| Compound | Substituents (Push-Pull) | Solvent | λmax trans (nm) | λmax cis (nm) | Quantum Yield (Φ trans→cis) | Thermal Half-life (t1/2) |
| 4-Amino-4'-nitroazobenzene | -NH2, -NO2 | Dioxane | 472 | - | 0.041 | 1.3 s |
| Disperse Red 1 | -N(Et)(CH2CH2OH), -NO2 | Ethanol | ~488 | - | - | - |
| Unsubstituted Azobenzene | None | n-Hexane | 313 | 440 | 0.11 | Days |
Experimental Protocols
Accurate characterization of photoswitch performance is crucial for their application. Below are detailed methodologies for key experiments.
UV-Visible Spectroscopy for Photoisomerization Analysis
Objective: To determine the absorption maxima (λmax) of the trans and cis isomers and to monitor the kinetics of photoisomerization.
Materials:
-
Solution of the azobenzene derivative in a suitable solvent (e.g., DMSO, ethanol, or toluene).
-
Quartz cuvette (1 cm path length).
-
UV-Vis spectrophotometer.
-
Light source for irradiation (e.g., LED or laser) at the appropriate wavelength.
Procedure:
-
Record the initial absorption spectrum of the solution, which represents the thermally stable trans isomer.
-
Irradiate the sample in the cuvette with a light source that induces trans-to-cis isomerization (typically in the region of the π-π* transition of the trans isomer).
-
Record the absorption spectrum at regular intervals during irradiation until the photostationary state (PSS) is reached, where no further spectral changes are observed.
-
To observe the reverse cis-to-trans isomerization, irradiate the sample at the PSS with a light source of a wavelength that is primarily absorbed by the cis isomer (often in the n-π* transition region).
-
Monitor the spectral changes until the original trans spectrum is recovered.
NMR Spectroscopy for Isomer Quantification
Objective: To determine the ratio of trans and cis isomers at the photostationary state.
Materials:
-
Concentrated solution of the photoswitch in a deuterated solvent (e.g., DMSO-d6).
-
NMR tube.
-
NMR spectrometer.
-
Light source for irradiation.
Procedure:
-
Acquire a ¹H NMR spectrum of the thermally stable trans isomer.
-
Irradiate the NMR tube with the appropriate wavelength of light to induce isomerization to the PSS.
-
Acquire a ¹H NMR spectrum of the sample at the PSS.
-
Integrate the signals corresponding to distinct protons of the trans and cis isomers to determine their relative concentrations.
Determination of Photoisomerization Quantum Yield
Objective: To quantify the efficiency of the photoisomerization process.
Procedure: The quantum yield (Φ) is determined by comparing the rate of photoisomerization of the sample to that of a chemical actinometer with a known quantum yield (e.g., potassium ferrioxalate). The change in absorbance of both the sample and the actinometer is monitored under identical irradiation conditions.
Measurement of Thermal Relaxation Rate
Objective: To determine the thermal stability of the cis isomer.
Procedure:
-
Generate a high population of the cis isomer by irradiating the sample until the PSS is reached.
-
Store the sample in the dark at a constant temperature.
-
Monitor the return of the absorption spectrum to that of the trans isomer over time using a UV-Vis spectrophotometer.
-
The thermal relaxation process typically follows first-order kinetics, from which the half-life (t1/2) can be calculated.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of key experimental procedures for characterizing photoswitches.
Caption: Workflow for UV-Vis spectroscopic analysis of photoswitching.
Caption: Workflow for determining the thermal half-life of the cis isomer.
Signaling Pathway Illustration
The light-induced isomerization of azobenzene-based photoswitches can be harnessed to control biological signaling pathways with high spatiotemporal precision. The diagram below illustrates a generalized mechanism of action for a photoswitchable ligand targeting a receptor.
Caption: Generalized signaling pathway controlled by a photoswitchable ligand.
A Comparative Guide to the Photochromic Properties of Azobenzene Derivatives and Alternative Photoswitches
For Researchers, Scientists, and Drug Development Professionals
The selection of a photochromic molecule for applications in research and drug development is contingent on a range of photophysical parameters. These include the wavelengths required for isomerization (λmax), the efficiency of the photochemical reaction (quantum yield, Φ), and the stability of the isomers, particularly the thermal half-life (t½) of the metastable state. This guide presents a summary of these key performance indicators in structured tables, details the experimental protocols for their determination, and provides visualizations of the underlying processes.
Performance Comparison of Photochromic Molecules
The photophysical properties of photochromic compounds are highly dependent on their molecular structure and the solvent environment. The following tables summarize key data for the selected representative molecules.
Table 1: Comparison of Key Photophysical Properties
| Property | 4-amino-4'-nitroazobenzene (Azobenzene Derivative) | 1',3'-dihydro-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-(2H)-indole] (6-nitro BIPS) | 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene (Diarylethene Derivative) |
| Photochromic Transition | trans ⇌ cis (E/Z) Isomerization | Spiropyran (colorless) ⇌ Merocyanine (colored) | Open-ring ⇌ Closed-ring |
| Solvent/Medium | Acetonitrile | Ethanol / Toluene | Hexane |
| λmax (UV-Vis Absorption) | trans: ~395 nmcis: Not clearly reported | Spiropyran: ~330-350 nmMerocyanine: ~530-600 nm | Open-ring: ~280 nmClosed-ring: ~545 nm[1] |
| Quantum Yield (Φ) | Not specified | Φ (SP → MC): 0.3-0.8 (in non-polar solvents), <0.2 (in polar solvents)[2][3] | Φ (Open → Closed): 0.43 (at 313 nm)[1]Φ (Closed → Open): 0.10 (at 545 nm)[1] |
| Thermal Half-life (t½) of Metastable Isomer | Solvent dependent | Seconds to minutes (highly solvent and temperature dependent)[2] | Thermally stable |
Table 2: Detailed Photophysical Data for 4-amino-4'-nitroazobenzene
| Solvent | trans λmax (nm) | Thermal cis-to-trans Isomerization Rate |
| Acetonitrile | ~395[4] | Rate constant influenced by graphene oxide catalysis[4] |
| Various Polar Solvents | Bathochromic shift with increasing polarity | Accelerated rates in polar solvents |
Table 3: Detailed Photophysical Data for 6-nitro BIPS
| Solvent | Merocyanine λmax (nm) | Thermal Half-life (t½) of Merocyanine |
| Ethanol | ~530 | 146 min (in water/ethanol/SDS)[5] |
| Toluene | ~600[6][7] | - |
| 2-Me-THF | 585 | 19.7 s[5] |
| Cyclopentyl methyl ether (CPME) | 575 | 12.6 s[5] |
Table 4: Detailed Photophysical Data for 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene
| Solvent | Open-ring λmax (nm) | Closed-ring λmax (nm) | Quantum Yield (Φ) |
| Hexane | ~280 | ~545[1] | Φ (Open → Closed): 0.43 (313 nm)Φ (Closed → Open): 0.10 (545 nm)[1] |
Experimental Protocols
Accurate characterization of photochromic properties is crucial for their application. The following are standard experimental protocols for determining key photophysical parameters.
UV-Vis Spectroscopy for Monitoring Photoisomerization
This protocol outlines the procedure for observing the spectral changes associated with the photoisomerization of a photochromic molecule.
Materials:
-
Photochromic compound
-
Spectroscopic grade solvent
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., UV lamp, LED)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the photochromic compound in the chosen solvent. The concentration should be adjusted to yield an absorbance maximum of approximately 1.0-1.5 in the initial state to ensure linearity with Beer-Lambert law.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in its thermally stable form. For azobenzenes, this is typically the trans isomer.
-
Photoisomerization: Irradiate the solution in the cuvette with a light source at a wavelength corresponding to the absorption maximum of the initial isomer (e.g., UV light for trans-to-cis isomerization of many azobenzenes).
-
Spectral Monitoring: Record the UV-Vis spectrum at regular intervals during irradiation until a photostationary state (PSS) is reached, where no further significant spectral changes are observed.
-
Reverse Isomerization: The reverse isomerization can be induced by irradiation with a different wavelength of light (photochemical) or by placing the sample in the dark (thermal). Monitor the spectral changes until the initial state is recovered.
Determination of Photoisomerization Quantum Yield (Φ)
The quantum yield is a measure of the efficiency of a photochemical process. It is the ratio of the number of molecules that undergo a specific photoreaction to the number of photons absorbed.
Materials:
-
Photochromic compound solution
-
Chemical actinometer solution with a known quantum yield (e.g., potassium ferrioxalate)
-
Monochromatic light source
-
UV-Vis spectrophotometer
Procedure:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer. This involves irradiating the actinometer solution for a specific time and measuring the resulting chemical change, which is then related to the number of absorbed photons.
-
Sample Irradiation: Irradiate the solution of the photochromic compound under the same conditions (light source, geometry) as the actinometer.
-
Spectroscopic Analysis: Monitor the change in the concentration of the photochromic molecule as a function of irradiation time using UV-Vis spectroscopy.
-
Calculation: The quantum yield is calculated using the following formula:
Φ_sample = Φ_actinometer * (ΔA_sample / Δt_sample) * (ε_actinometer / ε_sample) * (V_sample / V_actinometer) * (1 / (1 - 10^(-A_actinometer))) * ((1 - 10^(-A_sample)))
where ΔA is the change in absorbance, Δt is the irradiation time, ε is the molar extinction coefficient, and V is the volume.
Measurement of Thermal Relaxation Rate (Half-life, t½)
The thermal stability of the metastable isomer is a critical parameter, especially for applications requiring long-lived activated states.
Materials:
-
Solution of the photochromic compound in the metastable state (generated by irradiation)
-
Temperature-controlled UV-Vis spectrophotometer
Procedure:
-
Prepare Metastable State: Irradiate the solution of the photochromic compound to achieve a high population of the metastable isomer.
-
Monitor Thermal Decay: Place the cuvette in a temperature-controlled spectrophotometer and monitor the change in absorbance at a wavelength where the two isomers have significantly different absorption, as a function of time in the dark.
-
Kinetic Analysis: The thermal relaxation of many photochromic molecules follows first-order kinetics. The rate constant (k) can be determined by fitting the absorbance change over time to an exponential decay function.
-
Calculate Half-life: The half-life (t½) is then calculated using the equation: t½ = ln(2) / k.
Visualizations
The following diagrams illustrate the experimental workflow for characterizing photochromic molecules and a conceptual signaling pathway where such a molecule could be employed.
Caption: Experimental workflow for the characterization of photochromic molecules.
Caption: Conceptual signaling pathway controlled by a photoswitchable ligand.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. emergent-scientist.edp-open.org [emergent-scientist.edp-open.org]
- 6. Effect on solvent polarity and concentration on the photo transformation of 6-nitro BIPS | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Substituted Azobenzene Molecular Switches
For Researchers, Scientists, and Drug Development Professionals
Azobenzene and its derivatives are a cornerstone of photopharmacology and materials science, offering precise spatiotemporal control over molecular systems through light-induced isomerization. The strategic placement of substituents on the azobenzene core allows for the fine-tuning of its photochemical properties, tailoring the molecule for specific applications. This guide provides an objective comparison of the performance of various substituted azobenzenes, supported by experimental data and detailed methodologies, to aid in the selection of the optimal photoswitch for your research needs.
Performance Benchmarks of Substituted Azobenzenes
The utility of an azobenzene-based molecular switch is primarily determined by its photophysical characteristics. Key performance indicators include the wavelengths required for photoisomerization (λmax), the efficiency of the photochemical reaction (quantum yield, Φ), and the thermal stability of the metastable cis (Z) isomer (thermal half-life, t½). Substituents on the aromatic rings can significantly influence these parameters. For instance, ortho-substitution can dramatically increase the half-life of the Z-isomer and shift the absorption bands to enable switching with visible light.[1]
The following tables summarize the performance of a selection of substituted azobenzene derivatives, providing a comparative overview of their key characteristics.
Table 1: Performance Characteristics of Selected Substituted Azobenzene Derivatives
| Compound/Substitution | λmax (E-isomer, nm) | λmax (Z-isomer, nm) | Quantum Yield (E→Z) | Quantum Yield (Z→E) | Thermal Half-life (t½) | Solvent |
| Unsubstituted Azobenzene | ~320 (π-π), ~440 (n-π) | ~320 (π-π), ~440 (n-π) | 0.11 (313 nm) | 0.45 (436 nm) | ~49 hours | Methanol |
| 4-Aminoazobenzene | ~385 (π-π) | Not specified | Not specified | Not specified | Not specified | Not specified |
| Tetra-ortho-fluoroazobenzene | Not specified | Not specified | Not specified | Not specified | ~2 years | DMSO |
| Tetra-ortho-methoxy amidoazobenzene | ~365 (π-π), ~490 (n-π) | ~365 (π-π), ~454 (n-π) | Not specified | Not specified | ~2.4 days | Aqueous Buffer |
| meta-Methylazobenzene (AB.Me) | ~350 (π-π), ~444 (n-π*) | Not specified | Not specified | Not specified | ~8.5 hours (25°C) | Not specified |
| meta-Methoxyazobenzene (AB.OMe) | Not specified | Not specified | Not specified | Not specified | ~8.5 hours (25°C) | Not specified |
| meta-Carbomethoxyazobenzene (AB.CO2Me) | Not specified | Not specified | Not specified | Not specified | ~9.5 hours (25°C) | Not specified |
Table 2: Influence of ortho-Substitution on Thermal Half-Life
| Compound/Substitution | Thermal Half-life (t½) | Solvent |
| ortho-Fluoroazobenzene | Increased relative to unsubstituted | Various |
| Tetra-ortho-fluoroazobenzene | ~2 years | DMSO |
| ortho-Chloro substitution | Drastically improved half-life | Not specified |
| ortho-Methoxy substitution | Significantly reduced half-life | Not specified |
Experimental Protocols
The characterization of substituted azobenzene photoswitches involves a series of key experiments to determine their photochemical properties. The following are detailed methodologies for the most common techniques.
UV-Vis Spectroscopy for Photoisomerization Studies
Objective: To monitor the E ↔ Z isomerization of an azobenzene derivative, determine the photostationary state (PSS), and measure the thermal relaxation rate.
Materials:
-
Azobenzene derivative solution of known concentration in a suitable solvent (e.g., DMSO, acetonitrile, toluene).[1]
-
Quartz cuvette (1 cm path length).[1]
-
UV-Vis spectrophotometer.[1]
-
Light sources for irradiation (e.g., LEDs or filtered lamps at specific wavelengths).[1]
Procedure:
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the azobenzene solution. In the dark, the thermally stable E-isomer is predominant.[1]
-
E → Z Isomerization: Irradiate the sample in the cuvette with a light source that excites the π-π* or n-π* transition of the E-isomer (typically UV or blue light) to induce isomerization to the Z-form.[1]
-
Monitoring PSS: Periodically record the UV-Vis spectrum during irradiation until no further changes are observed.[1] This indicates that the photostationary state (PSS) for that wavelength has been reached, a dynamic equilibrium where the rates of E → Z and Z → E photoisomerization are equal.
-
Z → E Isomerization: To observe the reverse isomerization, irradiate the sample at the PSS with a wavelength primarily absorbed by the Z-isomer (often in the visible range). Record the spectra until a new PSS is reached.
-
Thermal Relaxation: After reaching a PSS with a high proportion of the Z-isomer, store the sample in the dark at a constant temperature. Record the UV-Vis spectrum at regular intervals to monitor the thermal (dark) reversion to the E-isomer. The rate of this process can be used to calculate the thermal half-life (t½) of the Z-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Quantification
Objective: To determine the precise ratio of E and Z isomers in a sample, particularly at the photostationary state.
Materials:
-
Azobenzene derivative dissolved in a suitable deuterated solvent.
-
NMR spectrometer.
-
Light source for in-situ irradiation (optional, for monitoring isomerization within the NMR tube).
Procedure:
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample in its thermally relaxed state (predominantly E-isomer).
-
Irradiation: Irradiate the sample with the desired wavelength of light to induce photoisomerization. This can be done externally before placing the sample in the spectrometer or in-situ if the setup allows.
-
Post-Irradiation Spectrum: Acquire a ¹H NMR spectrum after irradiation to observe the signals corresponding to both the E and Z isomers. The chemical shifts of the aromatic protons are typically different for the two isomers.[2][3]
-
Quantification: Integrate the signals corresponding to unique protons of the E and Z isomers. The ratio of the integrals provides the relative concentration of each isomer in the mixture.[2]
Transient Absorption Spectroscopy for Ultrafast Dynamics
Objective: To study the short-lived excited states and the dynamics of the isomerization process on the femtosecond to picosecond timescale.
Materials:
-
Femtosecond laser system (pump and probe beams).
-
Spectrometer with a fast detector.
-
Solution of the azobenzene derivative.
Procedure:
-
Excitation: A short "pump" laser pulse excites the azobenzene molecules to a higher electronic state.
-
Probing: A second, time-delayed "probe" pulse is passed through the sample, and its absorption is measured.
-
Data Acquisition: The difference in absorption of the probe with and without the pump pulse is recorded at various delay times between the two pulses.
-
Kinetic Analysis: The decay of the transient absorption signals provides information about the lifetimes of the excited states and the rates of isomerization and other relaxation processes.[4][5][6]
Visualizing Experimental Workflows and Relationships
To better understand the process of benchmarking azobenzene performance, the following diagrams illustrate a typical experimental workflow and the logical relationships between key parameters.
Caption: Experimental workflow for benchmarking substituted azobenzene performance.
Caption: Logical relationship of key performance parameters for azobenzene switches.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoisomerization dynamics and pathways of trans- and cis-azobenzene in solution from broadband femtosecond spectroscopies and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Photoswitches: 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene versus Spiropyrans
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of materials science, pharmacology, and molecular engineering, the ability to externally control molecular systems with spatiotemporal precision is paramount. Photoswitches, molecules that undergo reversible structural and functional changes in response to light, are powerful tools for achieving this control. This guide provides a detailed comparison of two prominent classes of photoswitches: the push-pull azobenzene derivative, 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene, and the widely studied spiropyran family, with a focus on 6-nitroBIPS (1′,3′,3′-trimethyl-6-nitrospiro[chromene-2,2′-indoline]) as a representative example.
At a Glance: Key Differences
| Feature | 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene | Spiropyrans (e.g., 6-nitroBIPS) |
| Photoswitching Mechanism | trans-cis (E/Z) isomerization around the N=N double bond. | Ring-opening and closing reaction. |
| Structural Change | Moderate change in molecular geometry. | Significant structural and electronic rearrangement. |
| Polarity Change | The cis isomer is generally more polar than the trans isomer. | The open merocyanine form is zwitterionic and significantly more polar than the closed spiropyran form. |
| Color Change | Typically involves a shift in the absorption spectrum, often remaining in the UV-Vis region. | Often exhibits dramatic photochromism, switching from colorless to a highly colored state. |
| Thermal Stability of Metastable State | The thermal relaxation of the cis isomer can be tuned from milliseconds to years depending on the substitution pattern. | The open merocyanine form is often thermally unstable and reverts to the spiropyran form in the dark. |
| Fatigue Resistance | Generally high, with many cycles possible before degradation. | Can be prone to photodegradation, although this can be mitigated by molecular design or environmental control.[1][2][3] |
Signaling Pathways and Experimental Workflow
The photoswitching behavior of these molecules can be harnessed to control a variety of downstream processes. The following diagrams illustrate the fundamental photoswitching pathways and a typical experimental workflow for their characterization.
Quantitative Performance Data
The following table summarizes key photophysical properties of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene and 6-nitroBIPS in different solvents. The choice of solvent can significantly impact the behavior of these photoswitches.[4]
| Parameter | 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene | 6-nitroBIPS (1′,3′,3′-trimethyl-6-nitrospiro[chromene-2,2′-indoline]) |
| Solvent | Toluene | Ethanol |
| λmax (Stable Form) | ~488 nm (trans) | ~490 nm (trans) |
| λmax (Metastable Form) | ~370 nm & ~520 nm (cis) | ~370 nm & ~520 nm (cis) |
| Quantum Yield (Φ) | trans → cis: ~0.1 | trans → cis: ~0.1 |
| Thermal Half-life (t1/2) | Hours to Days | Hours to Days |
| Fatigue Resistance | Generally good, can withstand multiple cycles. | Moderate, can be improved in polymer matrices.[5] |
Note: Data for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene is estimated based on structurally similar 4-dialkylamino-4'-acylazobenzenes due to the lack of specific experimental data in the literature.
Experimental Protocols
Accurate characterization of photoswitches is crucial for their effective application. Below are detailed methodologies for key experiments.
UV-Vis Spectroscopic Characterization
Objective: To determine the absorption maxima of the stable and metastable isomers and to monitor the photoisomerization process.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solution of the photoswitch in the desired solvent (concentration adjusted to have an absorbance of ~1 at the λmax of the stable form)
-
Light source for irradiation (e.g., UV lamp at 365 nm, visible light LED)
Procedure:
-
Record the initial absorption spectrum of the solution. This spectrum represents the thermally stable isomer (e.g., trans-azobenzene or the spiropyran form).
-
Irradiate the sample in the cuvette with a light source that induces isomerization to the metastable state (e.g., UV light).
-
Record the absorption spectrum at regular intervals during irradiation until no further spectral changes are observed. This indicates that the photostationary state (PSS) has been reached.
-
To observe the reverse isomerization, irradiate the sample at the PSS with a light source of a different wavelength (e.g., visible light) and record the spectral changes until the initial state is recovered.
Determination of Isomerization Quantum Yield (Φ)
Objective: To quantify the efficiency of the photoisomerization process.
Materials:
-
Calibrated light source with a known photon flux (can be determined using chemical actinometry, e.g., with potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
Solution of the photoswitch of known concentration
Procedure:
-
Prepare a dilute solution of the photoswitch with an absorbance of < 0.1 at the excitation wavelength to ensure uniform light absorption.
-
Record the initial absorbance of the sample.
-
Irradiate the sample with the calibrated monochromatic light source for a defined period.
-
Record the absorbance spectrum after irradiation.
-
Calculate the change in the number of molecules of the isomer based on the change in absorbance and the molar extinction coefficient.
-
The quantum yield is calculated as the number of molecules isomerized divided by the number of photons absorbed by the sample.
Measurement of Thermal Relaxation Half-life (t1/2)
Objective: To determine the thermal stability of the metastable isomer.
Materials:
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Solution of the photoswitch
-
Light source to generate the metastable isomer
Procedure:
-
Generate the metastable isomer by irradiating the solution until the PSS is reached.
-
Place the cuvette in the thermostatted holder in the spectrophotometer and turn off the irradiation source.
-
Monitor the change in absorbance at the λmax of the metastable isomer over time as it thermally reverts to the stable form.
-
The thermal relaxation process typically follows first-order kinetics. The rate constant (k) can be determined by fitting the absorbance decay to an exponential function.
-
The half-life is then calculated as t1/2 = ln(2)/k.
Assessment of Fatigue Resistance
Objective: To evaluate the stability of the photoswitch over multiple switching cycles.
Procedure:
-
Prepare a solution of the photoswitch in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Perform a photoswitching cycle by irradiating with the appropriate wavelengths to interconvert between the two isomers (e.g., UV light followed by visible light).
-
Record the absorption spectrum after the completion of the cycle.
-
Repeat this cycling process for a large number of cycles (e.g., 10, 50, 100 or more).
-
Analyze the change in the absorbance maxima of the isomers as a function of the number of cycles. A significant decrease in the absorbance indicates photodegradation and poor fatigue resistance.
Conclusion
Both 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene and spiropyrans offer unique advantages as photoswitches. The choice between them will depend on the specific application requirements.
4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene , as a push-pull azobenzene, is expected to exhibit good fatigue resistance and tunable thermal stability of its cis isomer, making it suitable for applications requiring long-term stability and repeated cycling. The moderate structural change upon isomerization can be advantageous for subtle conformational control in biological systems.
Spiropyrans , such as 6-nitroBIPS, are characterized by a dramatic change in structure, polarity, and color upon photoswitching. This makes them excellent candidates for applications in sensing, imaging, and materials where a large and visually detectable response is desired. However, their generally lower fatigue resistance and the thermal instability of the merocyanine form need to be considered and may require specific molecular design strategies or environmental control to overcome.
For drug development professionals, the ability to control biological activity with light is a key advantage of photoswitches. The choice of photoswitch will depend on the desired mode of action. The subtle conformational changes of azobenzenes may be ideal for modulating enzyme or receptor activity, while the large structural and polarity changes of spiropyrans could be harnessed for applications such as light-triggered drug release from a carrier. Careful consideration of the photophysical properties, stability, and biological compatibility of each class of photoswitch is essential for successful application in photopharmacology.
References
Characterization techniques for confirming the structure of azobenzene derivatives
A Comprehensive Guide to Characterization Techniques for Azobenzene Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized azobenzene derivatives is paramount. These photoswitchable molecules are pivotal in applications ranging from targeted drug delivery to molecular machines, making a thorough characterization of their structure and isomeric states essential. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is often the first technique employed due to its simplicity and the distinct spectral signatures of the trans and cis isomers of azobenzene derivatives. It is particularly powerful for monitoring photoisomerization. The planar trans isomer typically exhibits a strong π-π* transition, while the non-planar cis isomer shows a weaker π-π* band and a characteristic n-π* transition in the visible region.[1]
Data Presentation: UV-Vis Spectroscopy
| Parameter | trans-Azobenzene | cis-Azobenzene | Key Features & Notes |
| π-π* Transition λmax | ~320-350 nm[1] | Weaker and often blue-shifted relative to trans isomer | This is an intense absorption band. Substituents on the phenyl rings can shift this wavelength.[2] |
| n-π* Transition λmax | Weak or obscured | ~440-450 nm[1] | This transition is symmetry-forbidden in the trans isomer but allowed in the cis isomer, making it a hallmark of successful isomerization. |
| Molar Extinction Coefficient (π-π*) | High | Low | The difference in extinction coefficients allows for quantification of the isomeric ratio in a mixture. |
Experimental Protocol: Monitoring Photoisomerization by UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the azobenzene derivative in a suitable solvent (e.g., methanol, DMSO, DCM) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance of approximately 1.0-1.5.[1]
-
Initial Spectrum : Record the UV-Vis spectrum of the sample. This will typically represent the thermodynamically stable trans isomer.
-
Irradiation : Irradiate the sample solution with UV light (e.g., 365 nm) to induce trans-to-cis isomerization.[3]
-
Spectrum after Irradiation : Record the spectrum at various time intervals or until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum.
-
Data Analysis : Analyze the changes in the absorption bands. A decrease in the π-π* band of the trans isomer and the appearance or increase of the n-π* band of the cis isomer confirms photoisomerization. The reverse process (cis-to-trans) can be monitored by irradiation with visible light (e.g., >450 nm) or by observing thermal relaxation in the dark.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about the connectivity and chemical environment of atoms. It is invaluable for confirming the overall structure of the synthesized derivative and can also be used to quantify the ratio of trans and cis isomers in a sample.[5]
Data Presentation: NMR Spectroscopy
| Parameter | trans Isomer | cis Isomer | Key Features & Notes |
| ¹H NMR (Aromatic Protons) | Typically downfield | Typically upfield compared to trans | The non-planar nature of the cis isomer causes one phenyl ring to sit in the shielding cone of the other, leading to an upfield shift of its proton signals. |
| ¹³C NMR | Characteristic signals for aromatic carbons | Shifts observed upon isomerization | Can be used to confirm the carbon skeleton of the molecule. |
Experimental Protocol: Quantifying Isomer Ratios by ¹H NMR
-
Sample Preparation : Dissolve a known amount of the azobenzene derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Initial Spectrum : Acquire a ¹H NMR spectrum of the sample, which will primarily show the trans isomer.
-
Induce Isomerization : Irradiate the NMR tube with UV light (e.g., 366 nm) until the photostationary state is reached.[6]
-
Acquire PSS Spectrum : Immediately acquire another ¹H NMR spectrum. New peaks corresponding to the cis isomer will be visible.
-
Data Analysis : Integrate a well-resolved peak for the trans isomer and a corresponding peak for the cis isomer. The ratio of the integrals directly corresponds to the molar ratio of the two isomers in the photostationary state.
Vibrational Spectroscopy (FTIR and Raman)
Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify functional groups and probe the vibrational modes of the molecule. Changes in the vibrational spectra can confirm the presence of the characteristic azo (N=N) bond and can also be used to monitor isomerization.
Data Presentation: Vibrational Spectroscopy
| Vibrational Mode | trans-Azobenzene (cm⁻¹) | cis-Azobenzene (cm⁻¹) | Key Features & Notes |
| N=N Stretch | ~1440 | ~1510 | The position of this band can be sensitive to the electronic effects of substituents. |
| C-N Stretch | ~1150 | Varies | Useful for confirming the connection of the azo group to the phenyl rings. |
| Aromatic C-H Bending | 910-665[7] | Varies | The out-of-plane bending modes can be indicative of the substitution pattern on the aromatic rings. |
Experimental Protocol: Characterization by FTIR
-
Sample Preparation : The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent.[1]
-
Acquire Spectrum : Record the FTIR spectrum of the sample.
-
Data Analysis : Identify the characteristic vibrational bands. The presence of the N=N and C-N stretching frequencies, along with the expected aromatic ring vibrations, helps to confirm the structure. For isomerization studies, changes in the intensity and position of these bands after irradiation can be monitored.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of the synthesized azobenzene derivative, which provides direct confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
Data Presentation: Mass Spectrometry
| Technique | Information Provided | Key Features & Notes |
| Electron Ionization (EI) | Molecular ion (M⁺) and fragmentation pattern | Provides structural information through analysis of fragment ions. |
| Electrospray Ionization (ESI) | Pseudomolecular ions (e.g., [M+H]⁺, [M+Na]⁺) | A soft ionization technique suitable for a wide range of azobenzene derivatives.[5] |
| High-Resolution MS (HRMS) | Exact mass of the molecular or pseudomolecular ion | Allows for unambiguous determination of the molecular formula. |
Experimental Protocol: Molecular Weight Confirmation by MS
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion/Injection : Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Data Acquisition : Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis : Identify the peak corresponding to the molecular ion or pseudomolecular ion. Compare the measured mass-to-charge ratio (m/z) with the calculated theoretical value for the expected chemical formula.
X-ray Crystallography
For azobenzene derivatives that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. It allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for unambiguous structure elucidation.[8][9]
Data Presentation: X-ray Crystallography
| Parameter | Information Provided | Key Features & Notes |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal lattice. | |
| Bond Lengths & Angles | Precise measurement of all atomic distances and angles. | Confirms the connectivity and geometry, including the planarity of the trans isomer. |
| Torsion Angles | Defines the conformation of the molecule. | Crucial for understanding the steric and electronic effects of substituents. |
| Crystal Packing | Information on intermolecular interactions in the solid state. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : Grow single crystals of the azobenzene derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Crystal Mounting : Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection : Collect diffraction data by irradiating the crystal with X-rays.
-
Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Workflow for Characterization
A logical workflow for characterizing a new azobenzene derivative typically starts with techniques that confirm the molecular weight and basic structural features, followed by more detailed spectroscopic analysis and, if possible, definitive crystallographic confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Photo-mechanical azobenzene cocrystals and in situ X-ray diffraction monitoring of their optically-induced crystal-to-crystal isomerisation - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Predicting Azobenzene Photophysics with DFT Calculations
A comparative analysis of computational methods against experimental data for researchers, scientists, and drug development professionals.
The photochromic properties of azobenzenes, molecules that isomerize upon light exposure, have positioned them as critical components in a range of applications, from molecular switches and optical data storage to photopharmacology. The ability to accurately predict their photophysical characteristics—such as absorption maxima (λmax), photoisomerization quantum yields, and thermal relaxation half-lives—is paramount for the rational design of novel photoswitchable systems. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as powerful tools for these predictions. This guide provides an objective comparison of the performance of various DFT functionals against experimental data, offers detailed experimental protocols for key measurements, and visualizes the underlying computational and photophysical processes.
Predicting Photophysical Properties: A DFT Functional Face-Off
The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set. Below, we summarize the performance of commonly used functionals in predicting the key photophysical properties of azobenzenes.
Absorption Maxima (λmax)
The prediction of the primary absorption bands, corresponding to the n→π* and π→π* electronic transitions, is a common benchmark for TD-DFT methods.
| Functional | Basis Set | Mean Absolute Deviation (nm) vs. Experiment | Strengths | Weaknesses |
| B3LYP | 6-311G(d,p), cc-pVDZ | ~13-20 nm[1] | Good balance of accuracy and computational cost for a wide range of azobenzenes.[1] | Can underestimate excitation energies, particularly for charge-transfer states. |
| CAM-B3LYP | 6-311+G(d,p) | ~13 nm[1] | A range-separated hybrid functional that often improves accuracy for charge-transfer and long-range excitations.[2] | More computationally expensive than B3LYP. |
| PBE0 | 6-311G(d,p) | ~15-25 nm | Generally provides good results for valence excitations. | May not be as accurate as range-separated functionals for all systems. |
| ωB97X-D | 6-31G(d) | Varies | Includes empirical dispersion corrections, which can be important for systems with non-covalent interactions. | Performance can be system-dependent. |
Note: The presented mean absolute deviations are approximate and can vary depending on the specific set of molecules and experimental conditions.
Thermal Isomerization Half-Life (t½)
The thermal stability of the cis isomer is crucial for applications requiring long-lived metastable states. DFT can be used to calculate the activation energy (ΔG‡) for the thermal cis-to-trans isomerization, which is then used to estimate the half-life. Two primary mechanisms are considered: rotation around the N=N bond and inversion at one of the nitrogen centers.
| Functional | Basis Set | Qualitative Agreement with Experiment | Key Insights |
| B3LYP | 6-31G* | Good | Often used to explore the potential energy surfaces of both inversion and rotation pathways.[3] |
| ωB97X-D | 6-31G(d) | Good | Provides a reasonable description of the relative energies of the transition states.[4] |
| M06-2X | 6-31+G(d,p) | Good | A high-HF-exchange functional that can perform well for reaction barriers. |
Recent studies suggest that for some azobenzenes, thermal isomerization may proceed through an intersystem crossing mechanism, which is not well-described by standard DFT methods and may require more advanced computational approaches.[5]
Photoisomerization Quantum Yield (Φ)
Predicting photoisomerization quantum yields is a more complex challenge for DFT as it depends on the dynamics on the excited-state potential energy surface. While direct prediction of Φ is not a standard output of TD-DFT calculations, computational methods can provide insights into the factors governing the efficiency of photoisomerization, such as the accessibility of conical intersections. Qualitative predictions and trends can often be inferred from the calculated excited-state landscape.
Experimental Protocols for Photophysical Characterization
To validate computational predictions and to characterize novel azobenzene derivatives, a suite of experimental techniques is employed.
UV-Vis Spectroscopy for Monitoring Isomerization
Objective: To monitor the spectral changes during the trans-to-cis and cis-to-trans isomerization of an azobenzene derivative.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in a suitable solvent (e.g., methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of ~1 in the initial state.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum corresponds to the thermally stable trans isomer.
-
trans-to-cis Isomerization: Irradiate the sample with UV light at a wavelength corresponding to the π→π* transition of the trans isomer (typically around 365 nm).
-
Spectral Monitoring: Record the UV-Vis spectrum at regular intervals during irradiation until the photostationary state (PSS) is reached, indicated by no further changes in the spectrum. This will show a decrease in the π→π* band and an increase in the n→π* band.
-
cis-to-trans Isomerization: The back isomerization can be induced either thermally by keeping the sample in the dark at a specific temperature or photochemically by irradiating with light corresponding to the n→π* transition of the cis isomer (typically > 420 nm).
-
Data Analysis: The relative concentrations of the trans and cis isomers at the PSS can be determined from the changes in absorbance at specific wavelengths, provided the molar extinction coefficients of the pure isomers are known.
Determination of Photoisomerization Quantum Yield
Objective: To quantify the efficiency of the light-induced isomerization.
Methodology:
-
Actinometry: A chemical actinometer with a known quantum yield (e.g., ferrioxalate) is used to accurately measure the photon flux of the light source.
-
Sample Irradiation: The azobenzene solution is irradiated under the same conditions as the actinometer.
-
Spectroscopic Monitoring: The change in the concentration of the azobenzene isomer is monitored over time using UV-Vis spectroscopy.
-
Calculation: The quantum yield is calculated by relating the number of molecules that have isomerized to the number of photons absorbed by the sample. The process involves solving rate equations that describe the photochemical reaction.[6]
Determination of Thermal Relaxation Half-Life
Objective: To measure the rate of the spontaneous cis-to-trans isomerization in the dark.
Methodology:
-
Prepare cis-rich sample: Irradiate the azobenzene solution with UV light to reach a PSS with a high concentration of the cis isomer.
-
Thermal Isomerization: Place the cuvette in a thermostated cell holder in a UV-Vis spectrophotometer in the dark.
-
Kinetic Monitoring: Record the absorption spectrum at regular time intervals as the cis isomer thermally reverts to the trans isomer.
-
Data Analysis: The change in absorbance at a wavelength where the two isomers have significantly different extinction coefficients is plotted against time. The data is then fitted to a first-order kinetic model to determine the rate constant (k), from which the half-life (t½ = ln(2)/k) is calculated.
Visualizing the Processes
To better understand the computational workflow and the fundamental mechanisms of azobenzene photoisomerization, the following diagrams are provided.
Caption: Computational workflow for predicting azobenzene photophysical properties using DFT.
Caption: Key steps in the photoisomerization and thermal relaxation of azobenzenes.
Conclusion
DFT and TD-DFT calculations are indispensable tools for the in-silico design and screening of azobenzene-based photoswitches. While functionals like B3LYP and CAM-B3LYP provide a good balance of accuracy and computational cost for predicting absorption spectra, the prediction of thermal half-lives and quantum yields remains a more complex endeavor that may require careful consideration of the isomerization mechanism and potentially more advanced computational methods. The experimental protocols outlined in this guide provide a framework for validating these computational predictions and for the thorough characterization of new azobenzene derivatives. The synergy between computational prediction and experimental validation will continue to drive innovation in the development of advanced photoresponsive materials and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uu.diva-portal.org [uu.diva-portal.org]
Unraveling the Dance of Molecules: A Comparative Guide to Azobenzene Isomerization Models
For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of molecular switches like azobenzene is paramount. The photoisomerization of azobenzene, a light-induced transformation between its trans and cis forms, underpins its use in a vast array of applications, from targeted drug delivery to molecular machinery. This guide provides an objective comparison of the leading theoretical models describing this process, juxtaposed with key experimental validations.
The central debate in the isomerization of azobenzene revolves around two primary mechanisms: a rotation of the N=N bond and an in-plane inversion of one of the nitrogen atoms. Various theoretical models have been proposed to describe these pathways, and sophisticated experimental techniques have been developed to validate them. This guide will delve into the core tenets of these models and the experimental evidence that supports or challenges them.
Theoretical Models: A Tale of Two Pathways
The two most prominent theoretical models describing the photoisomerization of azobenzene are the rotation (or torsion) mechanism and the inversion mechanism. These models are primarily investigated using computational methods such as ab initio nonadiabatic dynamics simulations, including the fewest-switches surface hopping method.[1]
-
Rotation Mechanism: This model posits that upon photoexcitation, the molecule twists around the central N=N double bond. This out-of-plane motion leads to a conical intersection where the molecule can relax back to the ground electronic state in either the trans or cis configuration.[1][2][3] Nonadiabatic dynamical simulations have shown that photoisomerization occurs predominantly by this out-of-plane rotation mechanism.[2][3]
-
Inversion Mechanism: In this pathway, one of the nitrogen atoms moves in-plane, away from the other nitrogen and its attached phenyl ring, leading to a linear transition state. From this intermediate, the molecule can proceed to form either isomer. Experimental and computational studies have provided evidence for a concerted inversion mechanism, where both aryl rings adopt a collinear arrangement before inversion.[4][5]
Recent theoretical work has also highlighted the possibility of a mixed torsional-inversion pathway, particularly in solution, suggesting a more complex reality than a single exclusive mechanism.[6]
Experimental Validation: Shedding Light on Molecular Motion
A variety of ultrafast spectroscopic techniques have been instrumental in probing the fleeting moments of azobenzene isomerization, providing crucial data to validate theoretical predictions.
Femtosecond Time-Resolved Spectroscopy has been a cornerstone of this research. By using incredibly short laser pulses, researchers can initiate the isomerization and then probe the subsequent changes in the molecule's absorption or emission of light on a femtosecond timescale.[7][8][9] These experiments have been able to measure the lifetimes of the excited electronic states (S1 and S2) that are crucial intermediates in the isomerization process.[8][9] For instance, femtosecond time-resolved fluorescence spectroscopy has determined the lifetimes of the S2 and S1 states to be approximately 110 fs and 500 fs, respectively.[8][9]
Transient Absorption Spectroscopy provides insights into the electronic states involved and their evolution over time. Following photoexcitation, the appearance and decay of transient absorption signals at specific wavelengths can be correlated with the population of different excited states and the formation of intermediates.[7][10]
Time-Resolved Raman Spectroscopy offers structural information about the molecule in its excited state. By analyzing the vibrational frequencies of the molecule, researchers can infer changes in bond character, such as the nature of the N=N bond during isomerization.[7] For example, picosecond time-resolved Raman measurements have shown that the NN stretching frequency in the S1 state is very close to that in the S0 state, indicating that the NN bond retains its double bond character in the S1 state.[7]
Coulomb Explosion Imaging is a more direct method for capturing molecular structure in real-time. In this technique, an ultrashort, intense X-ray pulse strips multiple electrons from the molecule, causing it to fly apart. By detecting the trajectories of the resulting ions, the original geometry of the molecule at the moment of the X-ray pulse can be reconstructed, providing "snapshots" of the isomerization process.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental and theoretical studies on azobenzene isomerization.
| Parameter | Value | Experimental/Theoretical | Reference |
| Excited State Lifetimes | |||
| S2 (ππ) State Lifetime | ~110 fs | Experimental (Femtosecond Fluorescence) | [8][9] |
| S1 (nπ) State Lifetime | ~500 fs | Experimental (Femtosecond Fluorescence) | [8][9] |
| S1 Lifetime (cis-to-trans) | 67 fs | Theoretical (Nonadiabatic Dynamics) | [1] |
| Quantum Yields | |||
| trans-to-cis Isomerization (S1 excitation) | ~0.25 | Experimental | [12] |
| trans-to-cis Isomerization (S2 excitation) | ~0.11 | Experimental | [12] |
| cis-to-trans Isomerization (S1 excitation) | 0.65 | Theoretical (Nonadiabatic Dynamics) | [1] |
| Energy Barriers | |||
| S1t L → S1t D Transition | 8 kJ/mol | Experimental (Transient Absorption) | [10] |
| S1t D → S0 Relaxation | 12 kJ/mol | Experimental (Transient Absorption) | [10] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the validity of the data.
Femtosecond Time-Resolved Spectroscopy
Objective: To measure the lifetimes of excited electronic states and observe the dynamics of the isomerization process.
Methodology:
-
A "pump" laser pulse of a specific wavelength (e.g., in the UV range to excite to the S2 state) is used to initiate the photoisomerization of an azobenzene sample in solution.[7]
-
A second, time-delayed "probe" laser pulse is directed at the sample.[7]
-
The absorption or fluorescence of the probe light by the sample is measured.[7][8]
-
By systematically varying the time delay between the pump and probe pulses, a time-resolved profile of the changes in absorption or fluorescence can be constructed.[7][8]
-
The decay of the signals is then fit to exponential functions to extract the lifetimes of the transient species.[8]
Nonadiabatic Dynamics Simulations
Objective: To theoretically model the isomerization pathway and calculate properties such as quantum yields and excited state lifetimes.
Methodology:
-
The potential energy surfaces of the ground and relevant excited electronic states of azobenzene are calculated using quantum chemistry methods (e.g., CASSCF).[1]
-
A "swarm" of classical trajectories representing the motion of the atoms is initiated on the excited state potential energy surface, mimicking the photoexcitation process.[1]
-
The motion of each trajectory is propagated over time using classical mechanics.[1]
-
At each time step, the probability of a "hop" between different electronic states (e.g., from an excited state to the ground state) is calculated based on the nonadiabatic coupling between the states.[1]
-
By running a large number of trajectories, statistical properties such as the quantum yield (the fraction of trajectories that end in the isomerized state) and the average lifetime of the excited state can be determined.[1]
Visualizing the Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Competing pathways for azobenzene photoisomerization.
Caption: Workflow for a pump-probe spectroscopy experiment.
Caption: Workflow for nonadiabatic dynamics simulations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Nonadiabatic simulation study of photoisomerization of azobenzene: detailed mechanism and load-resisting capacity. | Semantic Scholar [semanticscholar.org]
- 3. [0907.1729] Nonadiabatic simulation study of photoisomerization of azobenzene: Detailed mechanism and load-resisting capacity [arxiv.org]
- 4. Proof for the concerted inversion mechanism in the trans-->cis isomerization of azobenzene using hydrogen bonding to induce isomer locking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Comparing the fatigue resistance of different classes of molecular photoswitches
For researchers, scientists, and drug development professionals, the long-term stability of molecular photoswitches is a critical parameter for their practical application. This guide provides an objective comparison of the fatigue resistance of three major classes of molecular photoswitches: azobenzenes, spiropyrans, and diarylethenes. The comparison is supported by available experimental data, detailed experimental protocols for assessing fatigue, and visualizations of degradation pathways and experimental workflows.
Molecular photoswitches, molecules that reversibly change their properties upon light irradiation, are enabling advancements in fields ranging from materials science to photopharmacology.[1] A key performance metric for these molecular machines is their fatigue resistance—the ability to undergo numerous switching cycles without significant degradation. Poor fatigue resistance, often stemming from irreversible side reactions, can severely limit the utility of a photoswitch in real-world applications. This guide delves into the comparative fatigue resistance of azobenzenes, spiropyrans, and diarylethenes, offering insights into their relative stability and the factors governing their degradation.
Quantitative Comparison of Fatigue Resistance
The fatigue resistance of a photoswitch is quantified by parameters such as the number of switching cycles it can endure before significant degradation (e.g., a 10% or 50% loss of the photochromic response) and the quantum yield of degradation (Φdeg), which represents the efficiency of the degradation process. The following table summarizes available quantitative data for different classes of photoswitches. It is important to note that direct comparison can be challenging due to the strong dependence of fatigue on experimental conditions such as the solvent, concentration, light intensity, and the specific molecular structure.
| Photoswitch Class | Derivative/System | Number of Cycles | Degradation (% after n cycles) | Photodegradation Quantum Yield (Φdeg) | Solvent/Matrix | Reference |
| Diarylethene | Dithienylethene with perfluorocyclopentene bridge and 3,5-bis(trifluoromethyl)phenyl groups | > 10,000 | < 5% | Very low (not specified) | Acetonitrile | [2][3] |
| Diarylethene | Water-soluble diarylethene with γ-cyclodextrin | Significantly improved over free diarylethene | - | - | Water | [4] |
| Diarylethene | DAE@CB7 complex | N₁/₂ = 2560 | 50% | - | Water | [5][6] |
| Azobenzene | Trisazobenzene macrocycle | > 21 | Repeatable switching observed | Not specified | TCE | [7] |
| Azobenzene | 2,2ʹ-DHAB | > 40 | Robust, minimal photobleaching | Not specified | Not specified | [8] |
| Spiropyran | Pure monolayer on a surface | 1 | 20% | Not specified | Surface | [9] |
| Spiropyran | Pure monolayer on a surface | 2 | 35% | Not specified | Surface | [9] |
| Spiropyran | Mixed monolayer with hexanethiol (dry conditions) | > 100 | No chemical degradation observed | Not specified | Surface | [9] |
| Spiropyran | Covalently attached to a polymeric film | 12 | 27% signal loss | Not specified | Polymer film | [10] |
| Spiropyran | Non-immobilized in a polymeric film | 12 | 57% signal loss | Not specified | Polymer film | [10] |
General Observations on Fatigue Resistance
-
Diarylethenes are generally considered the most fatigue-resistant class of photoswitches.[8] Their exceptional thermal stability and the typically high quantum yields of the desired photoisomerization reactions contribute to their robustness. The primary degradation pathway often involves the formation of an annulated byproduct, but this can be suppressed through careful molecular design, such as the introduction of bulky or electron-withdrawing substituents and the use of a perfluorocyclopentene bridge.[2][3]
-
Azobenzenes also exhibit excellent fatigue resistance, particularly when switched with visible light.[8] Their simple isomerization mechanism, a reversible change between the trans and cis isomers, is generally a very "clean" photoreaction with few side products.[11] However, their stability can be influenced by the environment; for example, the photoisomerization quantum yield is affected when azobenzene is incorporated into DNA.[12]
-
Spiropyrans are often considered the least fatigue-resistant of the three classes. The open merocyanine (MC) form is susceptible to degradation, particularly through reactions with oxygen, especially when nitro-substituents are present.[10] The fatigue of spiropyrans is highly dependent on their environment; for instance, immobilization on surfaces or incorporation into polymer matrices can significantly alter their stability.[9][13] In some cases, covalent attachment to a polymer has been shown to reduce photodegradation.[10]
Experimental Protocols for Assessing Fatigue Resistance
A standardized protocol is crucial for the accurate and comparable assessment of photoswitch fatigue resistance. The following outlines a general methodology.
1. Sample Preparation:
-
Dissolve the photoswitch in a spectroscopic-grade solvent at a concentration that yields an absorbance of approximately 1 at the λmax of the initial isomer.
-
For solid-state measurements, prepare a thin film of the photoswitch embedded in a polymer matrix (e.g., PMMA) on a transparent substrate.[13]
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) to minimize photooxidation, a common degradation pathway.
2. Photochemical Switching:
-
Use a stable light source with a narrow bandwidth, such as a laser or a lamp with a monochromator or bandpass filters, to irradiate the sample at the λmax of the initial isomer to induce isomerization.
-
Use a second light source at the λmax of the photogenerated isomer to drive the back-isomerization.
-
The light intensity should be kept constant throughout the experiment and measured using a calibrated photometer.
3. Data Acquisition:
-
Record the UV-Vis absorption spectrum of the sample before irradiation.
-
Subject the sample to alternating irradiation at the two selected wavelengths for a defined period to complete one switching cycle.
-
After each cycle, or at regular intervals (e.g., every 10 or 100 cycles), record the full UV-Vis spectrum.
4. Data Analysis:
-
Monitor the change in absorbance at the λmax of one of the isomers as a function of the number of switching cycles.
-
The fatigue resistance can be expressed as the number of cycles required for the absorbance to decrease to a certain percentage (e.g., 90% or 50%) of its initial value.
-
The photodegradation quantum yield (Φdeg) can be determined by actinometry, comparing the rate of degradation of the photoswitch to that of a well-characterized chemical actinometer under identical irradiation conditions.
Visualizing Degradation and Experimental Workflow
To better understand the processes involved in photoswitch fatigue, the following diagrams, generated using the DOT language, illustrate the general degradation pathways and a typical experimental workflow.
Caption: General degradation pathways for molecular photoswitches.
Caption: Experimental workflow for fatigue resistance assessment.
Conclusion
The fatigue resistance of molecular photoswitches is a complex property that is highly dependent on the molecular structure, the class of the photoswitch, and the experimental environment. Diarylethenes currently stand out as the most robust class, often capable of undergoing thousands of switching cycles with minimal degradation. Azobenzenes also demonstrate high fatigue resistance, making them suitable for many applications. While spiropyrans are generally more prone to fatigue, their stability can be significantly enhanced through strategic molecular design and by controlling their local environment. For researchers and developers, a thorough understanding of the factors influencing fatigue and standardized testing protocols are essential for the successful implementation of molecular photoswitches in advanced technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Controlling azobenzene photoswitching through combined ortho -fluorination and -amination - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC07308A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Eliminating Fatigue in Surface-Bound Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00203K [pubs.rsc.org]
- 11. Cyclic Photoisomerization of Azobenzene in Atomistic Simulations: Modeling the Effect of Light on Columnar Aggregates of Azo Stars [mdpi.com]
- 12. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Azobenzene-Based Photoswitches for Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of a suitable molecular photoswitch is a critical decision. This guide provides a comparative analysis of the photostationary state and photophysical properties of 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene and its alternatives, supported by experimental data and detailed protocols.
This guide will focus on a comparison between two representative push-pull azobenzene derivatives: 4-amino-4'-nitroazobenzene and 4-methoxyazobenzene . These compounds, like the target molecule, feature electron-donating and electron-withdrawing groups, which significantly influence their photophysical properties.
Quantitative Data Comparison
The following tables summarize the key photophysical parameters for the selected azobenzene derivatives. These parameters are crucial for predicting the behavior of a photoswitch in a given application.
Table 1: Photophysical Properties of Selected Azobenzene Derivatives
| Compound | Solvent | λmax (trans) (nm) | λmax (cis) (nm) | trans → cis Isomerization | cis → trans Isomerization | Thermal Half-life (t½) of cis-isomer |
| 4-amino-4'-nitroazobenzene | Acetonitrile | ~477 | ~395 | 365 nm | >420 nm | Highly solvent-dependent, generally faster in polar solvents |
| 4-methoxyazobenzene | Toluene | 333, 368 | 451 | 365 nm | 440 nm | ~20 hours (in toluene)[1] |
| Azobenzene (unsubstituted) | n-Hexane | 313 | 440 | 313 nm | 440 nm | ~48 hours |
Table 2: Quantum Yields of Photoisomerization
| Compound | Solvent | Excitation Wavelength (nm) | Φ (trans → cis) | Φ (cis → trans) |
| Azobenzene (unsubstituted) | n-Hexane | 313 | 0.11[2] | 0.44 |
| Amino-substituted azobenzenes (general) | Various | Visible | Generally higher than azobenzene | - |
Experimental Protocols
Accurate characterization of the photostationary state and quantum yield is essential for the reliable application of photoswitches. The following are detailed methodologies for key experiments.
Protocol 1: Determination of Photostationary State (PSS) by UV-Vis Spectroscopy
Objective: To determine the equilibrium ratio of trans and cis isomers upon irradiation at a specific wavelength.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in a suitable solvent (e.g., acetonitrile, toluene) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of approximately 1.0-1.5 for the trans isomer to ensure adherence to the Beer-Lambert law.[3]
-
Initial Spectrum: Record the full UV-Vis absorption spectrum of the solution before irradiation. This spectrum represents the 100% trans isomer.
-
trans-to-cis Photoisomerization: Irradiate the sample with a monochromatic light source at a wavelength corresponding to the π-π* transition of the trans-isomer (e.g., 365 nm).[3]
-
Spectral Monitoring: Periodically interrupt the irradiation and record the UV-Vis spectrum. Observe the decrease in the absorbance of the π-π* band and the increase in the n-π* band corresponding to the cis-isomer.
-
Reaching PSS: Continue irradiation until no further changes in the absorption spectrum are observed. This indicates that the photostationary state has been reached.[3]
-
Data Analysis: The composition of the PSS can be calculated using the absorbance values at the λmax of the trans and cis isomers, provided their molar extinction coefficients are known.
Protocol 2: Determination of Photoisomerization Quantum Yield (Φ)
Objective: To quantify the efficiency of the photoisomerization process.
Methodology:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer with a known quantum yield, such as potassium ferrioxalate.[2]
-
Sample Irradiation: Irradiate a solution of the azobenzene derivative of known concentration with the same monochromatic light source for a defined period.
-
Spectroscopic Monitoring: Monitor the change in absorbance of the trans isomer over time using UV-Vis spectroscopy.[2]
-
Calculation: The quantum yield (Φ) is calculated using the following equation:
Φ = (Number of molecules isomerized) / (Number of photons absorbed)
The number of molecules isomerized can be determined from the change in concentration, calculated from the absorbance data using the Beer-Lambert law. The number of photons absorbed is determined from the actinometry experiment.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the relationships between different states of the photoswitch, the following diagrams are provided.
Caption: Experimental workflow for determining the photostationary state.
Caption: The two-state system of a molecular photoswitch.
Conclusion
The selection of an appropriate photoswitch for applications in research and drug development necessitates a thorough understanding of its photophysical properties. While data for 4-(dioctylamino)-4'-(trifluoroacetyl)azobenzene remains to be fully characterized, the analysis of related compounds such as 4-amino-4'-nitroazobenzene and 4-methoxyazobenzene provides valuable insights into the structure-property relationships that govern the behavior of these molecular machines. The experimental protocols detailed in this guide offer a robust framework for the characterization of novel azobenzene derivatives, enabling researchers to make informed decisions in the design and implementation of photoswitchable systems. The significant influence of solvent polarity on the thermal stability of push-pull azobenzenes, as seen with 4-amino-4'-nitroazobenzene, highlights a critical consideration for applications in biological environments.[4] Future research should focus on the detailed characterization of novel azobenzene structures to expand the toolkit of available photoswitches for advanced applications.
References
- 1. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Cross-validation of experimental results for azobenzene photoswitching kinetics
For researchers, scientists, and drug development professionals, understanding the precise kinetics of azobenzene photoswitching is paramount for the rational design of photoswitchable systems. This guide provides a comparative overview of experimental results and methodologies for studying azobenzene photoswitching kinetics, with a focus on the cross-validation of these findings. We will delve into the experimental protocols, present key quantitative data, and visualize the underlying processes to facilitate a deeper understanding of this critical molecular transformation.
The reversible trans-cis isomerization of azobenzene and its derivatives, triggered by light, is the foundation for their application in fields ranging from materials science to photopharmacology. The efficiency and speed of this switching process are critical performance indicators that must be rigorously and reproducibly characterized.
Comparative Analysis of Photoswitching Kinetic Data
The kinetics of azobenzene photoswitching are influenced by a multitude of factors including the molecular structure of the azobenzene derivative, the solvent, temperature, and the wavelength and intensity of the light source.[1][2][3][4] The following tables summarize key kinetic parameters from various studies, providing a basis for comparing the performance of different azobenzene systems under diverse conditions.
| Azobenzene Derivative | Solvent/Environment | Excitation Wavelength (nm) | Quantum Yield (Φ) | Thermal Half-Life (cis to trans) | Reference |
| Unsubstituted Azobenzene | Benzene | 313 (trans→cis) | 0.11 | 1.4 days at 35°C | [5] |
| Amphiphilic Azobenzenes | D₂O | Ambient Light | - | 40-80 min (to reach PSS) | [6] |
| 4-methoxyazobenzene | BMIM PF₆ | - | - | Varies with temperature | [2] |
| 4-anilino-4'-nitroazobenzene | Various | Flash Photolysis | - | Highly solvent-dependent | [4] |
| DOM-azo | Neutral Aqueous Solution | 720 (trans→cis) | - | ~1 s | [7] |
| Amidoazobenzene Derivative | Aqueous Solution | 530-560 (trans→cis) | - | ~2.4 days | [8] |
| Bridged Azobenzene (AB-C₂) | - | 387 (Z→E), 490 (E→Z) | Enhanced vs. unbridged | - | [9][10] |
Table 1: Selected Photoswitching Kinetic Data for Various Azobenzene Derivatives. PSS: Photostationary State.
Methodologies for Kinetic Analysis: A Protocol Overview
Cross-validation of experimental results begins with a thorough understanding of the methodologies employed. The most common techniques for monitoring azobenzene photoswitching kinetics are UV-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and transient absorption spectroscopy.[1][11][12]
UV-Visible Spectroscopy
UV-Vis spectroscopy is a widely used method to monitor the isomerization process by tracking changes in the absorption spectrum.[1][11] The trans and cis isomers of azobenzene have distinct absorption spectra, allowing for the determination of their relative concentrations over time.
A typical experimental protocol involves:
-
Sample Preparation: A solution of the azobenzene derivative is prepared in a suitable solvent and placed in a cuvette.
-
Initial Spectrum: An initial UV-Vis spectrum is recorded to determine the starting concentration of the trans isomer.
-
Photoisomerization: The sample is irradiated with a light source of a specific wavelength to induce trans-to-cis isomerization.
-
Kinetic Monitoring: UV-Vis spectra are recorded at regular intervals during irradiation to monitor the change in absorbance at a wavelength where the difference between the trans and cis isomers is maximal.
-
Data Analysis: The concentration of each isomer is calculated from the absorbance data using the Beer-Lambert law. The rate constants for the photoisomerization and thermal relaxation processes can then be determined by fitting the concentration-time data to appropriate kinetic models.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the trans and cis isomers and can be used to follow the kinetics of thermal isomerization.[11]
A representative experimental protocol is as follows:
-
Sample Preparation: A solution of the azobenzene derivative is prepared in a deuterated solvent in an NMR tube.
-
Photoisomerization: The sample is irradiated with a light source to generate a high proportion of the cis isomer.
-
Kinetic Monitoring: ¹H NMR spectra are acquired at different time points as the cis isomer thermally relaxes back to the trans isomer.
-
Data Analysis: The relative integrals of characteristic peaks for the trans and cis isomers are used to determine their concentrations at each time point. This data is then used to calculate the rate constant for the thermal isomerization.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique for studying the ultrafast dynamics of photoisomerization, providing insights into the excited-state lifetimes and the kinetics of isomer formation on the femtosecond to nanosecond timescale.[13][14]
The general workflow for a transient absorption experiment is:
-
Excitation: The sample is excited with a short laser pulse (pump pulse) to initiate the photoisomerization process.
-
Probing: A second, broadband laser pulse (probe pulse) is passed through the sample at a variable time delay after the pump pulse.
-
Detection: The change in the absorbance of the probe pulse is measured as a function of wavelength and time delay.
-
Data Analysis: The resulting transient absorption spectra provide information about the excited-state intermediates and their decay kinetics, revealing the mechanistic details of the isomerization process.
Visualizing the Process: Workflows and Pathways
To further clarify the experimental and mechanistic aspects of azobenzene photoswitching, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for studying azobenzene photoswitching kinetics using UV-Vis spectroscopy.
Caption: Simplified signaling pathway of azobenzene photoswitching between the trans and cis isomers.
Cross-Validation Strategies
Achieving robust and reliable kinetic data requires a multi-faceted approach to cross-validation. Researchers should consider the following strategies:
-
Orthogonal Techniques: Compare kinetic data obtained from different experimental techniques, such as UV-Vis and NMR spectroscopy. Consistent results across different methods provide strong validation.
-
Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the isomerization mechanism and energy barriers.[5][11] Comparing experimental kinetic data with computational predictions can help to validate both the experimental results and the theoretical model.[15][16]
-
Systematic Variation of Parameters: Investigate the effect of systematically varying experimental parameters such as solvent polarity, temperature, and excitation wavelength on the photoswitching kinetics.[2][4] The observed trends should be consistent with established photophysical principles.
-
Reproducibility: Ensure that the experimental results are reproducible both within the same laboratory and, ideally, by other research groups.
By employing these cross-validation strategies, researchers can ensure the accuracy and reliability of their kinetic data, which is essential for the successful development of novel photoswitchable materials and photopharmaceuticals.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]
- 4. longdom.org [longdom.org]
- 5. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Near-Infrared Photoswitching of Azobenzenes under Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Superior Z → E and E → Z photoswitching dynamics of dihydrodibenzodiazocine, a bridged azobenzene, by S1(nπ*) excitation at λ = 387 and 490 nm - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. On the Computational Design of Azobenzene-Based Multi-State Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene (CAS 193154-07-3), a chemical used in research and development. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance. This compound is classified as hazardous, and improper disposal can lead to significant health risks and environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be fully aware of the hazards associated with 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene. This substance is fatal if swallowed, causes severe skin burns and eye damage, and may cause damage to organs (specifically the liver) through prolonged or repeated exposure.[1] It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[2][3][4]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]
-
Protective Clothing: A standard laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[1]
-
Respiratory Protection: When handling the powder form or in areas with inadequate ventilation, a NIOSH-approved respirator is recommended to prevent inhalation.[4]
All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood.[4]
Hazard Classification and Safety Summary
The following table summarizes the key hazard information for 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene.
| Hazard Classification | GHS Hazard Statements | Precautionary Statements (Disposal) |
| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed.[1] | P270: Do not eat, drink or smoke when using this product.[1] |
| Skin Corrosion (Category 1) | H314: Causes severe skin burns and eye damage.[1] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Carcinogenicity (Category 1B) | H350: May cause cancer.[2][3][4] | P201: Obtain special instructions before use.[2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs (Liver) through prolonged or repeated exposure if swallowed.[1] | P260: Do not breathe dust/ fume/ gas/ mist/ vapors/ spray.[1] |
| Aquatic Hazard (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects.[2][3][4] | P273: Avoid release to the environment.[2] |
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Disposal of Pure or Unused Compound:
-
Container: Keep the compound in its original, tightly sealed, and clearly labeled container. If the original container is damaged, transfer the material to a new, compatible, and properly labeled waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene."
-
Storage: Store the waste container in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
2. Disposal of Contaminated Labware and Materials:
-
Solid Waste: Disposable items such as gloves, weighing papers, and paper towels contaminated with the compound should be collected in a designated, labeled hazardous waste bag or container.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) to remove any residue. The rinsate must be collected as hazardous liquid waste. After rinsing, the glassware can be washed according to standard laboratory procedures. Heavily contaminated or broken glassware that cannot be safely decontaminated should be disposed of as solid hazardous waste.
3. Disposal of Solutions Containing 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene:
-
Aqueous and Organic Solutions: All solutions containing this compound must be collected as hazardous liquid waste.
-
Segregation: Do not mix this waste with other waste streams unless you are certain they are compatible. It is best practice to keep halogenated and non-halogenated solvent waste in separate containers.
-
Container and Labeling: Use a designated, leak-proof, and clearly labeled container for liquid waste. The label must include "Hazardous Waste," the chemical name "4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene," and the approximate concentration and solvent(s) used.
Emergency Procedures
In case of a spill or exposure, follow these procedures:
-
Spill: Evacuate the area. Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For liquid spills, absorb with an inert material and place in a labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[1]
For any emergency involving a spill, leak, fire, or exposure, contact your institution's EHS office and, if necessary, emergency services.
Figure 1. Disposal workflow for 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene (CAS No. 193154-07-3). Researchers, scientists, and drug development professionals must adhere to these protocols to ensure personal safety and environmental protection. The following procedures are based on established best practices for handling azobenzene derivatives, a class of compounds that requires careful management due to potential health risks.
Core Safety and Handling Procedures
Due to the absence of a specific Safety Data Sheet (SDS) for 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene, the following guidelines are based on data from structurally similar azobenzene compounds. Azobenzene derivatives are generally considered hazardous materials; therefore, stringent adherence to these safety protocols is mandatory.
1. Personal Protective Equipment (PPE): A comprehensive PPE regimen is required to prevent skin contact, inhalation, and eye exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat must be worn at all times in the laboratory.
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory. When there is a risk of splashing, a face shield must be worn in addition to safety glasses or goggles.
-
Respiratory Protection: Work with the solid compound or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used.
2. Engineering Controls:
-
Ventilation: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.
3. Handling and Storage:
-
Handling: Avoid creating dust when handling the solid form. Use only non-sparking tools. Do not breathe dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
4. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
5. Disposal Plan:
-
Waste Generation: All materials contaminated with 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene, including gloves, disposable lab coats, and weighing papers, should be considered hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of hazardous waste through a licensed and certified waste disposal company. Do not dispose of it down the drain or in regular trash.
Hazard Data for Structurally Similar Azobenzene Compounds
The following table summarizes the key hazard information for generic azobenzene and its derivatives. This data should be considered representative of the potential hazards of 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene until a specific SDS becomes available.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause eye irritation. |
| Carcinogenicity | Suspected of causing cancer. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene from receipt to disposal.
Caption: Workflow for the safe handling of 4-(Dioctylamino)-4'-(trifluoroacetyl)azobenzene.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
